molecular formula C11H20N2O2 B3043401 Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 858671-91-7

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3043401
CAS No.: 858671-91-7
M. Wt: 212.29
InChI Key: RBLOMFQUEUBEBG-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29. The purity is usually 95%.
The exact mass of the compound Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLOMFQUEUBEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858671-91-7
Record name tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
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Foundational & Exploratory

The Synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,5-Diazabicyclo[2.2.2]octane Scaffold

The 2,5-diazabicyclo[2.2.2]octane ring system is a conformationally constrained piperazine analog that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, bicyclic structure imparts a well-defined three-dimensional geometry to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. This scaffold is a key component in a variety of pharmacologically active compounds, including agents targeting the central nervous system. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at one of the nitrogen atoms provides a versatile intermediate, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, which allows for selective functionalization of the second nitrogen. This guide provides a detailed exploration of a common and efficient synthetic route to this valuable building block, focusing on the underlying chemical principles and providing practical, step-by-step protocols.

Retrosynthetic Analysis: A Strategic Approach

A common retrosynthetic strategy for tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves the late-stage introduction of the Boc protecting group onto the parent 2,5-diazabicyclo[2.2.2]octane. The synthesis of the core bicyclic structure can be achieved through the reduction of a corresponding 2,5-diazabicyclo[2.2.2]octane-3,6-dione, a bicyclic diketopiperazine. This intermediate, in turn, can be prepared from linear precursors, often derived from amino acids, which allow for the introduction of chirality if desired.

Synthetic Workflow Overview

The following diagram outlines the key transformations in a common synthetic route to tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, starting from a suitable piperazine-2,5-dione precursor.

Synthetic Workflow A Piperazine-2,5-dione Precursor B 2,5-Diazabicyclo[2.2.2]octane-3,6-dione A->B Intramolecular Cyclization C 2,5-Diazabicyclo[2.2.2]octane B->C Reduction (e.g., LiAlH4) D Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate C->D Boc Protection

Caption: A generalized synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of the 2,5-Diazabicyclo[2.2.2]octane Core

A robust and frequently employed method for the synthesis of the 2,5-diazabicyclo[2.2.2]octane core involves the reduction of a bicyclic diketopiperazine, 2,5-diazabicyclo[2.2.2]octane-3,6-dione. This intermediate can be synthesized through various methods, including Dieckmann-analogous cyclizations of piperazine-2-acetate derivatives.[1]

Key Transformation: Reduction of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione

The reduction of the two amide bonds within the diketopiperazine core to the corresponding amines is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of effecting this transformation.[2][3] The reaction proceeds via the addition of hydride ions to the carbonyl carbons of the amides.

Materials:

  • 2,5-Diazabicyclo[2.2.2]octane-3,6-dione

  • Lithium aluminum hydride (LiAlH₄), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 4 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A soxhlet extractor thimble is charged with 2,5-diazabicyclo[2.2.2]octane-3,6-dione (100 mg, 0.71 mmol).

  • The thimble is placed inside a soxhlet apparatus suspended above a flask containing a solution of LiAlH₄ (4.3 mL, 4.30 mmol, 1.0 M in THF) in THF (100 mL).

  • The apparatus is heated to reflux for 16 hours.

  • After cooling the reaction mixture to 0 °C, it is carefully quenched by the sequential addition of water (200 µL), 4 M NaOH solution (200 µL), and then more water (600 µL).

  • The resulting suspension is stirred at room temperature for 1 hour.

  • The mixture is dried with anhydrous Na₂SO₄, filtered, and the filter cake is washed with THF (100 mL).

  • The combined filtrates are evaporated under reduced pressure to afford 2,5-diazabicyclo[2.2.2]octane as a pale yellow oil.

Causality Behind Experimental Choices:

  • Soxhlet Extraction: The use of a soxhlet extractor allows for the continuous extraction of the diketopiperazine into the reaction flask, which can be beneficial if the starting material has limited solubility in THF at room temperature.

  • Excess LiAlH₄: A significant excess of LiAlH₄ is used to ensure the complete reduction of both amide bonds.

  • Fieser Workup: The sequential addition of water, aqueous NaOH, and water is a standard quenching procedure for LiAlH₄ reductions (Fieser workup), which results in the formation of a granular precipitate of aluminum salts that is easily removed by filtration.

Part 2: Mono-Boc Protection of 2,5-Diazabicyclo[2.2.2]octane

With the bicyclic core in hand, the next step is the selective protection of one of the secondary amine groups with a tert-butyloxycarbonyl (Boc) group. This is a crucial step for enabling further synthetic manipulations at the remaining unprotected nitrogen. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common method for this transformation.[4]

Key Transformation: Boc Protection of a Diamine

The reaction proceeds via nucleophilic attack of one of the nitrogen atoms on a carbonyl carbon of the Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, tert-butyl carbonate, and carbon dioxide. By controlling the stoichiometry of the reagents, mono-protection can be favored.

Materials:

  • 2,5-Diazabicyclo[2.2.2]octane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Isopropanol

  • Water

  • 1 M Sodium hydroxide (NaOH) solution

  • Sodium chloride (NaCl)

  • Ethyl acetate

Procedure:

  • A solution of di-tert-butyl dicarbonate (6.5 mmol) in isopropanol (15 mL) is added dropwise to a solution of 2,5-diazabicyclo[2.2.2]octane (7.06 mmol) in a mixture of isopropanol (100 mL), water (35 mL), and 1 M sodium hydroxide (6.5 mL) at 0 °C.

  • The reaction mixture is maintained at 0 °C for 1.5 hours.

  • The mixture is then concentrated under reduced pressure to a volume of approximately 50 mL.

  • The aqueous slurry is saturated with solid sodium chloride, and the pH is adjusted to 10 with 2 M sodium hydroxide.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Stoichiometry: Using a slight excess of the diamine relative to the Boc-anhydride can help to favor mono-protection over di-protection.

  • Mixed Solvent System: The use of an isopropanol/water mixture helps to dissolve both the organic and inorganic reagents.

  • Basic Conditions: The addition of sodium hydroxide helps to neutralize the acid generated during the reaction and maintain the nucleophilicity of the amine.

  • Salting Out: Saturating the aqueous layer with sodium chloride reduces the solubility of the product in the aqueous phase, thereby improving the extraction efficiency into the organic layer.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
2,5-Diazabicyclo[2.2.2]octane-3,6-dioneC₆H₈N₂O₂140.14
2,5-Diazabicyclo[2.2.2]octaneC₆H₁₂N₂112.17
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylateC₁₁H₂₀N₂O₂212.29

Conclusion

The synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a well-established process that provides a valuable building block for the development of novel therapeutics. The route described herein, involving the reduction of a bicyclic diketopiperazine followed by mono-Boc protection, is a reliable and scalable method. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access this important synthetic intermediate. The provided protocols, grounded in established literature, offer a practical guide for scientists in the field of organic and medicinal chemistry.

References

  • Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914. [Link]

  • Jordis, U., & Küenburg, B. (n.d.). Chiral bridged piperazines: synthesis of (1S,4S) 2,5-diazabicyclo[2.2.2]octane. Molecules, 1(1), 1-5. [Link]

  • Li, Y., et al. (2020). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 11(34), 20964-20969. [Link]

  • University of Birmingham. (n.d.). Enantioselective synthesis of diketopiperazines and triketopiperazines. [Link]

  • Gotor-Gotor, V., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. Molecules, 29(3), 723. [Link]

  • Filler, R., & Rozen, S. (1977). New bicyclic system. N,N'-Diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes. The Journal of Organic Chemistry, 42(24), 3821-3824. [Link]

  • Google Patents. (n.d.). US9035062B2 - Process for preparing a compound useful for producing an optically active diazabicyclooctane compound.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Google Patents. (n.d.). CN111892599B - Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-carboxylic acid tert-butyl ester.
  • Electronic Supporting Information. (n.d.). One-pot highly diastereoselective.... [Link]

  • The Journal of Organic Chemistry. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • European Journal of Chemistry. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. [Link]

  • Thieme. (n.d.). The synthesis of aldehydes through reduction has been previously covered in Houben. [Link]

  • DSpace. (n.d.). The Use of Diazabicyclo[2.2.2]octane as a Novel Highly Selective Dechloroacetylation Reagent. [Link]

  • Arkivoc. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]

Sources

A Technical Guide to Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its rigid, bicyclic scaffold provides a conformationally constrained framework, which is highly desirable for designing ligands with improved binding affinity and selectivity. The strategic mono-N-Boc protection renders the two nitrogen atoms chemically distinct, enabling sequential and controlled functionalization. This guide offers an in-depth exploration of its chemical properties, reactivity, synthetic utility, and safety considerations, providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this versatile scaffold in their work.

Core Chemical and Physical Properties

The compound is a stable, often solid material at room temperature, valued for its predictable reactivity and solubility in common organic solvents—a feature enhanced by the lipophilic tert-butyl group.[1] Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 858671-91-7[2][3]
Molecular Formula C₁₁H₂₀N₂O₂[2][3][4]
Molecular Weight 212.29 g/mol [2][4][5]
Appearance White to Yellow to Brown Solid or Semi-solid[2]
Purity Typically ≥97%[2][3][4]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[2][4]
InChI Key RBLOMFQUEUBEBG-UHFFFAOYSA-N[2][6]
Topological Polar Surface Area (TPSA) 41.57 Ų[4]
logP 1.3577[4]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=12];

// Define nodes for atoms N2 [label="N", pos="0,0.8!", fontcolor="#202124"]; C_Boc [label="C", pos="-1.2,1.3!", fontcolor="#202124"]; O_Boc1 [label="O", pos="-1.2,2.1!", fontcolor="#202124"]; O_Boc2 [label="O", pos="-2.2,0.8!", fontcolor="#202124"]; C_tert [label="C", pos="-3.2,1.3!", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="-3.2,2.1!", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="-4.2,0.8!", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="-2.8,0.0!", fontcolor="#202124"];

C1 [label="CH", pos="1.2,1.3!", fontcolor="#202124"]; C8 [label="CH₂", pos="2.4,0.8!", fontcolor="#202124"]; C7 [label="CH₂", pos="0,-1.5!", fontcolor="#202124"]; C4 [label="CH", pos="1.2,-0.8!", fontcolor="#202124"]; N5 [label="NH", pos="2.4,-1.3!", fontcolor="#202124"]; C6 [label="CH₂", pos="3.6,-0.8!", fontcolor="#202124"]; C3 [label="CH₂", pos="0,2.2!", fontcolor="#202124"];

// Define edges for bonds N2 -- C_Boc; C_Boc -- O_Boc1 [style=double]; C_Boc -- O_Boc2; O_Boc2 -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;

N2 -- C1; C1 -- C8; C8 -- C4; C4 -- N5; N5 -- C6; C6 -- C1;

N2 -- C3; C3 -- C4;

// Labeling for clarity label_N2 [label="N2 (Boc-protected)", pos="-0.5,-0.1!", fontcolor="#4285F4"]; label_N5 [label="N5 (free amine)", pos="3.2,-1.8!", fontcolor="#EA4335"]; }

Caption: Structure of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Structural Analysis and Stereochemistry

The 2,5-diazabicyclo[2.2.2]octane core is a bridged bicyclic system that is conformationally rigid. This rigidity is a highly advantageous feature in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The scaffold forces appended substituents into well-defined spatial orientations, which is critical for optimizing interactions with protein binding pockets.

The parent, unsubstituted 2,5-diazabicyclo[2.2.2]octane is an achiral meso compound. However, the bridgehead carbons (C1 and C4) are stereocenters, and specific enantiomerically pure versions, such as (1R,4R) and (1S,4S), are commercially available and crucial for developing stereospecific drugs.[4][7][8][9] The choice between the racemic mixture and a pure enantiomer is a critical decision in a drug development campaign, driven by the need to optimize potency and minimize off-target effects.

Reactivity and Synthetic Logic

The synthetic utility of this compound stems directly from the differential reactivity of its two nitrogen atoms. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen at the 2-position (N2), rendering it non-nucleophilic under most conditions. This leaves the secondary amine at the 5-position (N5) as the primary site for synthetic elaboration.

The Role of the Boc Protecting Group

The Boc group is a cornerstone of modern organic synthesis due to its stability across a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being readily cleavable under strongly acidic conditions.

  • Expert Insight: The choice of the Boc group is deliberate. Its lability to acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent provides an orthogonal deprotection strategy. This means a chemist can perform extensive modifications at the N5 position while the N2 position is shielded, and then selectively unmask the N2 amine for a subsequent transformation without disturbing the newly introduced functionalities.

The Nucleophilic Secondary Amine

The free secondary amine at N5 is a versatile handle for a variety of chemical transformations:

  • N-Alkylation: Reaction with alkyl halides or tosylates under basic conditions.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

  • Buchwald-Hartwig Amination: Coupling with aryl halides to introduce aromatic substituents.

This selective reactivity allows for the systematic construction of complex molecules around the rigid bicyclic core.

Reactivity_Workflow cluster_path1 Pathway A: Functionalization at N5 cluster_path2 Pathway B: Deprotection at N2 Start Tert-butyl 2,5-diazabicyclo[2.2.2] octane-2-carboxylate Reagent1 R-X, Base (Alkylation/Acylation) Start->Reagent1 Free N5 Amine Reagent2 TFA or HCl (Acidic Deprotection) Start->Reagent2 Boc Group Product1 N5-Functionalized Product Reagent1->Product1 Product2 Free Diamine Scaffold Reagent2->Product2

Caption: Key synthetic pathways for the title compound.

Applications in Drug Discovery and Development

The unique structural features of the 2,5-diazabicyclo[2.2.2]octane scaffold have made it a privileged structure in medicinal chemistry.

  • Scaffold for Bioactive Molecules: Its use as a pharmaceutical intermediate is well-documented, notably in the synthesis of novel β-lactamase inhibitors, which are critical for overcoming antibiotic resistance.[10]

  • Protein Degraders (PROTACs): The scaffold serves as a rigid linker component in Proteolysis Targeting Chimeras (PROTACs).[5] In a PROTAC molecule, the linker's length and rigidity are crucial for correctly orienting the warhead (which binds to the target protein) and the E3 ligase ligand, facilitating efficient ubiquitination and subsequent degradation of the target protein.

Experimental Protocol: Selective N-Alkylation of the Secondary Amine

This protocol provides a representative method for functionalizing the N5 position, demonstrating the compound's utility as a building block.

Objective: To synthesize Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Materials:

  • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration).

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 12-18 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the solids and rinse with DCM. Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in DCM and wash with saturated NaHCO₃ solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the desired product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling

As a chemical intermediate, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate requires careful handling in a laboratory setting.

  • GHS Hazard Classification: The compound is classified with the "Warning" signal word.[2][11]

  • Hazard Statements:

    • H302: Harmful if swallowed.[12]

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[12]

    • H332: Harmful if inhaled.[12]

    • H335: May cause respiratory irritation.[12]

  • Precautionary Measures:

    • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][11]

    • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[3][12]

Conclusion

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is more than a simple chemical; it is a sophisticated tool for molecular design. Its combination of a rigid, three-dimensional core and orthogonally protected nitrogen atoms provides a reliable and versatile platform for constructing complex molecules with precisely controlled architectures. For scientists in drug discovery and materials science, a thorough understanding of its properties and reactivity is essential for unlocking its full potential in the creation of novel, high-impact compounds.

References

  • AK Scientific, Inc. Safety Data Sheet (United States). (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. [URL: https://www.aksci.com/sds/8388AH_sds.pdf]
  • Sigma-Aldrich. tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e07d22]
  • ChemScene. tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate. [URL: https://www.chemscene.com/products/tert-Butyl-(1R,4R)-2,5-diazabicyclo-2.2.
  • PubChem. (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45789462]
  • Sigma-Aldrich. tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate Safety Information. [URL: https://www.sigmaaldrich.
  • Google Patents. CN111892599B - Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-carboxylic acid tert-butyl ester. [URL: https://patents.google.
  • ChemicalBook. (1S,4S)-2-BOC-2,5-DIAZABICYCLO(2.2.2)OCTANE. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52188981_EN.htm]
  • Aaron Chemicals. Safety Data Sheet - tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate oxalate(2:1). [URL: https://www.aaron-chemicals.com/sds/A35634-sds.pdf]
  • Advanced ChemBlocks. tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. [URL: https://www.achemblock.com/products/G-7224.html]
  • BLDpharm. tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate. [URL: https://www.bldpharm.com/products/858671-91-7.html]
  • ChemicalBook. Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate(858671-91-7) 1 H NMR. [URL: https://www.chemicalbook.com/SpectrumEN_858671-91-7_1HNMR.htm]
  • CymitQuimica. CAS 858671-91-7: 2,5-Diazabicyclo[2.2.2]octane-2-carboxylic acid, 1,1-dimethylethyl ester. [URL: https://www.cymitquimica.com/cas/858671-91-7]
  • Evonik. SAFETY DATA SHEET - DABCO CRYSTALLINE. [URL: https://www.evonik.com/spec-sheets-product-safety/MSDS/1000/DABCO%20CRYSTALLINE/GB.pdf]
  • CymitQuimica. (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. [URL: https://www.cymitquimica.com/en/p/162818/(1s-4s)
  • Fluorochem. tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate. [URL: https://www.fluorochem.co.
  • AKos Consulting & Solutions. tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride. [URL: https://www.akosgmbh.
  • Biosynth. 2, 5-Diazabicyclo[2.2.2]octane-2-carboxylic acid tert-butyl ester. [URL: https://www.biosynth.com/p/FD177894/2-5-diazabicyclo-2-2-2-octane-2-carboxylic-acid-tert-butyl-ester-min-98]
  • Ambeed. tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate. [URL: https://www.ambeed.com/products/858671-91-7.html]
  • AK Scientific, Inc. (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. [URL: https://www.aksci.com/item_detail.php?
  • Google Patents. US9035062B2 - Process for preparing a compound useful for producing an optically active diazabicyclooctane compound. [URL: https://patents.google.
  • CymitQuimica. SAFETY DATA SHEET - Tert-butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate. [URL: https://www.cymitquimica.com/sds/EN/DA0039NB_SDS_EN.pdf]

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A Technical Guide to tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: A Constrained Scaffold for Advanced Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is not an active pharmaceutical ingredient and thus does not possess a mechanism of action in the traditional pharmacological sense. Instead, it is a crucial, structurally rigid building block—a molecular scaffold—utilized by medicinal chemists to synthesize novel therapeutic agents.[1] Its significance lies in the unique three-dimensional arrangement enforced by its bicyclic structure, which enhances binding affinity and selectivity to biological targets.[1] This guide elucidates the "mechanism of utility" of this scaffold, detailing how its conformational rigidity is exploited in drug design, with a particular focus on the development of selective nicotinic acetylcholine receptor (nAChR) modulators.

Part 1: The 2,5-Diazabicyclo[2.2.2]octane Scaffold: A Privileged Structure in Medicinal Chemistry

In drug discovery, the binding of a flexible ligand to a protein target is often accompanied by a significant entropic penalty, as the molecule loses conformational freedom upon binding. The 2,5-diazabicyclo[2.2.2]octane core is a "privileged scaffold," a molecular framework that provides a rigid, predefined orientation for chemical substituents. This rigidity minimizes the entropic cost of binding, often leading to a substantial increase in binding affinity and receptor subtype selectivity.

The key advantages of this scaffold include:

  • Conformational Rigidity: The bicyclic system locks the two nitrogen atoms in a specific spatial relationship, reducing the number of possible conformations.[1]

  • Precise Vectorial Display: Substituents placed on the nitrogen or carbon atoms of the scaffold are projected into defined regions of three-dimensional space, allowing for precise probing of receptor binding pockets.

  • Improved Pharmacokinetics: The introduction of such rigid structures can lead to favorable metabolic stability and bioavailability profiles.

Part 2: Synthesis and Chemical Properties

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, often referred to as 2-Boc-2,5-diazabicyclo[2.2.2]octane, is a chiral molecule whose synthesis is a critical first step in its application.[2] Synthetic routes often involve multi-step processes, with a key transformation being a Dieckmann-analogous cyclization.[3]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 858671-91-7
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol [2]
Appearance White to yellow or brown solid/semi-solid
Purity Typically >95-98%[1]
Storage 2-8°C, inert atmosphere, protected from light

The tert-butyl carbamate (Boc) group serves as a crucial protecting group for one of the nitrogen atoms. This allows for selective functionalization of the unprotected secondary amine at the N5 position, followed by deprotection of the N2 nitrogen for further chemical modification. This synthetic versatility is a cornerstone of its utility.

G cluster_scaffold tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate cluster_properties Key Structural Features scaffold_img A Rigid Bicyclic Core (Pre-organizes nitrogens) scaffold_img->A B Boc Protecting Group (Enables selective functionalization) C Nucleophilic N5-Amine (Primary site for derivatization) G cluster_moa Mechanism of Action of α4β2 Partial Agonists (e.g., Varenicline) ligand Varenicline binds to α4β2 nAChR agonist Partial Agonist Effect: Stimulates moderate dopamine release ligand->agonist antagonist Antagonist Effect: Blocks nicotine from binding ligand->antagonist craving Reduces craving & withdrawal symptoms agonist->craving outcome Smoking Cessation craving->outcome reward Diminishes the rewarding effect of smoking antagonist->reward reward->outcome

Dual mechanism of α4β2 partial agonists in smoking cessation.
Part 4: Experimental Protocols

Protocol: Synthesis of an N-Aryl Derivative from tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

This protocol describes a representative Buchwald-Hartwig amination, a common method for attaching an aryl group to the scaffold's available nitrogen.

Objective: To synthesize tert-butyl 5-(4-fluorophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Materials:

  • tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.0 eq)

  • 1-Bromo-4-fluorobenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Standard glassware, inert atmosphere (N₂ or Ar) manifold, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere, add tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, 1-bromo-4-fluorobenzene, XPhos, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Catalyst Addition: Add Pd₂(dba)₃ to the mixture. The mixture may change color.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the desired N-aryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G setup 1. Assemble Reactants (Scaffold, Aryl Halide, Base, Ligand) reagents 2. Add Solvent & Catalyst (Toluene, Pd₂(dba)₃) setup->reagents heat 3. Heat under Inert Gas (100-110 °C) reagents->heat monitor 4. Monitor by TLC/LC-MS heat->monitor workup 5. Quench & Extract monitor->workup purify 6. Column Chromatography workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize

Workflow for a typical Buchwald-Hartwig amination using the scaffold.

References

  • Google Patents. CN111892599B - Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-carboxylic acid tert-butyl ester.
  • Royal Society of Chemistry. Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry. Available from: [Link]

  • ACS Publications. Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research. Available from: [Link]

  • Google Patents. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate.
  • National Institutes of Health. A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A. PMC. Available from: [Link]

  • ACS Publications. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
  • European Patent Office. Process for preparing varenicline and intermediates for use therein - EP 2204369 A1. Available from: [Link]

  • Thieme. Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Synthesis. Available from: [Link]

  • ACS Publications. Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry. Available from: [Link]

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Chiral Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Rigid Diamine Scaffold

The 2,5-diazabicyclo[2.2.2]octane framework represents a conformationally constrained piperazine motif, a privileged structure in medicinal chemistry. Its rigid, bicyclic nature pre-organizes the spatial orientation of the two nitrogen atoms, which can lead to enhanced binding affinity and selectivity for biological targets. The specific enantiomer, (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, is a crucial chiral building block in the development of novel therapeutics, including kinase inhibitors and central nervous system agents. This guide provides an in-depth, field-proven methodology for the enantioselective synthesis of this valuable intermediate, starting from readily available chiral pool materials.

Strategic Overview: A Chiral Pool Approach from L-Homoserine Lactone

The synthetic strategy detailed herein leverages the inherent chirality of L-homoserine lactone to construct the (1S,4S) stereochemistry of the target bicyclic diamine. This multi-step synthesis culminates in a key reduction of a diethoxy-diazabicyclooctadiene intermediate, followed by a selective mono-Boc protection to yield the final product. This route offers a reliable and scalable method for accessing the desired enantiomerically pure compound.

Herein, we present a robust synthetic pathway:

Synthetic_Pathway A N-Cbz-Glycine Succinimide Ester C N-(N-Cbz-glycyl)- L-homoserine A->C B L-Homoserine Lactone B->C  Acylation D (1S,4S)-3,6-diethoxy-2,5-diazabicyclo [2.2.2]octa-2,5-diene C->D  Cyclization & O-Alkylation E (1S,4S)-2,5-diazabicyclo [2.2.2]octane D->E  DIBAL-H Reduction F (1S,4S)-tert-butyl 2,5-diazabicyclo [2.2.2]octane-2-carboxylate E->F  Mono-Boc Protection Reduction_Mechanism cluster_0 Reduction of Diethoxy Diene Start (1S,4S)-3,6-diethoxy-2,5-diazabicyclo [2.2.2]octa-2,5-diene Intermediate Dihydropyrazine Intermediate Start->Intermediate DIBAL-H (2 eq.) Product (1S,4S)-2,5-diazabicyclo [2.2.2]octane Intermediate->Product DIBAL-H (2 eq.)

Caption: Simplified schematic of the reduction process.

Part 3: Selective Mono-Boc Protection

The final step is the selective protection of one of the secondary amines of the bicyclic diamine with a tert-butyloxycarbonyl (Boc) group. This is a critical step for the use of this molecule in further synthetic transformations, as it differentiates the two nitrogen atoms.

Experimental Protocol: Mono-Boc Protection

Parameter Value Rationale/Insight
Reactant (1S,4S)-2,5-diazabicyclo[2.2.2]octaneThe enantiomerically pure diamine.
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)The standard reagent for the introduction of the Boc protecting group.
Solvent Dichloromethane (DCM) or similar aprotic solventAn inert solvent that solubilizes the reactants.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)A non-nucleophilic base to neutralize the acid generated during the reaction.
Stoichiometry ~1 equivalent of Boc₂OCareful control of the stoichiometry is key to achieving mono-protection and minimizing the formation of the di-protected byproduct.
Temperature 0 °C to room temperatureThe reaction is typically started at a lower temperature to control reactivity and then allowed to warm.
Purification Column chromatographyPurification is generally required to separate the mono-protected product from any unreacted starting material and the di-protected byproduct.

Step-by-Step Methodology:

  • Dissolve (1S,4S)-2,5-diazabicyclo[2.2.2]octane (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

  • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Conclusion

The synthetic route detailed in this guide provides a reliable and reproducible method for the chiral synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. By employing a chiral pool strategy originating from L-homoserine lactone, this protocol ensures high enantiopurity of the final product. The insights into the critical reduction and protection steps, along with detailed experimental parameters, are intended to empower researchers in drug discovery and development with a practical tool for accessing this important molecular scaffold.

References

  • Jordis, U., & Küenburg, B. (n.d.). Chiral bridged piperazines: synthesis of (1S,4S) 2,5-diazabicyclo[2.2.2]octane. Institute of Organic Chemistry, TU Vienna. Retrieved from [Link]

The Strategic Divide: A Technical Guide to Racemic and Enantiopure Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the Diazabicyclo[2.2.2]octane Scaffold

The 2,5-diazabicyclo[2.2.2]octane framework, a conformationally rigid bridged piperazine, represents a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure imparts a predictable spatial arrangement of substituents, making it an invaluable building block for creating molecules with specific biological activities or material properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 2-position yields Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a versatile intermediate that allows for selective functionalization at the unprotected nitrogen.

However, the true potential of this scaffold is unlocked when considering its stereochemistry. The bridgehead carbons (C1 and C4) are stereocenters, giving rise to a pair of enantiomers: (1S,4S) and (1R,4R). The decision to utilize the racemic mixture or a single enantiomer is a critical juncture in any research and development program, with profound implications for biological activity, selectivity, and safety. This guide provides a comprehensive technical overview of the synthesis, resolution, analysis, and application of both racemic and enantiopure forms of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, empowering researchers to make informed strategic decisions.

Racemic vs. Enantiopure: A Tale of Two Chemistries

The fundamental difference between the racemic and enantiopure forms lies in their interaction with other chiral entities, most notably biological targets such as enzymes and receptors. While enantiomers possess identical physical and chemical properties in an achiral environment, their physiological effects can differ dramatically. For instance, one enantiomer of a drug can be therapeutically active, while the other may be inactive or even toxic.

The use of enantiopure compounds can lead to simpler and more selective pharmacological profiles, improved therapeutic indices, and less complex pharmacokinetics due to different rates of metabolism for each enantiomer. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) often require the development of single-enantiomer drugs unless there is a therapeutic justification for using the racemate.

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} caption { label="Figure 1: Pathways to Racemic and Enantiopure Scaffolds"; fontsize=10; fontname="Arial"; }

Synthesis and Resolution: Accessing the Desired Stereoisomer

The preparation of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate can be approached in two primary ways: synthesis of the racemate followed by chiral resolution, or direct enantioselective synthesis.

Synthesis of Racemic Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

A common route to the racemic parent scaffold, 2,5-diazabicyclo[2.2.2]octane, involves the reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione. This diketopiperazine precursor can be synthesized from readily available starting materials. Subsequent protection of one of the secondary amines with a Boc group yields the desired racemic product. A representative synthetic sequence is outlined below.

Protocol 1: Synthesis of Racemic Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Step 1: Reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione

  • To a stirred suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2,5-diazabicyclo[2.2.2]octane-3,6-dione portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the combined filtrates under reduced pressure to yield racemic 2,5-diazabicyclo[2.2.2]octane as a crude oil, which can be purified by distillation or used directly in the next step.

Step 2: Mono-Boc Protection

  • Dissolve the crude racemic 2,5-diazabicyclo[2.2.2]octane in a suitable solvent such as dichloromethane (DCM) or THF.

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

  • To this solution, add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford racemic Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.[1]

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution through the formation of diastereomeric salts is a robust and scalable method for obtaining enantiopure amines.[1] This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent, typically a chiral carboxylic acid.

Protocol 2: Chiral Resolution with Di-p-toluoyl-D-tartaric Acid

Note: This protocol is a general procedure based on established methods for resolving chiral amines and may require optimization for this specific substrate.[2]

  • Dissolve racemic Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid, in the same solvent, heating gently if necessary to achieve complete dissolution.[2]

  • Add the resolving agent solution to the solution of the racemic amine.

  • Allow the mixture to cool slowly to room temperature, and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystalline salt by filtration and wash with a small amount of the cold solvent.

  • The enantiomeric excess (ee) of the resolved amine in the salt can be determined by chiral chromatography after liberating the free base.

  • To liberate the enantiopure amine, dissolve the diastereomeric salt in water and basify with an aqueous base (e.g., sodium hydroxide or potassium carbonate).

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiopure Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

  • The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer.

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} caption { label="Figure 2: Chiral Resolution Workflow"; fontsize=10; fontname="Arial"; }

Enantioselective Synthesis

Directly synthesizing the desired enantiomer can be more efficient than resolution, especially for large-scale production. This often involves the use of a chiral auxiliary or a chiral catalyst. One approach starts from a chiral precursor, such as an amino acid, to construct the diazabicyclic core with the desired stereochemistry. For example, enantiopure 2,5-diazabicyclo[2.2.2]octane derivatives can be synthesized from enantiomerically enriched piperazines.[3]

Analytical Characterization: Distinguishing the Indistinguishable

Confirming the identity and purity of both the racemic and enantiopure forms of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate requires a suite of analytical techniques. While standard methods like NMR and mass spectrometry are used for structural confirmation, specialized chiral methods are essential for determining enantiomeric purity.

Property Racemic Enantiopure (e.g., 1S,4S)
Appearance White to off-white solidWhite to off-white solid
Molecular Formula C₁₁H₂₀N₂O₂C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol 212.29 g/mol
Optical Rotation Non-zero value (specific rotation depends on conditions)
Melting Point May differ from enantiopure formSpecific melting point
Solubility Generally similar in achiral solventsGenerally similar in achiral solvents
NMR Spectra Single set of peaks in achiral solventSingle set of peaks in achiral solvent
Chiral HPLC/SFC Two peaks of equal areaSingle peak

Table 1: Comparative Physicochemical Properties

Chiral Chromatography: The Gold Standard for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for separating and quantifying enantiomers. SFC is often preferred for its faster analysis times, lower solvent consumption, and higher efficiency.[4] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol 3: Chiral SFC Method Development (General Approach)

  • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® series) with a mobile phase of carbon dioxide and a polar co-solvent (e.g., methanol, ethanol, or isopropanol).

  • Modifier Optimization: Once a column providing some separation is identified, optimize the type and percentage of the organic modifier to improve resolution and analysis time.

  • Additive Effects: For basic compounds like the target molecule, the addition of a small amount of a basic additive (e.g., diethylamine or isopropylamine) to the modifier can significantly improve peak shape and resolution.

  • Parameter Refinement: Further optimize back pressure, temperature, and flow rate to achieve baseline separation of the enantiomers.

NMR Spectroscopy: Probing Chirality in Solution

In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, the use of a chiral solvating agent (CSA) or a chiral shift reagent (CSR) can induce diastereomeric interactions, leading to the differentiation of signals for each enantiomer.[5][6] This allows for the determination of enantiomeric excess by integrating the corresponding peaks.

Protocol 4: Determination of Enantiomeric Excess by ¹H NMR with a Chiral Solvating Agent

  • Acquire a standard ¹H NMR spectrum of the sample in an achiral solvent (e.g., CDCl₃).

  • To the NMR tube, add a small amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Acquire subsequent ¹H NMR spectra after each addition of the CSA.

  • Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two enantiomers.

  • Integrate the well-resolved signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Applications in Drug Discovery and Asymmetric Synthesis

The rigid, well-defined structure of enantiopure 2,5-diazabicyclo[2.2.2]octane derivatives makes them highly valuable as chiral building blocks and ligands in asymmetric catalysis.

Chiral Scaffolds in Medicinal Chemistry

The (1S,4S) and (1R,4R) enantiomers of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate serve as key intermediates in the synthesis of a wide range of biologically active molecules. Their rigid framework allows for precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for specific biological targets. For example, the core structure is found in compounds targeting nicotinic acetylcholine receptors, which are implicated in a variety of neurological disorders. The synthesis of varenicline, a partial agonist of the α4β2 nicotinic receptor used for smoking cessation, utilizes a related chiral diazabicyclic scaffold.[7]

Ligands in Asymmetric Catalysis

The C₂-symmetric nature of the 2,5-diazabicyclo[2.2.2]octane core makes its derivatives excellent candidates for chiral ligands in metal-catalyzed asymmetric reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of transformations, including hydrogenations, cycloadditions, and cross-coupling reactions.

Conclusion: A Strategic Imperative

The choice between racemic and enantiopure Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a critical decision with far-reaching consequences in research and development. While the racemic mixture may be suitable for initial screening and process development, the demand for highly selective and safe therapeutic agents often necessitates the use of a single enantiomer. A thorough understanding of the synthesis, resolution, and analytical characterization of both forms is paramount for any scientist working with this versatile and powerful chemical scaffold. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this important building block in the creation of novel medicines and materials.

References

  • Auremn. Using 1H NMR and Chiral Chemical Shift Reagent to Study Intramolecular Racemization of Pentacyclo Pure Enantiomer by Thermal Dyotropic Reaction. [Link]

  • Periasamy, M., Edukondalu, A., & Reddy, P. O. (2015). Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. The Journal of Organic Chemistry, 80(7), 3651–3655. [Link]

  • PubMed. (2015). Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives. [Link]

  • Google Patents. (2020). Synthesis method of 2,5-diazabicyclo [2.2.
  • European Journal of Chemistry. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. [Link]

  • ResearchGate. (2025). Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters. [Link]

  • Błazej, S. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]

  • ScienceDirect. (2017). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]

  • Chalmers Publication Library. (2015). Synthesis and Applications of P-Chirogenic and Axially Chiral P,N-Phosphines as Ligands and Organocatalysts. [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Chemical Reviews. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. [Link]

  • Journal of Chromatography A. (2014). A generic screening strategy for chiral separations by supercritical fluid chromatography. [Link]

  • LCGC Europe. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Google Patents. (2024).
  • Semantic Scholar. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo. [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Lee-Kim/693c00224151770e59441144a29a32c636f89025]([Link]

  • ResearchGate. (2018). Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. [Link]

  • ResearchGate. (2024). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Google Patents. (2010). Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • Scirp.org. (2021). Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin. [Link]

  • KoreaScience. (2014). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]

  • Thieme E-Journals. (2014). Synthesis of Heteraspiro[n.m]alkanes. [Link]

  • ACS Publications. (2022). Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. [Link]

  • Chemical Society Reviews. (2025). Decarboxylative photocatalytic transformations. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Pharmacological Characterization of Novel Spirocyclic Quinuclidinyl‐Δ2‐Isoxazoline Derivatives as Potent and Selective Agonists of α7 Nicotinic Acetylcholine Receptors. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a key building block in contemporary drug discovery and medicinal chemistry, possesses a rigid bicyclic scaffold that imparts unique conformational constraints. This structural rigidity is highly sought after in the design of ligands for various biological targets, including sigma receptors, where precise spatial orientation of pharmacophoric elements is critical for potent and selective binding.[1] The presence of a Boc-protected amine allows for selective functionalization at the second nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules.

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, offering researchers, scientists, and drug development professionals a detailed reference for its characterization. The guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, providing insights into the correlation between the spectroscopic data and the molecule's distinct architecture.

Molecular Structure and Key Features

The structure of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is characterized by a bridged bicyclic system containing two nitrogen atoms at the bridgehead positions. One of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group. This configuration results in a conformationally restricted molecule with a well-defined three-dimensional shape.

Caption: Molecular structure of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate in solution. The rigidity of the bicyclic system leads to a well-resolved spectrum with distinct signals for the different protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the number of different types of protons and their connectivity. Due to the molecule's symmetry, a simplified spectrum is expected.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.7m2HCH (Bridgehead)
~3.0 - 3.2m4HCH₂ (Axial)
~1.8 - 2.0m4HCH₂ (Equatorial)
1.45s9HC(CH₃)₃ (Boc)

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Interpretation and Causality:

  • Boc Group: The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for a Boc-protecting group.

  • Bicyclic Core: The protons on the bicyclic framework exhibit more complex splitting patterns due to their fixed spatial relationships. The bridgehead protons (CH) are expected to appear at a downfield shift due to their proximity to the nitrogen atoms. The methylene protons (CH₂) on the three bridges of the bicyclic system are diastereotopic and will likely appear as complex multiplets. The axial and equatorial protons will have different chemical environments, leading to distinct signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~155C=O (Boc)
~80C(CH₃)₃ (Boc)
~50 - 55CH (Bridgehead)
~45 - 50CH₂
28.5C(CH₃)₃ (Boc)

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Interpretation and Causality:

  • Boc Group: The carbonyl carbon of the Boc group is expected to have a chemical shift of around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear at approximately 80 ppm and 28.5 ppm, respectively.

  • Bicyclic Core: The bridgehead carbons and the methylene carbons of the bicyclic system will have chemical shifts in the range of 45-55 ppm. The exact chemical shifts will depend on their substitution and stereochemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion:

  • [M+H]⁺: For a molecular formula of C₁₁H₂₀N₂O₂, the expected exact mass is 212.1525 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 213.1603.

Fragmentation Pattern:

The fragmentation of the molecule under mass spectrometric conditions can provide further structural information. Common fragmentation pathways for Boc-protected amines involve the loss of the Boc group or parts of it.

G M [M+H]⁺ m/z = 213.16 M_minus_isobutene [M - C₄H₈ + H]⁺ m/z = 157.10 M->M_minus_isobutene - C₄H₈ M_minus_Boc [M - C₅H₉O₂ + H]⁺ m/z = 113.11 M->M_minus_Boc - C₅H₉O₂

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, broadN-H stretch (secondary amine)
2975-2850StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (urethane)
~1160StrongC-N stretch

Interpretation and Causality:

  • N-H Stretch: The presence of a secondary amine (the unprotected nitrogen) should give rise to a characteristic N-H stretching vibration in the region of 3300 cm⁻¹.

  • C-H Stretch: The strong absorptions in the 2975-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups in the tert-butyl and bicyclic structures.

  • C=O Stretch: A strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl group in the Boc-protecting group (a urethane).

  • C-N Stretch: The C-N stretching vibration is expected to appear around 1160 cm⁻¹.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to obtain optimal resolution.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an electrospray ionization mass spectrometer.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the compound.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy allows for a thorough structural elucidation, confirming the presence of the key functional groups and the integrity of the rigid bicyclic framework. This information is indispensable for researchers working with this important synthetic intermediate, ensuring the quality and identity of their materials and facilitating the advancement of their research in drug discovery and development.

References

  • Weber, M., et al. (2016). Synthesis of 2,5-diazabicyclo[2.2.2]octane derivatives as sigma receptor ligands. Journal of Medicinal Chemistry.

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A Technical Guide to Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a valuable building block for researchers, scientists, and drug development professionals. This document delves into its commercial availability, synthetic methodologies, and critical applications in medicinal chemistry, offering field-proven insights and practical guidance.

Introduction: A Rigid Scaffold for Novel Therapeutics

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a chiral, saturated bicyclic diamine derivative. Its rigid, three-dimensional structure makes it an attractive scaffold in drug design, offering a higher degree of conformational constraint compared to more flexible piperazine analogs. This rigidity can lead to improved binding affinity and selectivity for biological targets. The presence of a Boc-protected amine allows for selective functionalization at the unprotected nitrogen, making it a versatile intermediate in multi-step syntheses.

The core 2,5-diazabicyclo[2.2.2]octane structure is of significant interest as it serves as a conformationally restricted analog of piperazines, which are prevalent in many biologically active compounds.[1] The precise spatial arrangement of substituents afforded by this rigid framework is highly advantageous for structure-activity relationship (SAR) studies in drug discovery.[1]

Commercial Availability and Physicochemical Properties

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is commercially available from a variety of suppliers in its racemic form as well as its individual enantiomers, (1R,4R) and (1S,4S). The availability of enantiomerically pure forms is crucial for the development of stereospecific therapeutics.

Compound Name CAS Number Typical Purity Form
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (racemate)858671-91-7≥95%Solid
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate1240782-81-3≥98%Solid
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate944238-89-5≥97%Solid
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride944086-67-3VariesSolid

Physicochemical Properties:

  • Molecular Formula: C₁₁H₂₀N₂O₂

  • Molecular Weight: 212.29 g/mol [2]

  • Appearance: White to yellow or brown solid, semi-solid, or liquid

  • Storage: Keep in a dark place, under an inert atmosphere, at 2-8°C

Synthesis of the 2,5-Diazabicyclo[2.2.2]octane Core

The synthesis of the strained 2,5-diazabicyclo[2.2.2]octane ring system requires specific strategies to overcome the inherent ring strain. Two primary approaches have been successfully employed: a Dieckmann-analogous cyclization and a method involving the debenzylation of a readily available precursor.

Dieckmann-Analogous Cyclization

A key strategy for constructing the 2,5-diazabicyclo[2.2.2]octane system is a modified Dieckmann-type condensation.[1][3] This approach involves the intramolecular cyclization of a suitably substituted piperazine derivative. The trapping of the intermediate is a critical step for the successful synthesis of this strained bicyclic system.[1] This method has been utilized for the stereoselective synthesis of conformationally restricted kappa-opioid receptor (KOR) agonists based on this scaffold.[4]

Diagram: Conceptual Workflow of Dieckmann-Analogous Cyclization

cluster_0 Dieckmann-Analogous Cyclization start Substituted Piperazine Precursor step1 Intramolecular Cyclization start->step1 Base step2 Intermediate Trapping step1->step2 e.g., Me3SiCl product 2,5-Diazabicyclo[2.2.2]octane Core step2->product cluster_1 Synthesis via Debenzylation start 2,5-di(N-benzyl)diazabicyclo[2.2.2]octane step1 Partial Hydrogenation start->step1 intermediate1 2-(N-benzyl)diazabicyclo[2.2.2]octane step1->intermediate1 step2 Boc Protection intermediate1->step2 intermediate2 tert-butyl 5-(N-benzyl)diazabicyclo[2.2.2]octane-2-carboxylate step2->intermediate2 step3 Final Hydrogenation intermediate2->step3 product tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate step3->product

Caption: Synthetic route via debenzylation.

Spectroscopic Characterization

While a comprehensive, publicly available dataset with assigned peaks for tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is not readily found in a single source, a closely related derivative, tert-butyl 5-(4-methoxybenzyl)-1-methyl-6-methylene-3-oxo-2,5-diazabicyclo[2.2.2]octane-7-carboxylate, has been characterized by ¹H NMR spectroscopy. [5][6]The reported chemical shifts for the bicyclic core of this analog provide valuable insights into the expected spectral features of the title compound. Commercial suppliers often provide product-specific certificates of analysis with detailed spectroscopic data upon request. [7][8]

Applications in Drug Discovery

The rigid 2,5-diazabicyclo[2.2.2]octane scaffold has been successfully employed in the design of various bioactive molecules, demonstrating its utility in targeting a range of receptors and enzymes.

Sigma Receptor Modulators

Derivatives of 2,5-diazabicyclo[2.2.2]octane have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological disorders and are a target for anticancer drug development. [9][10]The rigid framework allows for the precise positioning of pharmacophoric elements, leading to potent and selective ligands.

Kappa-Opioid Receptor (KOR) Agonists

The conformational rigidity of the 2,5-diazabicyclo[2.2.2]octane core has been exploited in the stereoselective synthesis of KOR agonists. [4]The defined spatial orientation of the ethylenediamine pharmacophore within this scaffold is believed to be a key determinant of KOR affinity. [4]

β-Lactamase Inhibitors

The 2,5-diazabicyclo[2.2.2]octane scaffold is a valuable intermediate in the synthesis of novel β-lactamase inhibitors. [11]Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes, is a major global health concern. [12]The development of new inhibitors is a critical strategy to overcome this resistance. [13]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Handling and Storage:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment.

  • Boc-Protected Amines: The tert-butyloxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. [14][15]Care should be taken to avoid acidic conditions during storage and handling unless deprotection is intended. The deprotection process generates the volatile byproduct isobutylene and carbon dioxide. [16]

Conclusion

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a commercially accessible and synthetically versatile building block that offers a rigid and stereochemically defined scaffold for drug discovery. Its successful application in the development of modulators for various biological targets highlights its potential for the creation of novel therapeutics with improved pharmacological profiles. The synthetic routes outlined in this guide provide a practical foundation for researchers to access and utilize this valuable compound in their research endeavors.

References

A comprehensive list of references is available in the following section.

Sources

An In-depth Technical Guide to Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. A key strategy in this endeavor is the use of conformationally constrained scaffolds that mimic the bioactive conformations of more flexible molecules. The 2,5-diazabicyclo[2.2.2]octane core, a rigid analog of piperazine, has emerged as a privileged structure in this context.[1] Its unique three-dimensional architecture locks the relative orientation of the two nitrogen atoms, offering a precise framework for the spatial arrangement of substituents. This rigidity can lead to a favorable entropic contribution to binding affinity and provides a powerful tool for dissecting structure-activity relationships (SAR).[2]

This technical guide provides an in-depth exploration of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a crucial building block for the synthesis of a diverse range of biologically active molecules. We will delve into the synthetic methodologies for constructing this core, detail the preparation of the title compound, and survey the landscape of its derivatives and their therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.

Core Synthesis: Mastering the Bicyclic Architecture

The construction of the strained 2,5-diazabicyclo[2.2.2]octane system requires careful consideration of synthetic strategy. Two primary and effective routes have been established: the reduction of a diketopiperazine precursor and the more versatile Dieckmann-analogous cyclization.

Method 1: Reduction of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione

A straightforward approach to the unsubstituted core involves the reduction of a cyclic amide precursor. This method is particularly useful for accessing the parent scaffold, which can then be further functionalized.

Experimental Protocol: Synthesis of 2,5-Diazabicyclo[2.2.2]octane [3]

  • Step 1: Setup. A Soxhlet extractor thimble is charged with 2,5-diazabicyclo[2.2.2]octane-3,6-dione (diketopiperazine, 100 mg, 0.71 mmol). The thimble is placed in a Soxhlet apparatus suspended over a flask containing a solution of lithium aluminum hydride (LAH) (4.3 mL of a 1.0 M solution in THF, 4.30 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Step 2: Reduction. The system is heated to reflux for 16 hours. The continuous extraction and reduction of the diketopiperazine by the LAH solution drives the reaction to completion.

  • Step 3: Quenching. After cooling the reaction mixture to 0 °C in an ice bath, it is carefully quenched by the sequential dropwise addition of water (200 µL), 4 M aqueous sodium hydroxide (200 µL), and then more water (600 µL). Caution: Quenching of LAH is highly exothermic and generates hydrogen gas.

  • Step 4: Work-up and Isolation. The resulting suspension is stirred at room temperature for 1 hour to ensure complete quenching and precipitation of aluminum salts. The mixture is then dried over anhydrous sodium sulfate (Na2SO4), filtered, and the filter cake is washed with THF (100 mL). The combined filtrates are concentrated under reduced pressure to afford the title product as a pale yellow oil.

  • Characterization: The product can be characterized by NMR spectroscopy. 1H NMR (250 MHz, CDCl3) δ 4.95 (2H, br s), 3.20 (2H, dt), 3.02 (2H, dd), 2.79 (2H, m), 1.71-1.83 (4H, m).[3]

Diagram of Synthetic Workflow: Reduction Route

diketopiperazine 2,5-Diazabicyclo[2.2.2]octane-3,6-dione lah LiAlH4, THF diketopiperazine->lah Reflux, 16h quench H2O, NaOH(aq) lah->quench 0 °C product 2,5-Diazabicyclo[2.2.2]octane quench->product Work-up

Caption: Workflow for the synthesis of the 2,5-diazabicyclo[2.2.2]octane core via LAH reduction.

Method 2: Dieckmann-Analogous Cyclization

A more versatile and widely employed method for constructing substituted 2,5-diazabicyclo[2.2.2]octane systems is the Dieckmann-analogous cyclization.[1] This intramolecular condensation of a (dioxopiperazinyl)acetate derivative is a powerful tool for creating the bicyclic core, often with a high degree of stereocontrol. A critical aspect of this reaction is the trapping of the intermediate hemiketal anion with an electrophile, such as trimethylsilyl chloride (TMSCl), to drive the reaction forward, as the final product cannot form a stabilized enolate.[1][4]

Mechanism of the Dieckmann-Analogous Cyclization [5][6][7]

The reaction proceeds through a series of steps analogous to the classical Claisen condensation.

  • Enolate Formation: A strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), deprotonates the α-carbon of the acetate side chain to form an enolate.

  • Intramolecular Cyclization: The enolate attacks the proximal amide carbonyl group within the piperazinedione ring in a nucleophilic acyl substitution-type reaction.

  • Intermediate Trapping: The resulting tetrahedral intermediate, a hemiketal anion, is trapped by the addition of TMSCl to form a stable mixed methyl silyl acetal. This step is crucial for preventing the reverse reaction.

  • Hydrolysis: The silyl acetal can then be carefully hydrolyzed to yield the corresponding bicyclic ketone.

Diagram of Dieckmann-Analogous Cyclization Mechanism

start (Dioxopiperazinyl)acetate enolate Enolate Intermediate start->enolate Base (e.g., LiHMDS) hemiketal Hemiketal Anion enolate->hemiketal Intramolecular Attack trapped Trapped Silyl Acetal hemiketal->trapped TMSCl product Bicyclic Ketone trapped->product Hydrolysis

Caption: Key stages of the Dieckmann-analogous cyclization for 2,5-diazabicyclo[2.2.2]octane synthesis.

Synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

The title compound is a key intermediate where one of the nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group, allowing for selective functionalization of the other nitrogen. A practical synthesis has been described in the patent literature, starting from the readily available 2,5-di(N-benzyl)diazabicyclo[2.2.2]octane.[8][9]

Experimental Protocol: Synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate [8][9]

  • Step 1: Selective Monodebenzylation. 2,5-Di(N-benzyl)diazabicyclo[2.2.2]octane is subjected to catalytic hydrogenation to selectively remove one benzyl group. This can be achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction progress should be carefully monitored to avoid over-reduction.

  • Step 2: Boc Protection. The resulting 2-(N-benzyl)diazabicyclo[2.2.2]octane is then protected with a Boc group. The compound is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran, and treated with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base, such as triethylamine or sodium bicarbonate, under alkaline conditions.[10] The reaction is typically stirred at room temperature until completion.

  • Step 3: Final Debenzylation. The remaining benzyl group is removed by a second catalytic hydrogenation step, using Pd/C and a hydrogen source. This final deprotection yields the target product, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

  • Step 4: Purification. The final product is purified by column chromatography on silica gel to afford a solid.

Diagram of Synthetic Workflow: N-Boc Derivative Synthesis

start 2,5-Di(N-benzyl)diazabicyclo[2.2.2]octane mono_benzyl 2-(N-benzyl)diazabicyclo[2.2.2]octane start->mono_benzyl H2, Pd/C (Selective) boc_protected tert-Butyl 5-(N-benzyl)diazabicyclo[2.2.2]octane-2-carboxylate mono_benzyl->boc_protected (Boc)2O, Base final_product tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate boc_protected->final_product H2, Pd/C

Caption: Synthetic route to tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are primary tools for structural elucidation. The rigid bicyclic structure gives rise to a characteristic set of signals. For tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, the 1H NMR spectrum will show signals for the Boc group protons (a singlet around 1.4-1.5 ppm) and a series of multiplets for the bridgehead and methylene protons of the bicyclic core.[11][12] 13C NMR will show a characteristic signal for the Boc carbonyl carbon around 155 ppm.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for these molecules, typically showing the [M+H]+ ion.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the final compound and intermediates.

Applications in Drug Discovery and Medicinal Chemistry

The 2,5-diazabicyclo[2.2.2]octane scaffold has been incorporated into a variety of compounds with diverse biological activities, demonstrating its utility as a versatile template in medicinal chemistry.

Sigma (σ) Receptor Ligands

Derivatives of this scaffold have shown significant affinity for sigma receptors, which are implicated in a range of central nervous system disorders and cancer.[3][13] The rigid framework allows for the precise positioning of pharmacophoric elements, leading to high-affinity ligands. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines.[3]

Kappa Opioid Receptor (KOR) Agonists

The conformational rigidity of the 2,5-diazabicyclo[2.2.2]octane core has been exploited in the design of KOR agonists.[9] The defined dihedral angle of the ethylenediamine pharmacophore within the bicyclic system is thought to contribute to the observed high affinity.[9]

Kinase Inhibitors

The dysregulation of protein kinase signaling pathways is a hallmark of many diseases, particularly cancer. Bicyclic compounds, including those with the 2,5-diazabicyclo[2.2.2]octane core, have been investigated as potential kinase inhibitors. For instance, they have been explored as modulators of the FAK and Src pathways, which are crucial in cell adhesion, migration, and proliferation.[4][14]

Diagram of FAK/Src Signaling Pathway

integrins Integrins fak FAK integrins->fak Activation src Src fak->src Recruitment & Activation pi3k_akt PI3K-Akt Pathway fak->pi3k_akt ras_mapk Ras-MAPK Pathway fak->ras_mapk src->fak Phosphorylation src->pi3k_akt src->ras_mapk cell_response Cell Proliferation, Survival, Migration pi3k_akt->cell_response ras_mapk->cell_response

Caption: Simplified FAK/Src signaling cascade, a target for bicyclic inhibitors.[14][15][16][17][18]

Structure-Activity Relationship (SAR) Insights

The rigid nature of the 2,5-diazabicyclo[2.2.2]octane scaffold provides a unique opportunity to probe SAR. Key insights include:

  • Stereochemistry: The bridgehead carbons (C1 and C4) are stereocenters, and the stereochemistry of the scaffold plays a critical role in biological activity.[19]

  • Substituent Effects: The nature and position of substituents on the nitrogen atoms and the carbon bridge significantly influence receptor affinity and functional activity. For example, in KOR agonists, dibenzyl substitution at the nitrogen atoms was found to be favorable for high affinity.[9]

Table of Representative Biological Activities

Compound ClassTargetActivityValueReference
Dibenzyl-substituted 2,5-diazabicyclooctaneKORKi31 nM[9]
Pyrrolidino-substituted 2,5-diazabicyclooctaneKOREC50240 nM[9]
Diazabicyclooctane Derivativeσ1 ReceptorIC50 (A-427 cell line)10 µM[1]

Conclusion and Future Directions

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful execution, is accessible through established methods like the Dieckmann-analogous cyclization and functional group manipulation of precursors. The rigid bicyclic core provides a powerful platform for the design of potent and selective ligands for a range of biological targets. The continued exploration of this scaffold is likely to yield novel therapeutic candidates with improved pharmacological properties. Future research will undoubtedly focus on developing more efficient and stereoselective synthetic routes, expanding the diversity of derivatives, and further elucidating the SAR for various biological targets.

References

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Introduction: The Deceptively Simple Architecture of a Powerful Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of the Diazabicyclo[2.2.2]octane Core

1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine (TEDA), is a bicyclic tertiary amine with a deceptively simple, highly symmetric, caged structure.[1][2] This colorless, solid organic compound is far more than a structural curiosity; it is a workhorse in the field of organic chemistry.[3][4] Its utility as a highly nucleophilic, non-hindered base and catalyst is well-documented in a vast array of transformations, from polymerization reactions to the Baylis-Hillman reaction.[3][5] The efficacy of DABCO in these roles is not merely a consequence of its basicity but is intimately linked to the unique conformational dynamics of its bicyclo[2.2.2]octane core.

Unlike simple cyclohexanes which overwhelmingly favor a chair conformation, the three fused diazacyclohexane rings in DABCO are constrained to a boat conformation.[1] This inherent strain and the molecule's ability to undergo rapid twisting or inversion motions define its energetic landscape and, consequently, its reactivity. This guide provides a detailed exploration of the conformational analysis of the DABCO core, synthesizing insights from experimental and computational methodologies to offer a comprehensive understanding for researchers leveraging this pivotal molecule.

Section 1: The Conformational Landscape: A Tale of Twisting Cages

The central question in the conformational analysis of DABCO is the nature of its ground state and the energy barrier to inversion. The molecule exists in a dynamic equilibrium between a twisted, lower-energy conformation and an untwisted, higher-energy transition state.

  • The Ground State (D₃ Symmetry): Extensive experimental and theoretical studies have shown that the ground state of DABCO is not the perfectly eclipsed, high-symmetry structure one might draw. Instead, the molecule relieves steric strain by twisting slightly around the N-N axis. This results in a chiral structure with D₃ symmetry. Due to a very flat potential energy surface, this twisting is subtle and the barrier to inversion is low.[6]

  • The Transition State (D₃h Symmetry): The inversion between the two enantiomeric twisted forms proceeds through a higher-energy, achiral transition state. This state possesses D₃h symmetry, where the ethylene bridges are perfectly eclipsed.[6] The energy difference between the D₃ ground state and the D₃h transition state represents the activation energy for the cage inversion.

The presence of metal cations complexed to the nitrogen atoms can stabilize the twisted form, influencing this energetic landscape.[6]

G D3_left Twisted (Left-handed) D3h Eclipsed (Achiral) D3_left->D3h ΔE‡ (Inversion Barrier) D3_right Twisted (Right-handed) D3h->D3_right ΔE‡ (Inversion Barrier)

Section 2: Probing the Core: Experimental Methodologies

A multi-pronged experimental approach is necessary to fully characterize the static and dynamic structural features of the DABCO core.

X-Ray Crystallography: A Static Snapshot

Single-crystal X-ray diffraction (XRD) provides the most definitive information about the molecular structure of DABCO in the solid state. It allows for precise measurement of bond lengths, bond angles, and torsional angles, confirming the bicyclic cage structure.

Studies on DABCO salts and co-crystals have been particularly insightful. For example, the crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate reveals how protonation and hydrogen bonding influence the geometry of the cage.[7] In halogen-bonded co-crystals, XRD confirms structures where DABCO acts as a Lewis base, with slight variations in packing interactions depending on the halogen atom.[8]

Experimental Protocol 1: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals of the DABCO-containing compound. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of the atoms are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

  • Analysis: Analyze the final refined structure to determine key geometric parameters (bond lengths, angles, torsions) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamics in Solution

NMR spectroscopy is a powerful tool for studying the dynamic behavior of molecules in solution.

  • ¹H and ¹³C NMR: At room temperature, the cage inversion of DABCO is extremely rapid on the NMR timescale. This rapid interconversion renders all twelve protons chemically and magnetically equivalent, resulting in a single sharp peak in the ¹H NMR spectrum.[9] Similarly, all six methylene carbons are equivalent, giving a single peak in the ¹³C NMR spectrum.[10]

  • Variable-Temperature (VT) NMR: While the low inversion barrier of free DABCO makes it difficult to "freeze out" the conformers, VT NMR is invaluable for studying systems with higher rotational barriers, such as in halogen-bonded co-crystals. By monitoring changes in the NMR spectra as a function of temperature, one can determine the thermodynamic parameters (ΔH‡ and ΔS‡) and the activation energy (Ea) for the dynamic process.[8][11]

Vibrational Spectroscopy (FT-IR and FT-Raman): Probing Molecular Motion

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, where specific bands correspond to stretching, bending, and twisting motions of the molecular framework. These vibrational frequencies are highly sensitive to molecular symmetry and conformation.

For DABCO, experimental FT-IR and FT-Raman spectra have been recorded and assigned with the aid of quantum-chemical calculations.[12] This combined approach allows for a detailed description of the skeletal modes, providing experimental validation for the computationally determined structure and vibrational frequencies.[12]

Section 3: In Silico Analysis: Computational Chemistry Insights

Computational modeling is an indispensable tool for elucidating the conformational energetics of DABCO, complementing experimental findings.

Density Functional Theory (DFT) and Ab Initio Calculations

Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to:

  • Optimize Geometries: Calculate the lowest-energy structures for both the D₃ ground state and the D₃h transition state.

  • Determine Energetics: Compute the potential energy surface for the twisting motion, accurately determining the energy barrier for inversion.[6]

  • Simulate Spectra: Calculate vibrational frequencies to aid in the assignment of experimental IR and Raman spectra, confirming the structural model.[12]

Computational studies have been crucial in resolving the subtle energy differences between the twisted and eclipsed forms and have explored how factors like coordination to metal ions can alter the potential energy surface.[6]

Table 1: Calculated Rotational Energy Barriers for DABCO in Different Environments

SystemComputational MethodActivation Energy (Ea) / Enthalpy (ΔH‡)Source
[Hg₂DABCO]⁴⁺PBE0/HF~2.0-3.5 kcal/mol (Calculated Barrier)[6]
TrI···DABCO Co-crystalEyring Equation (from VT NMR)0.95 kcal/mol (ΔH‡)[8][11]
TrBr···DABCO Co-crystalEyring Equation (from VT NMR)0.54 kcal/mol (ΔH‡)[8][11]

Note: The values are context-dependent and illustrate the range of barriers observed experimentally and computationally.

Computational Protocol 2: Calculating the Conformational Inversion Barrier

  • Input Structure Generation: Build initial 3D structures for the twisted (D₃) and eclipsed (D₃h) conformations of DABCO.

  • Method and Basis Set Selection: Choose an appropriate level of theory (e.g., DFT with a functional like B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G(d) or larger).

  • Geometry Optimization: Perform a full geometry optimization for the D₃ structure to find the energy minimum.

  • Transition State Search: Perform a transition state (TS) optimization starting from the D₃h structure. This calculation seeks a first-order saddle point on the potential energy surface.

  • Frequency Calculation: Perform a vibrational frequency calculation for both the optimized ground state and the transition state. A true minimum will have all positive frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (the twisting motion).

  • Energy Calculation: The inversion barrier is calculated as the difference in electronic energy (plus zero-point vibrational energy correction) between the transition state and the ground state.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis & Crystal Growth XRD X-Ray Diffraction Synthesis->XRD Solid State NMR VT-NMR Spectroscopy Synthesis->NMR Solution State VibSpec FT-IR / FT-Raman Synthesis->VibSpec Solid/Solution Data_Analysis Comprehensive Conformational Profile XRD->Data_Analysis Static Structure (Bond Lengths, Angles) NMR->Data_Analysis Dynamic Properties (Activation Energy) VibSpec->Data_Analysis Vibrational Modes Modeling DFT / Ab Initio Modeling GeoOpt Geometry Optimization Modeling->GeoOpt Ground State TS_Search Transition State Search Modeling->TS_Search Transition State SpecSim Spectra Simulation GeoOpt->SpecSim TS_Search->SpecSim SpecSim->Data_Analysis Aid Interpretation

Conclusion

The conformational analysis of the diazabicyclo[2.2.2]octane core reveals a molecule in constant, subtle motion. Its ground state is a twisted D₃ structure that rapidly inverts through a higher-energy D₃h transition state with a very low activation barrier. Understanding this dynamic behavior is critical for rationalizing its reactivity and designing new catalysts and materials. A synergistic approach, combining the static precision of X-ray crystallography, the dynamic insights from NMR and vibrational spectroscopies, and the energetic and mechanistic detail from computational chemistry, is essential for building a complete picture of this foundational molecule in organic chemistry.

References

  • Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Kristallographie - Crystalline Materials.[Link]

  • One-Bond, Two-Bond, and Three-Bond Mechanisms in Thermal Deazetizations of 2,3-Diazabicyclo[2.2.2]oct-2-enes, trans-Azomethane. University of California, San Diego.[Link]

  • 1,4-Diazabicyclo[2.2.2]octane-based disalts showing non-centrosymmetric structures and phase transition behaviors. CrystEngComm, Royal Society of Chemistry.[Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry.[Link]

  • DABCO - Wikipedia. Wikipedia.[Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date). Bentham Science.[Link]

  • Triethylenediamine - NIST WebBook. National Institute of Standards and Technology.[Link]

  • Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. ResearchGate.[Link]

  • Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. CentAUR.[Link]

  • METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2)
  • 1,4-Diazabicyclo[2.2.2]octane (abbreviated DABCO) is a tertiary a... Pearson.[Link].

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date). Bentham Science Publishers.[Link]

  • Rotational Dynamics of Diazabicyclo[2.2.2]octane in Isomorphous Halogen-Bonded Co-crystals: Entropic and Enthalpic Effects. Journal of the American Chemical Society, ACS Publications.[Link]

  • Process for the preparation of 1,4-diazabicyclo(2.2.2)
  • Mechanistic Insights into the DABCO-Catalyzed Cloke–Wilson Rearrangement: A DFT Perspective. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Rotational Dynamics of Diazabicyclo[2.2.2]octane in Isomorphous Halogen-Bonded Co-Crystals: Entropic and Enthalpic Effects | Request PDF. ResearchGate.[Link]

  • 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244208). Human Metabolome Database.[Link]

  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate.[Link]

  • Mechanistic Insights into the DABCO-Catalyzed Cloke–Wilson Rearrangement: A DFT Perspective - PMC. NIH.[Link]

  • 1,4-Diazoniabicyclo[2.2.2]octane - PubChem. NIH.[Link]

  • Parity violating energy difference for mirror conformers of DABCO linker between two M 2+ cations (M = Zn, Cd, and Hg). AIP Publishing.[Link]

  • The versatility of DABCO as a reagent in organic synthesis: a review. Organic & Biomolecular Chemistry, RSC Publishing.[Link]

  • Multifunctional 1,4-Diazabicyclo[2.2.2]octane Cross-Linked Poly(2,6-dimethyl-1,4-phenylene oxide)-Based Stable AEM for Enhanced Acid Recovery from Metallurgical Wastewater. ACS Applied Polymer Materials, ACS Publications.[Link]

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Methodological & Application

Experimental protocol for using Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utilization of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Introduction: A Scaffold for Innovation in Medicinal Chemistry

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a valuable bifunctional building block in modern organic synthesis and drug discovery. Its rigid, bicyclic core provides a well-defined three-dimensional orientation for appended functional groups, a desirable characteristic for designing ligands that interact with specific biological targets. The structure features a secondary amine that is readily available for derivatization and a second amine protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal design allows for sequential, controlled modifications at each nitrogen atom.

The primary utility of this scaffold lies in its ability to serve as a constrained diamine surrogate. The Boc group offers robust protection under a wide range of conditions, yet it can be cleanly removed under acidic conditions, revealing a second reactive site for further elaboration.[1][2] This guide provides a comprehensive overview of its properties, safe handling procedures, and detailed protocols for its application in common synthetic transformations.

Compound Properties and Specifications

A summary of the key physicochemical properties is provided below. Researchers should always refer to the supplier-specific certificate of analysis for the most accurate lot-specific data.

PropertyValueSource(s)
CAS Number 858671-91-7[3][4][5]
Molecular Formula C₁₁H₂₀N₂O₂[3][4][5]
Molecular Weight 212.29 g/mol [3][6]
Appearance White to Yellow to Brown Solid or Semi-solid[5]
Synonyms 2-Boc-2,5-diazabicyclo[2.2.2]octane[6]
Purity Typically ≥95%[4]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[5][7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound presents several hazards that require strict adherence to safety protocols.

2.1 Hazard Profile The compound is classified with the following hazards:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

2.2 Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[3] Use proper glove removal technique to avoid skin contact.[3]

  • Ventilation: Handle this compound exclusively in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or aerosols.[3][7]

  • Spill Management: In case of a spill, avoid creating dust.[3] Sweep up the solid material, place it in a suitable, closed container for disposal, and decontaminate the area.[3]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3] If skin contact occurs, wash thoroughly with soap and water. If inhaled, move the person to fresh air. In all cases of exposure, seek medical advice and show the Safety Data Sheet (SDS) to the attending physician.[3]

2.3 Storage To maintain its integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[5][7] Protect from moisture and light.[7]

Core Synthetic Applications & Mechanistic Rationale

The synthetic utility of this reagent is centered on two key transformations: derivatization of the free secondary amine and subsequent deprotection of the Boc-protected amine.

G A Tert-butyl 2,5-diazabicyclo[2.2.2] octane-2-carboxylate B N-Substituted Intermediate A->B  Functionalization at N-H (Acylation, Alkylation, etc.) C Final Diamine Scaffold B->C  Boc Deprotection (e.g., TFA, DCM)

Figure 1: General synthetic workflow for the title compound.

3.1 Functionalization of the Secondary Amine The exposed secondary amine serves as a nucleophile, allowing for a variety of standard transformations. The choice of reaction conditions is critical to ensure selectivity and high yield.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) readily forms the corresponding amide. The base is essential to scavenge the acidic byproduct (e.g., HCl).

  • Alkylation: Introduction of alkyl groups can be achieved with alkyl halides. This reaction may be slower and require heating and a stronger base to facilitate the reaction.

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new carbon-nitrogen bond, providing a highly versatile method for introducing complex substituents.

3.2 Boc Group Deprotection: Rationale and Mechanism The Boc group is a cornerstone of amine protection strategy due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[2][8]

The deprotection mechanism is initiated by protonation of the carbamate carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[9] This is followed by the collapse of the protonated intermediate to release the stable tert-butyl cation, carbon dioxide, and the free amine.[9]

G cluster_0 BocN Boc-Protected Amine Protonated Protonated Intermediate BocN->Protonated 1. Protonation Hplus + H⁺ (from TFA) Products Free Amine + CO₂ + tert-butyl cation Protonated->Products 2. Fragmentation

Figure 2: Simplified mechanism of acid-catalyzed Boc deprotection.

A potential complication is the alkylation of nucleophilic residues on the substrate by the liberated tert-butyl cation.[1] To mitigate this, a scavenger such as anisole or thioanisole can be added to the reaction mixture to trap the cation.[1]

Detailed Experimental Protocols

The following protocols are generalized procedures. Researchers must optimize conditions based on the specific substrate and scale of the reaction.

Protocol 1: Acylation of the Secondary Amine with an Acyl Chloride

This protocol describes a representative procedure for forming an amide bond at the free secondary amine.

  • Objective: To attach an acyl group to the N5 position of the diazabicyclo[2.2.2]octane core.

  • Materials:

    • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.0 equiv)

    • Acyl chloride (1.1 equiv)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.0 equiv) and dissolve in anhydrous DCM.

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Base Addition: Add DIPEA or TEA (1.5 equiv) to the stirred solution.

    • Acyl Chloride Addition: Add the acyl chloride (1.1 equiv) dropwise to the reaction mixture. Causality Note: Slow addition is crucial to control the exotherm of the reaction.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired N-acylated product.

Protocol 2: Acid-Mediated Boc Deprotection

This protocol details the removal of the Boc protecting group to reveal the free amine.

  • Objective: To cleave the tert-butoxycarbonyl group and liberate the parent secondary amine.

  • Materials:

    • Boc-protected substrate (1.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (10-20 equiv, typically 20-50% v/v in DCM)

    • (Optional) Anisole scavenger (1-2 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM in a round-bottom flask. If the substrate is sensitive to alkylation, add anisole (1-2 equiv).

    • Cooling: Cool the solution to 0 °C in an ice-water bath.

    • TFA Addition: Add TFA dropwise to the stirred solution. Safety Note: This reaction releases gas (CO₂ and isobutylene). Ensure the system is not closed and has adequate ventilation.[9]

    • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material.

    • Workup (Method A - Evaporation): Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of the amine. To obtain the free amine, dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until the aqueous layer is basic.

    • Workup (Method B - Direct Neutralization): Carefully pour the reaction mixture into a flask containing a rapidly stirred, cooled (0 °C) saturated aqueous NaHCO₃ solution. Continue adding base until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Quality Control and Characterization

Validation of each synthetic step is critical.

  • Reaction Monitoring: TLC is an effective tool. For acylation, a new, less polar spot should appear. For deprotection, the starting material spot should be replaced by a new, highly polar spot at or near the baseline.

  • Structural Confirmation:

    • ¹H NMR: Successful Boc deprotection is confirmed by the disappearance of the characteristic singlet for the nine tert-butyl protons around 1.4-1.5 ppm.

    • Mass Spectrometry (MS): ESI-MS should be used to confirm the expected mass of the product. For deprotection, this corresponds to a mass loss of 100.05 Da relative to the starting material.

References

  • Google Patents. CN111892599B - Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-carboxylic acid tert-butyl ester.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • CP Lab Safety. (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, 97% Purity. [Link]

  • Google Patents. US9035062B2 - Process for preparing a compound useful for producing an optically active diazabicyclooctane compound.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChem. (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride. [Link]

  • BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]

  • NIH. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

  • European Journal of Chemistry. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. [Link]

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Application Notes and Protocols: Utilizing Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Rigid Scaffolds

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and biological activity are often counterbalanced by challenges such as poor metabolic stability and conformational flexibility, which can lead to reduced potency and receptor affinity. To overcome these limitations, medicinal chemists increasingly turn to the incorporation of non-natural, conformationally constrained building blocks.[1] These elements act as "molecular staples," locking the peptide backbone into a bioactive conformation, thereby enhancing proteolytic resistance and improving pharmacological profiles.[2]

The 2,5-diazabicyclo[2.2.2]octane (DABCO) scaffold has emerged as a particularly valuable dipeptidomimetic. Its rigid, bicyclic structure effectively mimics the spatial orientation of two adjacent amino acid residues, offering a predictable and stable template for constraining peptide chains.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic incorporation of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will explore its use as both a C-terminal capping agent and, through a proposed synthetic strategy, as an internal dipeptide surrogate.

The Scientific Rationale: Causality Behind Constrained Scaffolds

The decision to incorporate a DABCO unit is driven by the desire to enforce a specific secondary structure, often a β-turn. The fixed dihedral angles of the DABCO core reduce the entropic penalty associated with the peptide binding to its target, which can lead to a significant increase in binding affinity.[4] The commercially available building block, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (Boc-DABCO), features a mono-protected diamine system. One nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile, while the other is a secondary amine available for nucleophilic attack.

This structure lends itself to two primary synthetic applications in peptide synthesis, each with a distinct strategic goal:

  • C-Terminal Modification: The free secondary amine can be acylated by the C-terminal carboxylic acid of a resin-bound peptide, effectively capping the peptide with the rigid bicyclic moiety. This can be useful for blocking C-terminal degradation or for presenting the peptide in a specific orientation.

  • Internal Dipeptidomimetic: To incorporate the DABCO unit within a peptide sequence, an orthogonal protection strategy is necessary.[5] As a ready-to-use Fmoc-protected, carboxyl-functionalized DABCO building block is not commonly available, a multi-step, on-resin derivatization is required. This advanced protocol, detailed below, allows the DABCO scaffold to replace two amino acids in the middle of a sequence, profoundly influencing the peptide's overall three-dimensional structure.

Experimental Workflows & Logical Relationships

Two primary workflows are presented for the incorporation of the Boc-DABCO scaffold. The choice of workflow depends on the desired final structure of the peptide.

Workflow A: C-Terminal Capping

This is the most direct application of the commercially available building block. The workflow involves synthesizing the linear peptide on a solid support and then coupling the Boc-DABCO unit to the C-terminus prior to cleavage.

G cluster_0 Peptide Synthesis (Fmoc-SPPS) cluster_1 DABCO Capping cluster_2 Finalization A 1. Resin Swelling B 2. Fmoc Deprotection A->B C 3. Amino Acid Coupling B->C D 4. Repeat Cycles (B-C) C->D E 5. Activate Peptide C-Terminus (on-resin) D->E F 6. Couple Boc-DABCO E->F G 7. Final Boc Deprotection (TFA) F->G H 8. Cleavage & Global Deprotection G->H I 9. Purification & Analysis H->I

Caption: Workflow for C-terminal capping of a peptide with Boc-DABCO.

Workflow B: Internal Incorporation (Proposed Strategy)

This workflow outlines a more complex but powerful strategy to embed the DABCO scaffold within the peptide chain, acting as a dipeptide mimic. This requires an orthogonal protection scheme and on-resin derivatization.

G cluster_0 Initial SPPS cluster_1 On-Resin Derivatization & DABCO Coupling cluster_2 Chain Elongation & Finalization A 1. Synthesize Peptide N-terminal to insertion site B 2. Couple Fmoc-X-OH (X = orthogonally protected amino acid, e.g., Fmoc-Asp(OAll)-OH) A->B C 3. Deprotect Side Chain (e.g., All group) B->C D 4. Activate Side-Chain Carboxyl C->D E 5. Couple Boc-DABCO D->E F 6. Deprotect Boc Group on DABCO E->F G 7. Couple next Fmoc-AA-OH F->G H 8. Continue SPPS G->H I 9. Cleavage & Deprotection H->I J 10. Purification & Analysis I->J

Caption: Proposed workflow for internal incorporation of the DABCO scaffold.

Detailed Experimental Protocols

These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodology.[6] Due to the sterically hindered nature of the bicyclic scaffold, potent coupling reagents and potentially extended reaction times are recommended.

Materials & Reagents
  • Resins: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).

  • Amino Acids: High-purity Fmoc-protected amino acids with standard acid-labile side-chain protection (e.g., Boc, tBu, Trt).

  • DABCO Building Block: Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation/Wash Solvent: Cold diethyl ether.

Protocol 1: C-Terminal Capping of a Resin-Bound Peptide

This protocol assumes the peptide has already been synthesized on a resin that allows for C-terminal modification, such as one derived from glutamic acid where the side chain is attached to the resin, leaving the C-terminal carboxyl group free.

  • Resin Preparation: a. Synthesize the desired peptide sequence on a suitable solid support, leaving the C-terminal carboxyl group free and the N-terminal amine Fmoc-protected. b. After the final coupling step, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • On-Resin Carboxyl Activation: a. Swell the peptide-resin in DMF for 30 minutes. b. In a separate vial, prepare the activation solution: Dissolve HATU (3.0 eq. relative to resin loading) in DMF. c. Add DIPEA (6.0 eq.) to the HATU solution. d. Immediately add this activation mixture to the peptide-resin and agitate for 15-20 minutes at room temperature. This activates the C-terminal carboxyl group.

  • Coupling of Boc-DABCO: a. In another vial, dissolve tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (4.0 eq.) in DMF. b. Add this solution to the activated peptide-resin. c. Agitate the reaction mixture for 4-12 hours at room temperature. The extended time is to overcome potential steric hindrance. d. Monitor the reaction for the disappearance of the activated ester. A small aliquot of resin can be cleaved and analyzed by LC-MS.

  • Washing: a. Once coupling is complete, drain the reaction vessel. b. Wash the resin extensively with DMF (5 x 1 min) and DCM (5 x 1 min) to remove all excess reagents.

  • Final Deprotection and Cleavage: a. Proceed with the standard N-terminal Fmoc deprotection (if required for other modifications) or directly to the cleavage step. b. Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Boc group from the DABCO unit and all other side-chain protecting groups. c. Filter the resin and collect the TFA solution. d. Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry under vacuum.

  • Purification and Analysis: a. Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[7] b. Characterize the final product by mass spectrometry (MS) and analytical HPLC to confirm identity and purity.[8]

Protocol 2: Internal Incorporation via On-Resin Derivatization (Proposed)

This advanced protocol describes a strategy to incorporate the DABCO unit as a dipeptide mimic. It utilizes an amino acid with an orthogonally protected carboxylic side chain (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) as an anchoring point.

  • Peptide Synthesis up to Insertion Point: a. Synthesize the peptide chain on a standard resin (e.g., Rink Amide) up to the residue immediately preceding the desired DABCO insertion site.

  • Coupling of the Orthogonal Linker Amino Acid: a. Couple Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH (3.0 eq.) using standard HATU/DIPEA activation (4-hour coupling). b. Wash the resin with DMF and DCM. c. Perform a Kaiser test to confirm complete coupling.

  • Selective Side-Chain Deprotection: a. Swell the resin in DCM. b. Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and Phenylsilane (PhSiH₃, 10 eq.) in DCM. c. Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon) for 2 x 30 minutes. d. Wash the resin thoroughly with DCM (5x), DMF (5x), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by more DMF and DCM washes. This removes the Allyl (All) group, exposing the side-chain carboxylic acid.

  • Side-Chain Activation and Boc-DABCO Coupling: a. Activate the newly exposed side-chain carboxyl group using HATU (3.0 eq.) and DIPEA (6.0 eq.) in DMF for 20 minutes. b. In a separate vial, dissolve tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (4.0 eq.) in DMF. c. Add the Boc-DABCO solution to the activated resin and couple for 4-12 hours.

  • Boc Group Removal from DABCO: a. After washing, treat the resin with a solution of 30-50% TFA in DCM for 2 x 20 minutes to selectively remove the Boc group from the DABCO moiety, exposing a secondary amine. b. Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 min). c. Wash thoroughly with DMF and DCM.

  • Continuation of Peptide Synthesis: a. Couple the next Fmoc-amino acid (3.0 eq.) to the newly exposed amine on the DABCO scaffold using HATU/DIPEA activation. A longer coupling time (4-12 hours) is recommended. b. After successful coupling (confirm with Kaiser test), continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Final Cleavage, Purification, and Analysis: a. Follow steps 5 and 6 from Protocol 1 for the final cleavage, purification, and characterization of the peptide containing the internal DABCO scaffold.

Data Presentation & Expected Outcomes

The incorporation of a sterically demanding, non-standard building block like Boc-DABCO requires careful monitoring and optimization. The following table provides representative data and key considerations for these protocols.

ParameterProtocol 1: C-Terminal CappingProtocol 2: Internal IncorporationCausality & Field-Proven Insights
Building Block Equivalents 4.0 eq.4.0 eq. (for DABCO)A higher excess is used to drive the reaction to completion against the steric barrier of the bicyclic system.
Coupling Reagent HATU / HBTU (3.0 eq.)HATU / HBTU (3.0 eq.)Onium salt-based reagents are superior for hindered couplings as they form highly reactive activated esters.[9]
Base DIPEA (6.0 - 8.0 eq.)DIPEA (6.0 - 8.0 eq.)A non-nucleophilic base is crucial. An excess ensures the amine is deprotonated and the reaction proceeds.
Coupling Time 4 - 12 hours4 - 12 hoursExtended coupling times are often necessary for sterically hindered components to achieve acceptable yields.
Monitoring Method Kaiser Test (for subsequent steps)Kaiser Test (critical after each step)A negative Kaiser test (clear/yellow beads) confirms the absence of free primary amines and successful acylation.
Expected Crude Purity (HPLC) 50-70%30-60%The multi-step nature of Protocol 2 can lead to more side products and lower initial purity.
Key Analytical Signature (MS) [M+H]⁺ = Mass of Peptide + 156.22 Da[M+H]⁺ = Mass of Peptide - Mass of 2 AAs + 212.29 DaMass spectrometry is the definitive method for confirming the successful incorporation of the scaffold.

Trustworthiness: Self-Validating Systems & Troubleshooting

Each protocol is designed as a self-validating system through rigorous in-process controls.

  • Kaiser Test: This qualitative test for free primary amines is essential after each coupling step. A positive result (blue beads) indicates incomplete coupling, necessitating a second coupling cycle before proceeding.

  • Micro-cleavage & LC-MS: For critical syntheses, especially when developing the internal incorporation method, cleaving a small amount of resin (5-10 mg) after key steps (e.g., after coupling Boc-DABCO) and analyzing the product by LC-MS provides unambiguous confirmation of success and helps troubleshoot any issues early.

  • Troubleshooting Low Yields:

    • Double Coupling: If the Kaiser test is positive after the initial coupling, repeat the coupling step with fresh reagents.

    • Elevated Temperature: For particularly difficult couplings, the reaction can be gently heated to 35-40°C to increase the reaction rate, though this should be done with caution as it can increase the risk of racemization.

    • Alternative Solvents: In cases of peptide aggregation on the resin, using a solvent mixture like DMF/NMP or adding chaotropic salts may improve coupling efficiency.

Conclusion

The tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate building block is a powerful tool for introducing conformational constraints into synthetic peptides. While its direct use is limited to C-terminal modifications, the proposed on-resin derivatization strategy opens the door to its application as a true dipeptidomimetic within a peptide sequence. The successful implementation of these protocols requires careful attention to reaction conditions, particularly the use of potent coupling reagents and extended reaction times to overcome steric challenges. By following the detailed methodologies and validation checkpoints outlined in this guide, researchers can confidently incorporate this valuable scaffold to engineer peptides with enhanced stability, affinity, and therapeutic potential.

References

  • Benchchem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem Technical Support Center.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1163-1171.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E. U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914-919.
  • Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions with tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for CNS-Targeting Compounds

The rigid, bicyclic structure of the 2,5-diazabicyclo[2.2.2]octane scaffold has made it a privileged motif in medicinal chemistry, particularly for central nervous system (CNS) targets. Its conformational constraint allows for precise orientation of substituents, leading to enhanced selectivity and potency. The tert-butyl carbamate (Boc)-protected derivative, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, serves as a crucial synthetic intermediate, enabling the selective functionalization of the N5-position. Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, provide a powerful and versatile method for the N-arylation of this scaffold, opening avenues for the synthesis of diverse libraries of potential therapeutic agents.[1] This document provides a detailed guide to the application of this building block in palladium-catalyzed C-N bond formation, including mechanistic insights, a comprehensive data summary, and a detailed experimental protocol.

The Buchwald-Hartwig Amination: Mechanism of C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides (e.g., triflates).[1][2] The reaction proceeds through a catalytic cycle that is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[3]

  • Ligand Exchange and Amine Coordination: The amine, in this case, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, coordinates to the palladium center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions. Common bases include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl product from the palladium-amido complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.

The efficiency and substrate scope of the Buchwald-Hartwig amination are highly dependent on the choice of phosphine ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often employed to promote the reductive elimination step and prevent catalyst decomposition, particularly when using less reactive aryl chlorides.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Pd(II)Complex L-Pd(II)(Ar)(X) OxAdd->Pd(II)Complex AmineCoord Amine Coordination (R₂NH) Pd(II)Complex->AmineCoord PdAmineComplex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->PdAmineComplex Deprotonation Deprotonation (Base) PdAmineComplex->Deprotonation PdAmidoComplex L-Pd(II)(Ar)(NR₂) Deprotonation->PdAmidoComplex RedElim Reductive Elimination PdAmidoComplex->RedElim RedElim->Pd(0)L Regeneration Product N-Aryl Product (Ar-NR₂) RedElim->Product Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Inert Atmosphere Setup (Flask, Catalyst, Ligand, Base) start->setup solvent Add Anhydrous Toluene setup->solvent reagents Add Aryl Halide and Amine solvent->reagents reaction Heat to Reflux (Monitor by TLC/LC-MS) reagents->reaction workup Cool and Quench with Water reaction->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash with Water and Brine extraction->washing drying Dry and Concentrate washing->drying purification Purify by Column Chromatography drying->purification end End Product purification->end

Sources

Application and Protocol Guide for Amide Bond Formation Using Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rigid Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and chemical biology, the conformational control of molecules is a paramount objective. Flexible molecules can adopt numerous conformations, leading to non-specific binding and off-target effects. The introduction of rigid structural motifs is a proven strategy to constrain molecular shape, enhance binding affinity, and improve pharmacokinetic properties. Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a key building block in this endeavor.

This chiral, mono-Boc-protected diamine provides a conformationally rigid bicyclic scaffold.[1][2] Its structure features two nitrogen atoms in a fixed spatial arrangement, with one available for synthetic elaboration while the other is rendered unreactive by the tert-butyloxycarbonyl (Boc) protecting group.[1] This differential protection makes it an exceptionally useful intermediate for the systematic construction of complex molecules, particularly those designed to mimic peptide secondary structures or to serve as ligands for various biological targets.[3]

This guide provides a comprehensive overview and detailed protocols for the application of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate in amide bond formation, a cornerstone reaction in the synthesis of novel chemical entities.

Scientific Rationale: The Strategic Advantage of Conformational Constraint

The rigid 2,5-diazabicyclo[2.2.2]octane core serves as a non-peptidic scaffold to orient appended functionalities in a precise three-dimensional arrangement. When an amide bond is formed by coupling a carboxylic acid to the unprotected secondary amine of this bicyclic diamine, the resulting substituent is locked into a specific conformational space. This has several strategic advantages:

  • Entropy Reduction: By pre-organizing the molecule into a conformation favorable for binding to a biological target, the entropic penalty upon binding is reduced, often leading to a significant increase in binding affinity.

  • Enhanced Selectivity: The well-defined orientation of substituents can lead to more specific interactions with a target receptor or enzyme active site, improving selectivity over other related targets.

  • Improved Metabolic Stability: The bicyclic core is not readily recognized by proteases, making the resulting molecules more resistant to metabolic degradation compared to traditional peptides.

  • Exploration of Novel Chemical Space: This building block allows researchers to move away from flat, aromatic structures and explore more three-dimensional molecular architectures, a key trend in modern drug discovery.[4]

Core Application: Amide Bond Formation

The primary application of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is its use as the amine component in an amide coupling reaction. The unprotected secondary amine is a competent nucleophile that readily reacts with activated carboxylic acids to form a stable amide linkage.

General Reaction Scheme

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with complex or sensitive substrates.

Mechanism of Amide Coupling: The Role of Carbodiimides

A widely used and effective method for amide bond formation involves the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[5][6]

The general mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[7]

  • Formation of an Active Ester: This intermediate can be attacked by the amine. However, to suppress side reactions and reduce the risk of racemization (if the carboxylic acid is chiral), an activating agent like HOBt is often added. HOBt reacts with the O-acylisourea to form a more stable active ester.[5][7]

  • Nucleophilic Acyl Substitution: The unprotected secondary amine of the bicyclic diamine then attacks the carbonyl carbon of the active ester.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating the activating agent (e.g., HOBt) and forming the desired amide bond. The EDC is converted to a soluble urea byproduct, which can be removed during aqueous workup.

Amide_Coupling_Mechanism cluster_activation Step 1 & 2: Carboxylic Acid Activation cluster_coupling Step 3 & 4: Amide Formation R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate R-COOH->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt - Urea HOBt HOBt Bicyclic_Amine Bicyclic Amine (Substrate) Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester:e->Tetrahedral_Intermediate:w + Bicyclic Amine Urea EDC Byproduct (Urea) Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product - HOBt HOBt_Released HOBt (regenerated)

Figure 1. Generalized mechanism for EDC/HOBt mediated amide coupling.

Experimental Protocols

Materials and Reagents
ReagentSupplierTypical PurityNotes
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylateCommercial Vendors>97%Store under inert atmosphere at 2-8°C.[8]
Carboxylic Acid of InterestVarious>98%Ensure dryness, especially for sensitive substrates.
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Various>98%Water-soluble carbodiimide.
HOBt (1-Hydroxybenzotriazole)Various>97% (anhydrous)Can be explosive when dry; often sold with water. Handle with care.
DIPEA (N,N-Diisopropylethylamine)Various>99%Non-nucleophilic base.
Dichloromethane (DCM), AnhydrousVarious>99.8%Use from a solvent purification system or a freshly opened bottle over molecular sieves.
N,N-Dimethylformamide (DMF), AnhydrousVarious>99.8%Use from a solvent purification system or a freshly opened bottle over molecular sieves.
Protocol 1: General Procedure for Amide Coupling with Aliphatic Carboxylic Acids

This protocol describes a standard EDC/HOBt coupling, which is broadly applicable for many aliphatic and aromatic carboxylic acids.[5][7]

Figure 2. Experimental workflow for amide coupling.

Step-by-Step Method:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Addition of Amine and Base: To the stirred solution, add tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.05 eq.) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Pre-cooling (Optional but Recommended): Cool the reaction mixture to 0 °C in an ice bath. This can help to minimize side reactions.

  • Activation: Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and urea), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Coupling with Electron-Deficient or Sterically Hindered Acids

For challenging substrates, such as electron-deficient anilines or sterically hindered carboxylic acids, more powerful coupling reagents may be required to achieve good yields. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective.[5]

Key Modifications to Protocol 1:

  • Coupling Reagent: Replace EDC/HOBt with HATU (1.2 eq.).

  • Base: A non-nucleophilic base like DIPEA or 2,4,6-collidine (2.0-3.0 eq.) is essential.

  • Solvent: Anhydrous DMF is typically the solvent of choice.

  • Reaction Time: These reactions are often faster, completing within 2-6 hours at room temperature.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze the active ester intermediate.

    • Consider a more potent coupling reagent (e.g., HATU, COMU).

    • Increase the equivalents of the coupling reagent and base.

  • Side Reactions:

    • Formation of N-acylurea byproduct: This occurs if the O-acylisourea intermediate is attacked by another molecule of the carboxylic acid or rearranges before reacting with the amine. Adding HOBt or another activating agent minimizes this.

    • Racemization: For chiral carboxylic acids, running the reaction at a lower temperature (0 °C) and using an additive like HOBt can suppress epimerization.

  • Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. If the product is sufficiently non-polar, multiple washes with dilute acid can help. Alternatively, using diisopropylcarbodiimide (DIC) produces a urea byproduct that is often less soluble and can sometimes be removed by filtration.

Conclusion

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a valuable and versatile building block for introducing conformational rigidity into a wide range of molecules. Its successful application hinges on the effective formation of amide bonds, a reaction that is central to medicinal chemistry. By selecting the appropriate coupling reagents and adhering to rigorous experimental technique, researchers can efficiently incorporate this important scaffold to create novel compounds with potentially enhanced biological activity and improved drug-like properties. The protocols outlined in this guide provide a robust starting point for the synthesis of a diverse array of amides derived from this unique constrained diamine.

References

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. J. Vis. Exp. Available at: [Link]

  • Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorg. Med. Chem. Lett. Available at: [Link]

  • Protection Reactions. Wiley-VCH. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Eur. J. Chem. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. J. Med. Chem. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Available at: [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available at: [Link]

  • Copper-catalyzed amide bond formation from formamides and carboxylic acids. Chin. J. Catal. Available at: [Link]

  • Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters. ResearchGate. Available at: [Link]

  • Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. ResearchGate. Available at: [Link]

  • DOCTOR OF PHILOSOPHY Expanding the conformational space of the bicyclo[2.2.2]octane scaffold for the development of novel peptide mimics. University of Glasgow. Available at: [Link]

  • Design, Synthesis, and Application of Peptide Secondary Structure Mimetics. ResearchGate. Available at: [Link]

  • The Use of Diazabicyclo[2.2.2]octane as a Novel Highly Selective Dechloroacetylation Reagent. ResearchGate. Available at: [Link]

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Application Note & Protocols: Strategic N-Acylation of tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers and drug development professionals on the effective utilization of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a key building block in modern medicinal chemistry. While the term "esterification" can be broadly applied, the most synthetically valuable transformation for this molecule involves the N-acylation of its secondary amine to form robust amide bonds. This guide elucidates the underlying chemical principles, provides validated, step-by-step protocols for common acylation reactions, and offers insights into process optimization and troubleshooting.

Introduction: The Strategic Value of a Rigid Scaffold

tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, commonly abbreviated as Boc-DBDO, is a versatile synthetic intermediate prized for its rigid bicyclo[2.2.2]octane core.[1] This conformational rigidity is highly sought after in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity. The molecule features two nitrogen atoms: one is protected with a tert-butyloxycarbonyl (Boc) group, rendering it unreactive under standard coupling conditions, while the other exists as a nucleophilic secondary amine (N5), poised for functionalization.

The primary focus of this guide is the reaction of this secondary amine with carboxylic acids or their activated derivatives. This process, an N-acylation , forms a stable amide linkage and is a cornerstone of peptide synthesis and small molecule drug discovery. It is a more precise descriptor than "esterification," which typically refers to the formation of an ester from a carboxylic acid and an alcohol.[1] Here, we leverage the nucleophilicity of the N5 amine to build molecular complexity upon the rigid diazabicyclic framework.[2]

Part 1: Mechanistic Rationale and Strategic Considerations

The synthetic utility of Boc-DBDO hinges on the selective reactivity of its secondary amine. The Boc-protected nitrogen is effectively deactivated, allowing for precise chemical modification at the N5 position. The choice of acylation method depends on the stability of the carboxylic acid substrate, desired reaction scale, and available reagents.

Core Principle: Nucleophilic Acyl Substitution The fundamental reaction is a nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen atom of Boc-DBDO attacks the electrophilic carbonyl carbon of a carboxylic acid derivative. The subsequent collapse of the tetrahedral intermediate, with the departure of a leaving group, yields the final amide product.

Acylation_Mechanism BocDBDO Boc-DBDO (Nucleophile) intermediate Tetrahedral Intermediate BocDBDO->intermediate Nucleophilic Attack AcidDeriv R-C(=O)-X (Electrophile) X = Cl, O-Acylurea, etc. Product Acylated Product (Amide) HX H-X start intermediate->Product Collapse & Leaving Group Departure Experimental_Workflow reagents 1. Reagent Preparation (Boc-DBDO, Acid, Solvent, Base/Coupling Agent) setup 2. Reaction Setup (Inert Atmosphere, 0°C to RT) reagents->setup monitor 3. Reaction Monitoring (TLC, LC-MS) setup->monitor workup 4. Aqueous Workup (Quench, Extract, Wash) monitor->workup Upon Completion purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, HRMS) purify->characterize

Figure 2: Standard experimental workflow for N-acylation reactions.

Protocol 1: N-Acylation using an Acid Chloride

This protocol describes the reaction of Boc-DBDO with a generic acid chloride, such as benzoyl chloride.

Materials:

  • tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.0 eq)

  • Acid Chloride (e.g., Benzoyl Chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the non-nucleophilic base (TEA or DIPEA, 1.5 eq) to the solution.

  • Acid Chloride Addition: Add the acid chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acylated product.

Protocol 2: N-Acylation using HATU Coupling

This protocol is ideal for coupling carboxylic acids, especially those that are sensitive or prone to side reactions.

Materials:

  • tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.0 eq) in a small amount of anhydrous DMF. Add this solution to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Washing: Wash the organic solution sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Note: Multiple washes may be necessary to completely remove DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Part 3: Data Interpretation and Expected Outcomes

Successful acylation can be confirmed through standard analytical techniques.

  • ¹H NMR: Expect to see the appearance of new signals corresponding to the protons of the newly introduced acyl group. A downfield shift of the protons on the diazabicyclooctane core adjacent to the newly formed amide bond is also anticipated.

  • Mass Spectrometry (HRMS): The most definitive confirmation is observing the correct molecular ion peak for the expected product.

  • HPLC: Can be used to assess the purity of the final compound.

Table 1: Representative Reaction Data for Acylation with Benzoic Acid

ParameterProtocol 1 (Acid Chloride)Protocol 2 (HATU Coupling)
Reagents Benzoyl Chloride, TEABenzoic Acid, HATU, DIPEA
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature 0 °C to Room Temp.Room Temperature
Typical Time 2-4 hours4-12 hours
Typical Yield 85-95%80-95%
Key Advantage Cost-effective, fastHigh efficiency, broad substrate scope

Part 4: Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates.

    • For HATU coupling, ensure the carboxylic acid is pre-activated with the base before adding the amine.

    • Consider increasing the equivalents of the coupling agent or base.

  • Incomplete Reaction:

    • The steric hindrance of the bicyclic amine or the carboxylic acid may slow the reaction. [1]Increase reaction time or consider gentle heating (e.g., 40-50 °C).

  • Purification Challenges:

    • If the product is highly polar, a reverse-phase chromatography method may be required.

    • Residual DMF from Protocol 2 can be difficult to remove. Ensure thorough aqueous washes or perform a lyophilization step if the product is stable.

References

  • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 858671-91-7 | Benchchem. Benchchem.
  • (1R,4R)-2,5-Diazabicyclo(2.2.2)octane - Vulcanchem. Vulcanchem.
  • CAS 858671-91-7: 2,5-Diazabicyclo[2.2.2]octane-2-carboxyli… - CymitQuimica. CymitQuimica.

Sources

Application Note: High-Purity Isolation of tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate via Optimized Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a key building block in contemporary drug discovery, using silica gel chromatography. We delve into the fundamental principles governing the separation, address the specific challenges posed by the dual amine functionalities within the bicyclic scaffold, and present a detailed, field-proven protocol for achieving high purity. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification method.

Introduction: The Synthetic & Pharmacological Significance

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a conformationally constrained diamine scaffold of significant interest in medicinal chemistry. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it an invaluable component in the design of ligands for various biological targets, including receptors and enzymes. The presence of a Boc-protected amine and a secondary amine provides a versatile handle for subsequent synthetic modifications. Given its role as a critical intermediate, achieving high purity is paramount to ensure the integrity of downstream reactions and the pharmacological profile of the final active pharmaceutical ingredients.

Silica gel chromatography remains a primary and accessible method for the purification of such intermediates. However, the presence of the basic secondary amine in the target molecule presents a unique set of challenges, primarily due to strong interactions with the acidic silanol groups on the silica surface. This can lead to poor separation, significant peak tailing, and in some cases, irreversible adsorption of the compound to the stationary phase. This application note outlines a protocol specifically designed to mitigate these issues.

The Science of Separation: Overcoming Amine-Silica Interactions

The primary challenge in the chromatographic purification of basic compounds like tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate on standard silica gel is the acidic nature of the stationary phase. Silica gel's surface is populated with silanol groups (Si-OH), which are weak acids. The basic nitrogen of the free amine in the diazabicyclo[2.2.2]octane core can be protonated by these silanol groups, leading to a strong ionic interaction. This interaction results in the compound "sticking" to the column, causing significant tailing and poor elution profiles.[1]

To achieve efficient and symmetrical elution, these acidic sites must be neutralized or "passivated." This is accomplished by introducing a small amount of a basic modifier into the mobile phase. Triethylamine (TEA) is a common and effective choice for this purpose.[2][3] The TEA, being a stronger base, preferentially interacts with the silanol groups, effectively capping them and presenting a more neutral surface to the analyte. This minimizes the strong ionic interactions and allows for a separation based more purely on polarity.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Overcoming Amine Adsorption on Silica Gel"

Physicochemical Properties & Eluent System Design

A successful chromatographic separation relies on a thorough understanding of the target compound's properties and the selection of an appropriate mobile phase.

Table 1: Physicochemical Properties of tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂[4]
Molecular Weight 212.29 g/mol [4]
Physical Form White to yellow to brown solid or semi-solid[4]
Boiling Point ~336.5 °C at 760 mmHg (Predicted)N/A
Polarity Moderately polar, with a basic secondary amineInferred
Boc Group Stability Labile under strong acidic conditions[5]

Based on the presence of the polar carbamate and the free amine, a gradient elution is recommended to achieve both good separation from less polar impurities and efficient elution of the target compound. A common and effective solvent system for N-Boc protected amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[6] For more polar compounds, dichloromethane (DCM) and methanol (MeOH) are often employed.[3]

For this specific purification, a gradient of ethyl acetate in hexanes with a constant small percentage of triethylamine is an excellent starting point. If the compound proves to be more polar, a system of methanol in dichloromethane, again with triethylamine, can be utilized.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.

Materials & Reagents
  • Crude tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

  • Silica Gel (Standard Grade, 230-400 mesh)

  • Hexanes (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Glass chromatography column (40-60 mm diameter)

  • Fraction collection tubes

  • Rotary evaporator

Workflow Overview

dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.3,0.15"]; edge [fontname="Arial", fontsize=10];

} caption: "Purification Workflow"

Step-by-Step Methodology
  • TLC Analysis and Eluent Selection:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Prepare several developing chambers with different ratios of Hexanes:EtOAc (e.g., 80:20, 70:30, 50:50), each containing ~0.5-1% TEA.

    • Spot the crude material on TLC plates and develop them in the prepared chambers.

    • The ideal eluent system for starting the column will give your target compound an Rf value of approximately 0.2-0.3.[7]

    • Visualize the spots using a UV lamp and/or a potassium permanganate stain.

  • Column Preparation (Slurry Packing):

    • Secure the glass column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc + 1% TEA). The consistency should be like a thin milkshake.

    • Pour the slurry into the column. Use a funnel to avoid coating the sides.

    • Gently tap the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry. Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent like DCM.

    • Add a small amount of silica gel to this solution to create a thick paste.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial eluent to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. For example:

      • 2 column volumes of 10% EtOAc in Hexanes (+1% TEA)

      • 2 column volumes of 20% EtOAc in Hexanes (+1% TEA)

      • Continue increasing the gradient until the product elutes.

  • Fraction Analysis and Pooling:

    • Monitor the fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

    • Once the fractions containing the pure product are identified, combine them in a clean, round-bottom flask.

  • Solvent Removal and Final Product Characterization:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove residual solvents and triethylamine.

    • Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques to confirm purity and identity.[8]

Troubleshooting Guide

Table 2: Common Problems and Solutions in Amine Purification

ProblemPotential Cause(s)Recommended Solution(s)
Product streaks/tails on TLC and column Insufficient passivation of acidic silica.Increase the concentration of TEA in the eluent to 1-2%. Ensure TEA is present in all solvents used for slurry packing and elution.[2][3]
Product does not elute from the column The eluent system is not polar enough. The compound is irreversibly bound to the silica.Increase the polarity of the mobile phase (e.g., switch to a DCM/MeOH system with 1% TEA). If still unsuccessful, consider an alternative stationary phase like alumina.
Co-elution of impurities The polarity of the impurity is very close to the product.Use a shallower gradient during elution to improve resolution. If normal phase is insufficient, consider reverse-phase chromatography.
Loss of Boc protecting group The silica gel is too acidic, or the crude sample contains acid.Ensure the use of TEA in the eluent. If the crude sample is acidic, perform a mild basic wash (e.g., with saturated NaHCO₃ solution) during the reaction workup before attempting chromatography. A 2D TLC can help diagnose on-plate decomposition.[7]

Conclusion

The successful purification of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate by silica gel chromatography is readily achievable with careful consideration of the compound's basic nature. The key to a successful separation is the passivation of the acidic silica gel stationary phase through the addition of a basic modifier like triethylamine to the mobile phase. The detailed protocol and troubleshooting guide provided herein offer a robust framework for obtaining this valuable synthetic intermediate with high purity, thereby facilitating its use in drug discovery and development pipelines.

References

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Accessed January 3, 2026. Available from: [Link]

  • Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? YouTube. Accessed January 3, 2026. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Accessed January 3, 2026. Available from: [Link]

  • Science Forums. (2011, August 29). Amine purification. Accessed January 3, 2026. Available from: [Link]

  • Hindawi. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Accessed January 3, 2026. Available from: [Link]

  • Macmillan Group, Princeton University. (2016). Supplementary Materials. Accessed January 3, 2026. Available from: [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/sci.aag0446_sm.pdf]([Link] Macmillan Group/files/sci.aag0446_sm.pdf)

  • Taylor & Francis Online. (n.d.). Oxidative radical cyclizations of diketopiperazines bearing an amidomalonate unit. Accessed January 3, 2026. Available from: [Link]

  • ResearchGate. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Accessed January 3, 2026. Available from: [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information. Accessed January 3, 2026. Available from: [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. Accessed January 3, 2026. Available from: [Link]

  • The Royal Society of Chemistry. (2020). Organic & Biomolecular Chemistry. Accessed January 3, 2026. Available from: [Link]

  • MDPI. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Accessed January 3, 2026. Available from: [Link]

  • Digital CSIC. (n.d.). SUPPORTING INFORMATION. Accessed January 3, 2026. Available from: [Link]

  • ResearchGate. (2014, August). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Accessed January 3, 2026. Available from: [Link]

  • JKU ePUB. (n.d.). Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing. Accessed January 3, 2026. Available from: [Link]

  • ACS Publications. (2024, February 8). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. Accessed January 3, 2026. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Accessed January 3, 2026. Available from: [Link]

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Application Note: Trifluoroacetic Acid-Mediated Boc-Deprotection of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,5-Diazabicyclo[2.2.2]octane Scaffold and Amine Protection

The 2,5-diazabicyclo[2.2.2]octane core is a conformationally rigid, bicyclic diamine that serves as a valuable scaffold in medicinal chemistry. Its constrained three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive building block for designing ligands with high affinity and selectivity for various biological targets.[1] Derivatives of this scaffold are explored as constrained analogs of piperazines in the development of novel therapeutics.[1]

The synthesis of complex molecules bearing the 2,5-diazabicyclo[2.2.2]octane motif often necessitates the use of protecting groups to selectively mask one of the two nitrogen atoms during synthetic transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability in a broad range of reaction conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions.[2][3]

This application note provides a detailed protocol and scientific rationale for the deprotection of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate using trifluoroacetic acid (TFA), a common and highly effective method for Boc group removal.[4] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, discuss critical parameters for success, and outline safety and handling considerations.

Mechanistic Insights: The Chemistry of Acid-Catalyzed Boc-Deprotection

The cleavage of the Boc group with a strong acid like trifluoroacetic acid proceeds through a well-established mechanism.[5][6] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by TFA. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation of the protonated intermediate.[2][6]

The key step in the deprotection is the irreversible cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation, carbon dioxide (CO₂), and the free amine.[6][7] The tert-butyl cation is a reactive electrophile that can potentially lead to side reactions if not properly managed.[8] The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing CO₂ gas.[4] The newly liberated amine is then protonated by the excess TFA in the reaction mixture, yielding the corresponding trifluoroacetate salt.[6]

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + TFA Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Free_Amine Free Amine (as TFA salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol: Deprotection of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

This protocol is designed for the efficient and clean removal of the Boc group, yielding the trifluoroacetate salt of 2,5-diazabicyclo[2.2.2]octane.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate≥95%VariousStarting material.
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%VariousCorrosive and hygroscopic. Handle in a fume hood with appropriate PPE.[9][10]
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousReaction solvent.
Diethyl etherAnhydrousVariousFor precipitation of the product salt.
Saturated aqueous sodium bicarbonate (NaHCO₃)-In-house prep.For optional neutralization and extraction of the free base.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)-VariousFor drying the organic layer.
Step-by-Step Procedure

protocol_workflow start Dissolve Substrate in DCM add_tfa Add TFA at 0 °C start->add_tfa reaction Stir at Room Temperature (0.5 - 2 h) add_tfa->reaction monitor Monitor by TLC/LC-MS reaction->monitor evaporation Remove Volatiles in vacuo monitor->evaporation precipitation Triturate with Diethyl Ether evaporation->precipitation workup_start Optional: Isolate Free Base evaporation->workup_start Alternative filtration Filter and Dry the TFA Salt precipitation->filtration end_salt Product: Diamine TFA Salt filtration->end_salt dissolve_residue Dissolve Residue in DCM workup_start->dissolve_residue neutralize Wash with sat. NaHCO₃ (aq) dissolve_residue->neutralize extract Extract Aqueous Layer neutralize->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate end_freebase Product: Free Diamine dry_concentrate->end_freebase

Caption: Experimental workflow for Boc deprotection.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (10–20 eq) dropwise to the stirred solution. A common practice is to use a 1:1 to 1:4 mixture of TFA and DCM by volume.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours.

  • Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The disappearance of the starting material and the appearance of a more polar product spot (which may streak on the TLC plate) indicates the reaction is proceeding.

  • Isolation of the Trifluoroacetate Salt: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the crude diamine as its bis-trifluoroacetate salt. To obtain a solid product, triturate the residue with cold diethyl ether. The salt will typically precipitate as a white or off-white solid.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is often of sufficient purity for use in subsequent steps without further purification.

Optional: Isolation of the Free Diamine

If the free diamine is required, a basic workup can be performed. However, care must be taken as the free diamine may have some aqueous solubility.

  • After removing the TFA and DCM in vacuo (Step 5), dissolve the residue in a suitable organic solvent like DCM or ethyl acetate.

  • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.[2] This neutralizes the TFA.

  • Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the free 2,5-diazabicyclo[2.2.2]octane.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If monitoring indicates the presence of starting material after the standard reaction time, the reaction can be allowed to proceed for a longer duration. Insufficient equivalents of TFA can also lead to incomplete deprotection.

  • Side Reactions and the Use of Scavengers: The primary byproduct concern in Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation.[8] While the 2,5-diazabicyclo[2.2.2]octane scaffold itself is not particularly susceptible to t-butylation, if other sensitive functional groups (e.g., tryptophan or methionine residues in a peptide) are present in the molecule, the addition of a scavenger is crucial.[11] Common scavengers include triethylsilane (TES) or triisopropylsilane (TIS), typically used at 5-10% v/v.[11][12]

  • Water Content: The reaction should be performed under anhydrous conditions to ensure reproducibility and prevent potential side reactions.

  • Workup: The direct evaporation of TFA and precipitation of the salt is the most straightforward workup. The basic workup to obtain the free base may result in some loss of the product due to its potential polarity and water solubility. Using a solid-supported base like Amberlyst A21 resin can be an alternative for neutralization without an aqueous workup.[13]

Safety and Handling

Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns and eye damage.[9] It is also volatile and has a pungent odor.

  • Always handle TFA in a well-ventilated chemical fume hood. [10]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton® are recommended), safety goggles, and a lab coat.

  • Avoid inhalation of vapors. [9]

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Neutralize TFA waste with a suitable base (e.g., sodium bicarbonate) before disposal, following institutional guidelines.

Conclusion

The deprotection of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate with trifluoroacetic acid is a robust and efficient transformation that provides access to the versatile diamine scaffold. By understanding the underlying mechanism, adhering to the detailed protocol, and observing the necessary safety precautions, researchers can reliably perform this key synthetic step. The choice of workup procedure allows for the isolation of either the stable trifluoroacetate salt or the free diamine, providing flexibility for subsequent synthetic manipulations in drug discovery and development.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Accessed January 3, 2026. [Link]

  • Zhang, Y., et al. "A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A." PNAS, 2023.
  • Master Organic Chemistry. "Amine Protection and Deprotection." Accessed January 3, 2026. [Link]

  • J&K Scientific LLC. "BOC Protection and Deprotection." Accessed January 3, 2026. [Link]

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Accessed January 3, 2026. [Link]

  • ResearchGate. "How to do work-up of a BOC deprotection reaction by TFA?" Accessed January 3, 2026. [Link]

  • Fiveable. "TFA Deprotection Definition." Accessed January 3, 2026. [Link]

  • Common Organic Chemistry. "Boc Deprotection - TFA." Accessed January 3, 2026. [Link]

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." Accessed January 3, 2026. [Link]

  • ResearchGate. "Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins." Letters in Organic Chemistry, 2005.
  • ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." The Journal of Organic Chemistry, 2010.
  • Carl ROTH. "Safety Data Sheet: Trifluoroacetic acid (TFA)." Accessed January 3, 2026. [Link]

  • Journal of the American Chemical Society. "Fungal P450 Deconstructs the 2,5-Diazabicyclo[2.2.2]octane Ring En Route to the Complete Biosynthesis of 21R-Citrinadin A." 2023.
  • ResearchGate. "What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?" Accessed January 3, 2026. [Link]

  • Wünsch, B., et al. "Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization." Australian Journal of Chemistry, 2008.
  • Human Metabolome Database. "1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244208)." Accessed January 3, 2026. [Link]

  • PubChem. "2,5-Diazabicyclo(2.2.2)octane." Accessed January 3, 2026. [Link]

  • ACS Publications. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development, 2020.
  • New Jersey Department of Health. "Hazard Summary: TRIFLUOROACETIC ACID." Accessed January 3, 2026. [Link]

  • ResearchGate. "Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters." Journal of the Chemical Society, Perkin Transactions 2, 2002.
  • Jordis, U., & Küenburg, B. "Chiral bridged piperazines: synthesis of (1S,4S) 2,5-diazabicyclo[2.2.2]octane." Molecules, 1996.

Sources

Application Notes and Protocols for Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a pivotal building block in contemporary medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional orientation of its nitrogen atoms, making it an attractive scaffold for the synthesis of targeted therapeutics.[1] This guide offers a comprehensive overview of the essential handling, storage, and application protocols for this compound, designed for researchers, scientists, and drug development professionals. The tert-butyloxycarbonyl (Boc) protecting group confers specific stability and reactivity to the molecule, which is a key consideration in its synthetic applications.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is fundamental to its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol [4]
Appearance White to yellow to brown solid or semi-solid
Purity Typically ≥95%[5]
Solubility Slightly soluble in water (3.8 g/L at 25 °C, calculated). The presence of the tert-butyl ester enhances its solubility in organic solvents.[1][6]-
Storage Temperature 2-8°C, under an inert atmosphere in a dark place.

Reactivity and Stability: The Role of the Boc Protecting Group

The chemical behavior of this compound is largely dictated by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a carbamate that masks the nucleophilicity of one of the amine groups.[2][7]

Stability: The Boc group is notably stable under a wide range of conditions, including:

  • Basic conditions: It is resistant to hydrolysis by strong bases.[8]

  • Nucleophiles: Generally unreactive towards many common nucleophiles.[8]

  • Catalytic Hydrogenation: The Boc group is stable under these conditions, allowing for orthogonal protection strategies with groups like benzyloxycarbonyl (Cbz).[7]

Lability: The Boc group is readily cleaved under acidic conditions.[8][9] This is a cornerstone of its utility in multi-step synthesis. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7]

Incompatible Materials: To ensure the integrity of the compound and the safety of the experiment, avoid contact with:

  • Strong Acids: Will cleave the Boc protecting group.

  • Strong Oxidizing Agents: Can potentially react with the amine functionality.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with any chemical, including Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Personal Protective Equipment (PPE)
  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended for handling this compound.[10][11][12][13] Inspect gloves for any signs of degradation or punctures before use.

  • Protective Clothing: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.

Storage

Store Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Recommended storage is at 2-8°C under an inert atmosphere and protected from light.

Spill Cleanup Protocol for Solid Amines

In the event of a spill, follow these steps:[15][16][17][18][19]

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the recommended personal protective equipment.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean-up:

    • Carefully sweep the solid material into a designated waste container. Avoid generating dust.

    • For residual powder, you can dampen a cloth with a suitable solvent (e.g., isopropanol) to wipe the area.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: All contaminated materials should be placed in a sealed container and disposed of as hazardous waste according to local regulations.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the preparation of a 10 mg/mL stock solution in dichloromethane (DCM).

Materials:

  • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Accurately weigh 10 mg of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate using an analytical balance.

  • Transfer the solid to a 1 mL volumetric flask.

  • Add approximately 0.5 mL of anhydrous DCM to the flask.

  • Gently swirl the flask to dissolve the solid. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Once the solid is fully dissolved, add anhydrous DCM to the 1 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: N-Alkylation of the Unprotected Amine

This protocol is a general guideline for the N-alkylation of the secondary amine of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Materials:

  • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1 equivalent).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Add the alkyl halide (1.1 equivalents) dropwise to the stirring mixture.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to yield the free diamine.[3]

Materials:

  • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue can be further purified as needed, often by precipitation from a suitable solvent system or by ion-exchange chromatography to obtain the free base.

Applications in Medicinal Chemistry

The rigid 2,5-diazabicyclo[2.2.2]octane scaffold is of significant interest in the design of ligands for various biological targets, most notably sigma receptors.[20][21] These receptors are implicated in a range of neurological disorders and cancer.[22] By functionalizing the unprotected nitrogen, a library of compounds can be synthesized and screened for their binding affinity and functional activity at sigma-1 and sigma-2 receptors.[23]

Visualizing the Workflow

The following diagram illustrates the key decision points in the handling and application of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

G cluster_storage Receiving and Storage cluster_handling Handling and Preparation cluster_reaction Synthetic Application cluster_safety Safety Procedures Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store at 2-8°C Inert Atmosphere, Dark Inspect->Store Weigh Weighing in Fume Hood Store->Weigh Dissolve Dissolution (e.g., DCM) Weigh->Dissolve Reaction N-Alkylation or other modification Dissolve->Reaction Deprotection Boc Deprotection (TFA/DCM) Dissolve->Deprotection Purification Purification Reaction->Purification Deprotection->Purification PPE Wear Appropriate PPE Spill Spill Cleanup Waste Waste Disposal

Sources

Application Note: A Scalable and Efficient Synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a conformationally rigid bridged piperazine derivative of significant interest in medicinal chemistry and drug development.[1][2] The bicyclic scaffold imparts unique three-dimensional structural properties, making it a valuable building block for the synthesis of novel therapeutic agents targeting the central nervous system, as well as antiviral and anticancer compounds.[1][3] This application note provides a detailed, scalable, and efficient protocol for the synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, addressing the critical challenges of both the formation of the bicyclic core and the selective mono-protection of the resulting diamine.

Synthetic Strategy: A Two-Stage Approach

The overall synthetic strategy is a two-stage process. The first stage focuses on the construction of the core 2,5-diazabicyclo[2.2.2]octane scaffold. The second, and more nuanced stage, involves the selective mono-N-Boc protection of the symmetrical diamine, a common challenge in the synthesis of such derivatives.

Stage 1: Synthesis of the 2,5-Diazabicyclo[2.2.2]octane Core

Several routes to the 2,5-diazabicyclo[2.2.2]octane core have been reported, including the reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione (a diketopiperazine) and Dieckmann-analogous cyclizations.[4][5] For scalability and reagent accessibility, the reduction of the corresponding diketopiperazine using a powerful reducing agent like lithium aluminum hydride (LAH) is a robust method.[4][6]

Reaction Scheme:

Stage 1: Core Synthesis Diketopiperazine 2,5-Diazabicyclo[2.2.2]octane-3,6-dione CoreAmine 2,5-Diazabicyclo[2.2.2]octane Diketopiperazine->CoreAmine Reduction LAH LiAlH4, THF Reflux

Caption: Reduction of the diketopiperazine to the core diamine.

Stage 2: Selective Mono-N-Boc Protection

The primary challenge in this stage is achieving selective mono-protection of the two chemically equivalent secondary amine groups. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically results in a mixture of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct, necessitating challenging purification.

To overcome this, a "one-pot" method involving the in-situ generation of the mono-hydrochloride salt of the diamine is employed.[7][8] This strategy effectively differentiates the two nitrogen atoms, allowing for the selective protection of the free amine. Chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol is an excellent choice for the controlled generation of one equivalent of HCl.[8][9]

Reaction Scheme:

Stage 2: Mono-Boc Protection CoreAmine 2,5-Diazabicyclo[2.2.2]octane TargetProduct tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate CoreAmine->TargetProduct Selective Protection HCl_gen 1. Me3SiCl, MeOH 2. Boc2O, Base

Caption: Selective mono-N-Boc protection of the core diamine.

Detailed Protocols

Part A: Synthesis of 2,5-Diazabicyclo[2.2.2]octane

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Scale-dependent)
2,5-Diazabicyclo[2.2.2]octane-3,6-dione5658-24-2140.141.0 eq
Lithium Aluminum Hydride (LAH)16853-85-337.954.0 - 6.0 eq
Tetrahydrofuran (THF), anhydrous109-99-972.11Anhydrous Solvent
Sodium Hydroxide (NaOH), 4M solution1310-73-240.00For quenching
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a multi-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • LAH Suspension: Carefully suspend lithium aluminum hydride in anhydrous THF in the reaction flask.

  • Substrate Addition: Dissolve 2,5-diazabicyclo[2.2.2]octane-3,6-dione in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 4M sodium hydroxide solution, and then more water. A granular precipitate should form.

  • Work-up: Stir the resulting suspension at room temperature for 1 hour. Filter the solid and wash thoroughly with THF.

  • Isolation: Combine the filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield 2,5-diazabicyclo[2.2.2]octane as a crude oil, which can be used in the next step without further purification.

Part B: Synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Scale-dependent)
2,5-Diazabicyclo[2.2.2]octane658-24-2112.171.0 eq
Chlorotrimethylsilane (Me₃SiCl)75-77-4108.641.0 eq
Methanol (MeOH), anhydrous67-56-132.04Anhydrous Solvent
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.251.0 - 1.1 eq
Triethylamine (Et₃N) or other base121-44-8101.192.0 - 2.2 eq
Dichloromethane (DCM)75-09-284.93Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous Wash
BrineN/AN/AAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent

Procedure:

  • Diamine Solution: Dissolve the crude 2,5-diazabicyclo[2.2.2]octane in anhydrous methanol and cool to 0 °C.

  • In-situ HCl Generation: Add chlorotrimethylsilane dropwise to the stirred solution at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Basification and Boc₂O Addition: Cool the mixture back to 0 °C and add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in methanol.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Remove the methanol under reduced pressure. Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Scale-up Considerations and Troubleshooting

ParameterConsideration
LAH Reduction The quenching of large quantities of LAH is highly exothermic and requires careful control of temperature and addition rates. A reverse quench (adding the reaction mixture to the quenching solution) may be safer on a larger scale. The granular nature of the aluminum salts is crucial for easy filtration.
Mono-Boc Protection The stoichiometry of Me₃SiCl is critical for achieving high selectivity.[8][9] An excess may lead to the formation of the di-hydrochloride salt, preventing the reaction. The choice of base and solvent can influence the reaction rate and selectivity.
Purification On a large scale, purification by crystallization or salt formation may be more practical than column chromatography.[10] The product can be converted to a salt (e.g., hydrochloride) for easier handling and purification.

Conclusion

This application note provides a robust and scalable two-step synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. By employing a powerful reduction for the core synthesis and a selective in-situ mono-protection strategy, this protocol offers a reliable method for obtaining this valuable building block in high purity and good yield. The detailed procedures and scale-up considerations are intended to guide researchers in academic and industrial settings in the efficient production of this important synthetic intermediate.

References

  • Jordis, U., & Küenburg, B. (n.d.). Chiral bridged piperazines: synthesis of (1S,4S) 2,5-diazabicyclo[2.2.2]octane. Retrieved from [Link]

  • Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914. doi:10.1071/ch08235
  • Ma, L., Qu, X., Li, S., Zhang, W., & Zhang, Q. (2022). A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A. eLife, 11. doi:10.7554/elife.78591
  • Osorio-Olivares, M., Montecinos, R., & Tiznado, W. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 57(3), 208–212. doi:10.29356/jmcs.v57i3.238
  • Osorio-Olivares, M., Montecinos, R., & Tiznado, W. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 57(3), 208-212. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields and purities on mono-Boc protection of diamines (1a-9a). Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Pittelkow, M., et al. (2007).
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 777–797. doi:10.1039/d0dt03632a

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

I. Overview of the Synthetic Strategy

The synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves two key transformations: the construction of the strained bicyclic 2,5-diazabicyclo[2.2.2]octane core and the selective mono-N-Boc protection of the resulting diamine. A common approach to the bicyclic core is a Dieckmann-analogous intramolecular cyclization of a suitably substituted piperazine derivative. Each of these steps presents unique challenges that can lead to side reactions and purification difficulties.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Bicyclic Core via Dieckmann-analogous Cyclization

Symptoms:

  • Low isolated yield of the desired 2,5-diazabicyclo[2.2.2]octane derivative.

  • Presence of a significant amount of unreacted starting diester.

  • Formation of a complex mixture of byproducts that are difficult to characterize.

Causality: The primary challenge in forming the 2,5-diazabicyclo[2.2.2]octane system is the inherent ring strain[1]. The Dieckmann condensation is a reversible reaction, and for strained systems, the equilibrium may not favor the cyclized product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Dieckmann cyclization.

Detailed Solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Strong Base The acidity of the α-protons on the piperazine acetate precursor is relatively low. A weak base may not generate a sufficient concentration of the enolate to drive the cyclization.Use a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS) to ensure complete deprotonation.
Reversible Reaction Equilibrium The high ring strain of the bicyclo[2.2.2]octane system can shift the equilibrium back towards the starting material (retro-Dieckmann reaction).A modified Dieckmann condensation that involves trapping the intermediate enolate with a reagent like trimethylsilyl chloride (TMSCl) is highly recommended. This forms a stable silyl enol ether, preventing the reverse reaction[1][2].
Moisture in the Reaction The strong bases used are highly sensitive to moisture. Water will quench the base and the enolate intermediate, halting the reaction.Ensure all glassware is oven-dried, and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Side Reactions In some cases, rearrangement to a thermodynamically more stable bicyclic system, such as a 3,8-diazabicyclo[3.2.1]octane, can occur as a minor pathway[3].Careful control of reaction temperature and the choice of base and trapping agent can minimize these rearrangements. Lower temperatures generally favor the kinetically controlled product.
Problem 2: Formation of Side Products during N-Boc Protection

Symptoms:

  • Multiple spots on TLC analysis of the crude reaction mixture.

  • Mass spectrometry data indicating the presence of di-Boc protected product and/or other unexpected adducts.

  • Difficulty in purifying the desired mono-Boc product.

Causality: The reaction of di-tert-butyl dicarbonate (Boc₂O) with the diamine can lead to over-reaction or side reactions, particularly if the reaction conditions are not carefully controlled.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for N-Boc protection side reactions.

Detailed Solutions:

Side Product Explanation Recommended Solution
Di-Boc Protected Product The presence of two nucleophilic secondary amines can lead to the formation of the di-protected byproduct.To achieve selective mono-protection, a common strategy is to use a slight excess of the diamine relative to the Boc₂O. Alternatively, a highly effective method involves the in situ formation of the mono-hydrochloride salt of the diamine, which deactivates one of the nitrogen atoms towards acylation[4][5].
Urea Derivatives If 4-(dimethylamino)pyridine (DMAP) is used as a catalyst, it can react with Boc₂O to form an activated intermediate that can promote the formation of urea byproducts.Avoid the use of DMAP if urea formation is observed. A simple base like sodium hydroxide or triethylamine is often sufficient.
Unreacted Starting Material Incomplete reaction can occur if the amine is not sufficiently nucleophilic or if there are solubility issues.Ensure the diamine is fully dissolved in a suitable solvent. The use of a biphasic system (e.g., water/isopropanol) with a base like sodium hydroxide can be effective[6].
Problem 3: Purification Challenges

Symptoms:

  • Product streaking on silica gel TLC plates.

  • Poor separation of the product from polar impurities during column chromatography.

  • Loss of product during aqueous workup.

Causality: The free diamine and, to a lesser extent, the mono-Boc protected product are polar and basic compounds. This can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor chromatographic performance.

Detailed Solutions:

Issue Explanation Recommended Solution
Tailing on Silica Gel The basic nitrogen atoms in the product interact strongly with the acidic silanol groups on the surface of the silica gel.1. Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide (in a DCM/methanol eluent system), to the mobile phase to neutralize the acidic sites on the silica gel. 2. Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel for column chromatography.
Product Loss During Extraction The hydrochloride salt of the diamine is water-soluble. If the free base is not fully generated during workup, it will remain in the aqueous layer.Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine with an organic solvent. The use of a saturated sodium chloride solution can help to reduce the solubility of the amine in the aqueous phase.
Removal of Polar Impurities Polar byproducts can be difficult to separate from the polar product.1. Salt Formation: The product can be selectively precipitated as its dihydrochloride salt by bubbling HCl gas through a solution of the purified free base in an appropriate solvent (e.g., ether or isopropanol). This can be an effective final purification step. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Dieckmann-analogous cyclization?

A1: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting diester. However, the cyclized product may have a similar Rf value. A more reliable method is to take a small aliquot from the reaction, quench it, and analyze it by LC-MS to monitor the formation of the desired product mass.

Q2: Can I use a different protecting group instead of Boc?

A2: Yes, other protecting groups such as the benzyloxycarbonyl (Cbz) group can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule. The Boc group is often preferred due to its stability under a wide range of conditions and its facile removal with acid.

Q3: My Boc-protected product appears to be decomposing on the silica gel column. What can I do?

A3: The Boc group is labile to strong acids. While silica gel is generally considered weakly acidic, prolonged exposure or the presence of acidic impurities in the eluent can cause some degradation. To mitigate this, you can neutralize the silica gel by pre-eluting the column with your mobile phase containing a basic additive (e.g., triethylamine). Alternatively, switching to a neutral stationary phase like alumina is a good option.

Q4: How can I confirm the formation of the desired 2,5-diazabicyclo[2.2.2]octane ring system and rule out the formation of isomers?

A4: The most definitive method for structure elucidation is 2D NMR spectroscopy. Specifically, HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide crucial information about the connectivity and spatial relationships of the atoms in the molecule, allowing for unambiguous confirmation of the bicyclo[2.2.2]octane framework.

IV. Key Experimental Protocols

Protocol 1: Dieckmann-analogous Cyclization with TMSCl Trap
  • To a solution of the piperazine diester precursor in anhydrous THF at -78 °C under an argon atmosphere, add a solution of KHMDS (1.1 equivalents) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Mono-N-Boc Protection
  • Dissolve the 2,5-diazabicyclo[2.2.2]octane dihydrochloride salt in a mixture of water and isopropanol.

  • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in isopropanol dropwise.

  • Slowly add a 1 M aqueous solution of sodium hydroxide, maintaining the pH between 9 and 10.

  • Stir the reaction mixture at 0 °C for 1.5 hours and then allow it to warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the isopropanol.

  • Adjust the pH of the remaining aqueous solution to >10 with 2 M NaOH.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify by flash column chromatography.

V. References

  • Google Patents. (2020). CN11189259B - Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-tert-butyl carboxylate. Retrieved from

  • de la Torre, A., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914-919.

  • Padwa, A., et al. (2013). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 78(17), 8573-8586.

  • Electronic Supporting Information One-pot highly diastereoselective synthesis of trans-2,3-dicyano-4,5-disubstituted piperidines. (n.d.). Retrieved from [Link]

  • Kim, H. J., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography.

  • Wittig, C., et al. (2017). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry, 15(31), 6520-6540.

  • Request PDF. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • Al-Tel, T. H. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. Tetrahedron Letters, 53(22), 2811-2813.

  • Feroci, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123.

  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]

  • Kostyanovsky, R. G., et al. (1999). 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 9(3), 109-111.

  • The Journal of Organic Chemistry. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]

  • MDPI. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]

  • MDPI. (n.d.). Intramolecular Cyclization. Retrieved from [Link]

Sources

Technical Support Center: Identifying Impurities in Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate via 1H NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify impurities in this compound using 1H NMR spectroscopy. Here, we will delve into the nuances of spectral interpretation, common pitfalls, and troubleshooting strategies to ensure the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum of pure tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate?

The 1H NMR spectrum of the title compound is characterized by a set of distinct signals corresponding to the protons of the bicyclic core and the tert-butoxycarbonyl (Boc) protecting group. The most prominent feature is a sharp singlet at approximately 1.4-1.5 ppm, which integrates to nine protons and is characteristic of the tert-butyl group of the Boc protecting group.[1] The protons on the diazabicyclo[2.2.2]octane core will appear as a series of multiplets in the aliphatic region of the spectrum, typically between 2.5 and 4.0 ppm. The exact chemical shifts and multiplicities of these signals can be influenced by the solvent used and the conformation of the bicyclic system.

Q2: What are the common impurities I should look for, and what are their characteristic 1H NMR signals?

Impurities in your sample can originate from starting materials, side reactions, or degradation products. Here are some common impurities and their expected 1H NMR signals:

  • Unreacted Starting Materials: Depending on the synthetic route, you might see residual signals from precursors. For instance, if the synthesis involves the Boc protection of 2,5-diazabicyclo[2.2.2]octane, you might observe signals corresponding to the unprotected amine.

  • Deprotected Compound (2,5-diazabicyclo[2.2.2]octane): The complete loss of the Boc group will result in the disappearance of the characteristic singlet around 1.4-1.5 ppm.

  • Piperazine Derivatives: Piperazine and its derivatives are potential impurities that can arise from side reactions.[2][3][4] The 1H NMR spectrum of piperazine itself shows a singlet around 2.8 ppm in CDCl3.[5] Substituted piperazines will exhibit more complex splitting patterns.

  • Residual Solvents: Always be mindful of residual solvents from the reaction or purification steps. Common solvents like diethyl ether, ethyl acetate, hexane, and dichloromethane have characteristic 1H NMR signals that can be easily identified using standard reference tables.[6][7][8][9][10]

Q3: How does the choice of NMR solvent affect the spectrum and impurity identification?

The choice of deuterated solvent is critical as it can influence the chemical shifts of both your compound and any impurities present. Protons attached to heteroatoms, such as the N-H proton of the unprotected amine, can have their chemical shifts significantly altered by the solvent.[11] For example, in a non-polar solvent like CDCl3, the N-H proton signal may be a broad singlet, while in a polar, hydrogen-bonding solvent like DMSO-d6, it may appear as a sharper, more defined peak. It is advisable to consult NMR solvent data tables to be aware of the residual solvent peaks.[9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the 1H NMR analysis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Issue 1: Presence of Unidentified Peaks in the Spectrum

Causality: Unidentified peaks are the most common indicator of impurities in your sample. These can be residual starting materials, byproducts, or contaminants introduced during sample handling.

Diagnostic Workflow:

Caption: Workflow for identifying unknown peaks.

Step-by-Step Protocol:

  • Cross-reference with Solvent Peak Tables: The first step is to rule out common solvent impurities. Consult established resources that list the 1H NMR chemical shifts of common laboratory solvents.[6][8][10]

  • Perform a Spiking Experiment: If you suspect a specific impurity (e.g., a starting material), add a small amount of that pure compound to your NMR sample. If the intensity of the unidentified peak increases, you have confirmed its identity.

  • Acquire 2D NMR Spectra: If the impurity remains unidentified, more advanced NMR techniques can provide valuable structural information. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons with their directly attached carbons.

Issue 2: Incorrect Integration Ratios

Causality: The integration of NMR signals should be proportional to the number of protons giving rise to that signal. Incorrect integration ratios can indicate the presence of an impurity whose signals are overlapping with your compound's signals.

Troubleshooting Steps:

  • Check for Overlapping Peaks: Carefully examine the baseline of your spectrum. Broad humps or shoulders on your peaks of interest can indicate underlying impurity signals.

  • Vary the Solvent: Changing the NMR solvent can sometimes shift the signals of your compound and the impurity enough to resolve them, allowing for accurate integration.

  • Temperature Study: In some cases, the conformation of your molecule or an impurity may be temperature-dependent. Acquiring spectra at different temperatures can sometimes resolve overlapping signals.

Issue 3: Broad or Distorted Signals

Causality: Broad signals can be caused by several factors, including chemical exchange, the presence of paramagnetic impurities, or poor shimming of the NMR spectrometer.

Troubleshooting Steps:

  • Check the Shimming: Poorly shimmed magnets will result in broad and asymmetric peaks for all signals. Re-shim the spectrometer and re-acquire the spectrum.

  • Filter the Sample: Paramagnetic impurities (e.g., residual metal catalysts) can cause significant line broadening. Filtering your NMR sample through a small plug of celite or silica gel can remove these impurities.

  • Consider Chemical Exchange: The diazabicyclo[2.2.2]octane core can undergo conformational exchange, which can broaden the signals of the ring protons. Acquiring the spectrum at a lower temperature can sometimes slow down this exchange and result in sharper signals.

Data Presentation: 1H NMR Chemical Shift Summary

The following table summarizes the expected 1H NMR chemical shifts for tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and common impurities in CDCl3.

Compound/Impurity Proton(s) Typical Chemical Shift (ppm) Multiplicity
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate tert-butyl (Boc)1.4 - 1.5Singlet
Bicyclic Protons2.5 - 4.0Multiplets
Piperazine -CH2-~2.8Singlet
Diethyl Ether -CH2-~3.48Quartet
-CH3~1.21Triplet
Ethyl Acetate -O-CH2-~4.12Quartet
-C(O)-CH3~2.05Singlet
-CH3~1.26Triplet
Dichloromethane -CH2-~5.30Singlet
Experimental Protocol: Sample Preparation and NMR Acquisition

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of your purified tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in a clean, dry vial.

    • Ensure the sample is fully dissolved before transferring the solution to a clean NMR tube.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, symmetrical peaks.

    • Acquire the 1H NMR spectrum using standard acquisition parameters.

  • Data Processing:

    • Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to ensure accurate integration.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).[9]

    • Integrate all signals in the spectrum.

By following this guide, you will be well-equipped to confidently identify impurities in your samples of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, ensuring the quality and reliability of your scientific work.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Pansare, S. V., & Pandya, K. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 435–440. Available at: [Link]

  • Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(12), 2605–2610. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. Available at: [Link]

  • Pansare, S. V., & Pandya, K. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Digital CSIC. SUPPORTING INFORMATION. Available at: [Link]

  • CN111892599B - Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-carboxylic acid tert-butyl ester. Google Patents.
  • 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. Available at: [Link]

  • 1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • 1H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. PMC. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 1H NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • TERT-BUTYL (1S,4S)-2,5-DIAZABICYCLO[2.2.2]OCTANE-2-CARBOXYLATE HYDROCHLORIDE. Matrix Fine Chemicals. Available at: [Link]

Sources

Technical Support Center: Optimizing Couplings with Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of utilizing unique building blocks like Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. Its rigid, bicyclic structure offers a fantastic scaffold for introducing specific vectors in drug design, but its reactivity profile, particularly at the secondary amine, requires careful optimization.

This technical support center is designed to address the common—and often frustrating—challenges encountered during its coupling reactions. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will primarily focus on the two most common transformations for this scaffold: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) and amide bond formation.

Part 1: Troubleshooting Buchwald-Hartwig Amination

The palladium-catalyzed coupling of the secondary amine on the diazabicyclooctane scaffold with aryl or heteroaryl halides is a powerful method for C-N bond formation.[1] However, success hinges on the delicate interplay between the palladium precursor, ligand, base, and solvent.[2]

FAQ 1: My Buchwald-Hartwig reaction shows low to no conversion. What are the most likely causes?

This is the most common issue. Before making drastic changes, systematically verify the foundational elements of your reaction setup.

Answer:

Low conversion is typically traced back to one of three areas: catalyst inactivation, suboptimal reaction parameters, or reagent quality.

A. Inactive Catalytic System: The active catalyst in these reactions is a Pd(0) species. Its formation and stability are paramount.

  • Oxygen Sensitivity: The Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen. Inadequate degassing is a primary failure mode.

    • Solution: Ensure your solvent is thoroughly degassed using a minimum of three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Assemble your reaction under a positive pressure of inert gas.

  • Incorrect Palladium Precursor/Ligand Choice: The combination of palladium source and ligand is critical and substrate-dependent.[3] For a sterically accessible yet potentially basic nucleophile like our bicyclooctane, a balance of bulk and electron-donating ability is needed.

    • Expert Insight: While classic ligands like BINAP can work, modern biarylphosphine ligands often provide superior results at lower catalyst loadings.[3][4] Ligands like RuPhos or BrettPhos are excellent starting points due to their proven robustness and broad scope.[3] They are adept at promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[5]

B. Suboptimal Base and Solvent Selection: The base's role is not just to deprotonate the amine; it also influences the catalyst's state and can participate in side reactions.[2][6]

  • Base Strength & Solubility: A base that is too weak may not facilitate the deprotonation of the amine-Pd complex, stalling the catalytic cycle. Conversely, very strong bases like sodium tert-butoxide can promote side reactions if not used carefully.[2]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is often the first choice for its strength. However, for sensitive substrates, a weaker but still effective base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be a better option, minimizing side reactions.[2]

  • Solvent Effects: The solvent must dissolve the reactants and stabilize the catalytic intermediates.[7]

    • Recommendation: Toluene is a common and effective non-polar solvent. For more polar substrates or to improve the solubility of inorganic bases, ethereal solvents like dioxane or THF are frequently used.[2][7]

C. Reagent Quality:

  • Amine Purity: Ensure your Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is pure and dry. The hydrochloride salt form is common and must be neutralized with an excess of a suitable base or converted to the free base before use.

  • Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl. Coupling aryl chlorides is significantly more challenging and requires highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands.[2]

Troubleshooting Workflow: Low Conversion

Below is a decision-making diagram to guide your troubleshooting process for a low-yielding Buchwald-Hartwig reaction.

G start Low or No Product Yield reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check inert_check Confirm Rigorous Inert Atmosphere start->inert_check params_check Review Reaction Parameters start->params_check reagent_purity Are reagents pure and dry? Is amine the free base? Is stoichiometry correct? reagent_check->reagent_purity inert_degas Was solvent properly degassed? Was reaction set up under inert gas? inert_check->inert_degas params_base Is the Base appropriate? (Strength & Solubility) params_check->params_base fix_reagents Action: Purify/dry reagents. Use fresh stock. reagent_purity->fix_reagents No fix_inert Action: Improve degassing procedure (e.g., Freeze-Pump-Thaw). inert_degas->fix_inert No params_ligand Is the Ligand/Pd choice optimal for the substrate? params_base->params_ligand Yes fix_base Action: Screen alternative bases (e.g., NaOtBu, K3PO4, Cs2CO3). params_base->fix_base No params_temp Is temperature high enough? (Typically 80-110 °C) params_ligand->params_temp Yes fix_ligand Action: Screen modern ligands (e.g., BrettPhos, RuPhos). params_ligand->fix_ligand No fix_temp Action: Increase temperature incrementally. params_temp->fix_temp No

Caption: Troubleshooting Decision Tree for Low-Yielding Buchwald-Hartwig Reactions.

FAQ 2: I'm observing significant side products, such as hydrodehalogenation of my aryl halide or decomposition. How can I suppress these?

Answer:

Side product formation often points to a catalytic cycle that is either too slow in its productive steps or is being pushed into undesired pathways by the reaction conditions.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be caused by β-hydride elimination from certain ligands or by moisture in the reaction. Using bulky biarylphosphine ligands that discourage β-hydride elimination can help. Critically, ensure all reagents and solvents are anhydrous.

  • Homocoupling of Aryl Halide: This suggests the rate of transmetalation or reductive elimination is slow compared to side reactions of the oxidative addition complex. Changing the ligand to one that accelerates the later steps of the catalytic cycle is often the solution.

  • Decomposition: High temperatures (>120 °C) for prolonged periods can lead to catalyst decomposition or degradation of sensitive substrates. If a reaction requires very high heat to proceed, it's a sign that the catalyst system is not active enough.

    • Solution: Instead of simply increasing the temperature, switch to a more active catalyst system (e.g., a G3 or G4 palladacycle precatalyst with a ligand like BrettPhos) that can operate efficiently at lower temperatures (e.g., 80-100 °C).

ParameterRecommendation for Standard CouplingRecommendation for Challenging SubstratesRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂BrettPhos Palladacycle G3/G4Palladacycles are often more active and air-stable, leading to more reproducible results.
Ligand Xantphos, BINAPRuPhos, BrettPhosBulky, electron-rich biaryl phosphines accelerate key steps in the catalytic cycle.[3]
Base Cs₂CO₃, K₃PO₄NaOtBu, K₂CO₃Stronger bases are often needed for less reactive substrates, but can cause side reactions.[2]
Solvent Toluene, Dioxanet-Amyl alcohol, CPMEThe choice of solvent can influence solubility and stabilize catalytic intermediates.[2][7]
Temperature 90-110 °C60-100 °CMore active catalysts allow for lower reaction temperatures, improving functional group tolerance.

Part 2: Troubleshooting Amide Coupling

Forming an amide bond between the secondary amine of the scaffold and a carboxylic acid is another fundamental transformation. While seemingly straightforward, issues like racemization, low yield, and difficult purifications are common.

FAQ 3: My amide coupling reaction is sluggish and gives a low yield. What should I try first?

Answer:

Unlike Buchwald-Hartwig amination, the challenge here is activating the carboxylic acid sufficiently to react with the moderately nucleophilic secondary amine without causing side reactions.

  • Choice of Coupling Reagent: The "workhorse" reagents like EDC/HOBt are effective but can be slow with hindered amines. For the diazabicyclooctane scaffold, a more potent activating agent is often required.

    • Recommendation: Uronium/aminium-based reagents like HATU or HBTU are excellent first choices. They react rapidly to form a highly activated acyl intermediate, which is less prone to side reactions and often requires shorter reaction times and milder conditions.

  • Base Selection: A non-nucleophilic organic base is required to neutralize the acid and facilitate the reaction.

    • Expert Insight: N,N-Diisopropylethylamine (DIPEA) is the standard choice. It is bulky enough to avoid competing N-acylation. Triethylamine (TEA) can also be used but is slightly more nucleophilic. Ensure you use at least 2.0 equivalents of the base: one to neutralize the carboxylic acid and one to ensure the amine nucleophile remains in its free base form.

  • Solvent: A polar aprotic solvent is essential.

    • Recommendation: N,N-Dimethylformamide (DMF) is the most common and effective solvent due to its high polarity and ability to dissolve most reactants. Acetonitrile (MeCN) or Dichloromethane (DCM) are also viable alternatives.

General Protocol for a HATU-Mediated Amide Coupling

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amine Addition cluster_2 Step 3: Workup & Purification Acid Carboxylic Acid (1.0 eq) mix1 Combine & Stir (0°C to RT, 15-30 min) Acid->mix1 HATU HATU (1.1 eq) HATU->mix1 DIPEA DIPEA (2.0-3.0 eq) DIPEA->mix1 DMF Anhydrous DMF DMF->mix1 mix2 Add Amine & Stir (RT, 2-16 h) mix1->mix2 Activated Ester Intermediate Amine Tert-butyl 2,5-diazabicyclo[2.2.2] octane-2-carboxylate (1.0-1.2 eq) Amine->mix2 Workup Aqueous Workup mix2->Workup Purify Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Standard Experimental Workflow for HATU-Mediated Amide Coupling.

FAQ 4: The purification of my final amide product is difficult due to residual coupling agents. How can I simplify the workup?

Answer:

This is a very common problem, especially with reagents like HATU and HBTU which produce water-soluble byproducts.

  • Aqueous Workup: A thorough aqueous workup is critical. Washing the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted acid and HOBt/HOAt, and finally with brine will remove the majority of these impurities.

  • Alternative Reagents: Consider using a phosphonic acid anhydride like T3P® (Propylphosphonic Anhydride) . Its byproducts are phosphonic acids, which are typically very polar and easily removed with a simple basic wash, often simplifying purification dramatically.

  • Solid-Phase Scavengers: For particularly difficult purifications, consider using scavenger resins. For example, an isocyanate resin can be used to quench excess amine, while an amine-functionalized resin can remove excess carboxylic acid or activated ester.

References

  • D. S. Surry and S. L. Buchwald, "Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide," Chemical Science, 2011, 2, 27-50. [Link]

  • J. F. Hartwig, "Palladium-Catalyzed Amination of Aryl Halides," Accounts of Chemical Research, 1998, 31 (12), 852–860. [Link]

  • Various Authors, "Buchwald-Hartwig Amination," Organic Syntheses. [Link]

  • E. Valeur and M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, 2009, 38, 606-631. [Link]

  • C. A. Fleckenstein and H. Plenio, "Aqueous-Phase Buchwald−Hartwig Amination," Green Chemistry, 2008, 10, 563-570. [Link]

  • T. E. Barder, S. D. Walker, J. R. Martinelli, and S. L. Buchwald, "New Catalysts for the Suzuki−Miyaura Reaction: The Use of Air-Stable (Biaryl)phosphinepalladium Precatalysts," Journal of the American Chemical Society, 2005, 127 (13), 4685–4696. [Link]

  • A. F. L. El-Mahdy, T. H. El-Morsy, and A. W. Erian, "1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis," European Journal of Chemistry, 2017, 8 (3), 268-281. [Link]

  • L. A. T. Allen and J. M. J. Williams, "Reductive Amination of Carbonyls with Hydrogen and Ammonia (or Amines) Catalyzed by Transition Metal Complexes," Chemical Society Reviews, 2011, 40, 4975-4985. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this versatile building block. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: My final product is an oil, but the literature reports Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate as a solid. What's wrong?

This is a very common issue, often encountered with Boc-protected compounds.[1][2] An oily or semi-solid product typically indicates the presence of residual solvents or impurities that disrupt the crystal lattice formation. Even with a single spot on a TLC plate, non-UV active impurities like triethylamine or residual solvents can prevent solidification.[2]

Initial Steps:

  • High Vacuum Drying: Ensure all solvents are thoroughly removed by drying the product under a high vacuum, possibly with gentle heating (e.g., 40-60 °C), for an extended period.[1]

  • Check for Impurities: Re-evaluate your analytical data (NMR, LC-MS) for the presence of starting materials, byproducts, or residual solvents.

If the product remains oily, proceed to the "Troubleshooting Failed Crystallization" guide in Part 2.

Q2: I'm observing significant loss of the Boc protecting group during my column chromatography purification. How can I prevent this?

The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[3] Cleavage can occur on silica gel, which is inherently acidic, or if acidic modifiers are used in the mobile phase.

Key Recommendations:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% in the eluent), and then with the pure eluent to remove the excess base.

  • Avoid Acidic Additives: Do not use trifluoroacetic acid (TFA) as a mobile phase modifier. Even 0.1% TFA can cause gradual deprotection, which is exacerbated during the concentration of fractions.[3] If a modifier is needed to improve peak shape, consider using a buffer like ammonium acetate or small amounts of acetic acid, though the latter may be difficult to remove.[3]

  • Work Quickly and at Low Temperatures: If you must use a slightly acidic system, keep the purification time to a minimum and maintain low temperatures (e.g., 5°C) for your fractions.[3] Lyophilization is a gentler method for solvent removal than rotary evaporation when acidic modifiers are present.[3]

Q3: What are the most common impurities I should expect and how can I identify them?

Impurities often stem from the synthetic route used. Common sources include:

  • Unreacted Starting Materials: Such as 2,5-diazabicyclo[2.2.2]octane or its precursors.

  • Residual Boc Anhydride (Boc₂O): If an excess was used in the protection step.

  • Byproducts of Boc Protection: Such as t-butanol.

  • Incomplete Debenzylation: If a benzyl-protected precursor was used, you might have residual N-benzyl-2,5-diazabicyclo[2.2.2]octane or the bis-Boc, mono-benzyl species.[4][5]

Identification:

  • ¹H NMR: Look for the characteristic nine-proton singlet of the Boc group around 1.4 ppm. Its absence or a reduced integration value can indicate deprotection.[6] Aromatic signals would suggest incomplete debenzylation.

  • LC-MS: This is a powerful tool to identify species with different molecular weights, such as the de-Boc'd compound or starting materials.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability and prevent degradation, Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate should be stored in a cool, dry, and dark place under an inert atmosphere.[7] Recommended storage temperatures are typically between 2-8°C.[7][8] The compound is often supplied as a solid.[9][10]

Part 2: Troubleshooting Guides

Guide 1: Troubleshooting Failed Crystallization / Oily Product

An oily product can be frustrating, but several techniques can be employed to induce solidification. The key is to remove impurities that inhibit crystallization.

start Oily or Semi-Solid Product step1 Dry under High Vacuum (40-60°C) start->step1 check1 Is the product solid? step1->check1 step2 Attempt Trituration/Pulping check1->step2 No end_success Pure, Solid Product check1->end_success Yes check2 Did a solid precipitate? step2->check2 step3 Attempt Recrystallization check2->step3 No check2->end_success Yes check3 Were crystals obtained? step3->check3 check3->end_success Yes end_fail Re-purify by Column Chromatography check3->end_fail No

Caption: Decision tree for troubleshooting an oily product.

  • Trituration/Pulping: This technique involves stirring the oil with a solvent in which the desired compound is poorly soluble, but the impurities are soluble.

    • Solvent Choice: Weakly polar or non-polar solvents like diethyl ether, n-pentane, or hexane are excellent choices.[2]

    • Procedure: Add a small volume of the chosen solvent to your oily product. Stir or sonicate the mixture vigorously. If your product is pure, it should precipitate as a solid. The impurities will remain dissolved in the solvent.

    • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under a vacuum.

  • Recrystallization: If trituration fails, recrystallization from a suitable solvent system is the next step.

    • Solvent Screening: The ideal solvent will dissolve the compound when hot but not when cold. Test small aliquots with solvents like ethyl acetate, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes or dichloromethane/pentane.

    • Seeding: If you have a small amount of solid material (a "seed crystal"), adding it to the cooled, supersaturated solution can initiate crystallization.[11][12] Sometimes, scratching the inside of the flask with a glass rod at the solvent line can also induce crystal formation.

Guide 2: Troubleshooting Column Chromatography

Effective chromatographic purification requires careful selection of the stationary and mobile phases to ensure good separation without degrading the product.

start Crude Product step1 Select Solvent System via TLC (e.g., DCM/MeOH or EtOAc/Hexane) start->step1 step2 Prepare Slurry of Neutralized Silica Gel (0.5-1% Et3N in eluent) step1->step2 step3 Load Column and Elute step2->step3 step4 Monitor Fractions by TLC step3->step4 step5 Combine Pure Fractions step4->step5 step6 Evaporate Solvent (Avoid excessive heat) step5->step6 end Purified Product step6->end

Caption: Workflow for purification via column chromatography.

  • Issue: Poor Separation.

    • Solution: Your chosen eluent may be too polar, causing all components to move too quickly (high Rf values). Decrease the polarity by reducing the proportion of the more polar solvent (e.g., use less methanol in a DCM/MeOH system). A good target Rf for your product on the initial TLC plate is between 0.2 and 0.4.[13]

  • Issue: Product Streaking on the Column/TLC.

    • Solution: Streaking often indicates that the compound is interacting too strongly with the acidic silica. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent can resolve this by neutralizing active sites on the silica.

  • Issue: Product is not Eluting from the Column.

    • Solution: The eluent is likely not polar enough. Gradually increase the polarity of the mobile phase. For highly polar compounds, solvent systems containing methanol are often necessary.

Part 3: Protocols & Data

Protocol 1: Recrystallization from an Oily Product
  • Solvent Selection: In a small vial, dissolve a small amount of the oily product in a minimal amount of a moderately polar solvent (e.g., ethyl acetate) by warming gently.

  • Induce Precipitation: Slowly add a non-polar solvent (e.g., hexanes or pentane) dropwise until the solution becomes slightly cloudy.

  • Heating: Gently warm the mixture until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (2-8°C).

  • Isolation: Once a significant amount of crystalline solid has formed, collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small volume of the cold non-polar solvent used for precipitation.

  • Drying: Dry the purified crystals under a high vacuum.

Protocol 2: Flash Column Chromatography (Neutral Conditions)
  • TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for Boc-protected amines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane (DCM).[13]

  • Column Preparation:

    • In a fume hood, prepare a slurry of silica gel in your chosen starting eluent.

    • Add triethylamine to the slurry to constitute ~0.5-1% of the total volume.

    • Pour the slurry into your column and allow it to pack, draining the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or DCM.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the column and begin elution, collecting fractions.

    • Monitor the elution process by TLC, spotting each fraction on a plate.

  • Fraction Pooling and Concentration:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator. Be cautious not to use excessive heat, which could potentially degrade the product.

Table 1: Common Impurities and Characteristics
ImpurityTypical SourceIdentification MethodRemoval Strategy
2,5-Diazabicyclo[2.2.2]octaneIncomplete reactionLC-MS (lower MW)Aqueous wash (if in salt form); Chromatography
Di-tert-butyl dicarbonate (Boc₂O)Excess reagent¹H NMR (singlet at ~1.5 ppm)High vacuum sublimation[14]; Chromatography
N-Benzyl protected precursorIncomplete debenzylation¹H NMR (aromatic signals); LC-MS (higher MW)Re-subject to debenzylation conditions; Chromatography
t-ButanolBoc protection byproduct¹H NMR (singlet at ~1.28 ppm)Co-evaporation with a high-boiling solvent (e.g., toluene); High vacuum
Triethylamine (or other base)Reaction or work-up¹H NMR (quartet ~2.5 ppm, triplet ~1.0 ppm)Aqueous wash with dilute acid (risk of Boc cleavage); Chromatography

References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Available at: [Link]

  • Jackson, A. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Experimental Procedures. (n.d.). Beilstein Journals. Available at: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2001). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022). ResearchGate. Available at: [Link]

  • Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-tert-butyl carboxylate. (2020). Google Patents.
  • Process for preparing a compound useful for producing an optically active diazabicyclooctane compound. (2015). Google Patents.
  • Preparation of diazabicyclo-octane. (1960). Google Patents.
  • TERT-BUTYL (1S,4S)-2,5-DIAZABICYCLO[2.2.2]OCTANE-2-CARBOXYLATE HYDROCHLORIDE. (n.d.). Matrix Fine Chemicals. Available at: [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Available at: [Link]

  • Crystallization method of Boc-amino acid. (2021). Google Patents.
  • Crystallization method of Boc-amino acid. (n.d.). Patsnap. Available at: [Link]

Sources

Navigating the Stability of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice regarding its stability under both acidic and basic conditions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate?

The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability across a wide range of chemical conditions, which is a key feature of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. It is generally stable under basic, nucleophilic, and reductive conditions, making it an excellent orthogonal protecting group in multi-step syntheses.[1][2] However, it is readily cleaved under acidic conditions.[3] This differential stability is the cornerstone of its utility in modern organic synthesis.

Q2: Why is the Boc group on this molecule stable under basic conditions?

The stability of the Boc group in the presence of bases is a result of the electronic nature of the carbamate functionality. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[4] This delocalization makes the carbamate less susceptible to nucleophilic attack by hydroxide or other bases. Furthermore, the bulky tert-butyl group provides significant steric hindrance, further impeding the approach of nucleophiles.[4]

Q3: Under what specific acidic conditions will the Boc group be cleaved?

The Boc group is sensitive to a variety of acidic conditions. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.[5][6] The deprotection can be carried out in a range of organic solvents, including dichloromethane (DCM), dioxane, or ethyl acetate.[5][7] The reaction is typically rapid and occurs at room temperature.[5] It is important to note that the bicyclic amine product will be protonated by the acid, usually resulting in the formation of an amine salt.[3][8]

Q4: What is the mechanism of acid-catalyzed Boc deprotection for this compound?

The deprotection of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate under acidic conditions follows a well-established mechanism for Boc-protected amines.[3][8][9]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3][8]

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][8]

  • Decomposition: The carbamic acid is unstable and spontaneously decomposes to release the free 2,5-diazabicyclo[2.2.2]octane and carbon dioxide.[3][8]

  • Protonation of the Amine: The newly liberated secondary amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt.[3][8]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and reaction of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, particularly concerning its stability.

Issue 1: Incomplete Boc Deprotection

  • Symptom: TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.

  • Possible Causes & Solutions:

    • Insufficient Acid: The deprotection reaction consumes the acid. Ensure at least a stoichiometric amount of acid is used, and often a significant excess is required to drive the reaction to completion.

    • Inadequate Reaction Time: While typically fast, some substrates may require longer reaction times. Monitor the reaction progress closely until all the starting material is consumed.

    • Low Temperature: Most Boc deprotections proceed efficiently at room temperature. If the reaction is sluggish, a slight increase in temperature may be beneficial, but this should be done cautiously to avoid potential side reactions.

Issue 2: Formation of Unwanted Side Products During Acidic Deprotection

  • Symptom: The appearance of unexpected spots on TLC or peaks in LC-MS, leading to difficult purification and reduced yields.

  • Possible Causes & Solutions:

    • Alkylation by the Tert-butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate any nucleophilic species present in the reaction mixture.[10][11][12]

      • Solution: Employ a "scavenger" to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane.[3] These additives are more nucleophilic than the desired product and will preferentially react with the tert-butyl cation.

Issue 3: Unexpected Instability Under Seemingly Basic Conditions

  • Symptom: Degradation of the compound is observed during a reaction step that is intended to be basic.

  • Possible Causes & Solutions:

    • Presence of Lewis Acids: Certain reagents used in "basic" transformations may have Lewis acidic character that can catalyze the cleavage of the Boc group.

      • Solution: Carefully evaluate all reagents in the reaction mixture for potential Lewis acidity. If a Lewis acid is suspected, consider alternative reagents or a different synthetic strategy.

    • High Temperatures: While generally stable to heat, prolonged exposure to very high temperatures, even in the absence of strong acids, can potentially lead to thermal decomposition of the Boc group.[9]

      • Solution: Use the mildest possible reaction temperatures.

Experimental Protocols

Protocol 1: Standard Acidic Deprotection of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Objective: To remove the Boc protecting group to yield 2,5-diazabicyclo[2.2.2]octane.

Materials:

  • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate in DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of TFA (e.g., 10-20 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 1-3 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Add diethyl ether to the residue to precipitate the amine salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary

ConditionReagent/EnvironmentStability of Boc GroupNotes
Acidic Strong acids (TFA, HCl)LabileRapid cleavage to the free amine.[5][7]
Lewis acidsPotentially LabileStability depends on the strength of the Lewis acid.
Basic Strong bases (NaOH, KOH)StableGenerally stable to hydrolysis.[1][13]
Amine bases (Et3N, DIPEA)StableHighly stable.
Nucleophilic Various nucleophilesStableResistant to attack by most nucleophiles.[13]
Reductive Catalytic HydrogenationStableThe Boc group is stable under these conditions.[1]

Visualizing the Chemistry

Boc Deprotection Mechanism

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decomposition cluster_step4 Step 4: Amine Protonation BocN Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc H_plus H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 AmineSalt Amine Salt FreeAmine->AmineSalt H_plus2 H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow for Boc Deprotection

Deprotection_Workflow Start Dissolve Boc-protected substrate in DCM Add_Acid Add TFA at 0°C Start->Add_Acid React Stir at Room Temperature Add_Acid->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Concentrate in vacuo Monitor->Workup Reaction Complete Precipitate Precipitate with Diethyl Ether Workup->Precipitate Isolate Isolate by Filtration Precipitate->Isolate

Caption: Workflow for a standard Boc deprotection experiment.

References

  • Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914-919.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids. Available from: [Link]

  • Wünsch, B., et al. (2015). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry, 13(3), 770-780.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Available from: [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

  • ResearchGate. Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters. Available from: [Link]

  • Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Available from: [Link]

  • Google Patents. (Patent No. CN111892599B). Synthesis method of 2,5-diazabicyclo [2.2.2 ... Available from: https://patents.google.
  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

  • Safety Data Sheet. TERT-BUTYL (1R,4R)-2,5-DIAZABICYCLO[2.2.
  • Common Organic Chemistry. Boc Protection - Common Conditions. Available from: [Link]

  • OUCI. Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann ... Available from: [Link]

  • Aaron Chemicals. Safety Data Sheet - tert-Butyl 2,5-diazabicyclo[2.2.
  • Advanced ChemBlocks. tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. Available from: [Link]

  • 2, 5-Diazabicyclo[2.2.2]octane-2-carboxylic acid tert-butyl ester, min 98%, 1 gram.
  • PubChem. (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride. Available from: [Link]

  • Google Patents. (Patent No. US9035062B2). Process for preparing a compound useful for producing an optically active diazabicyclooctane compound.
  • European Journal of Chemistry. 1,4‐Diazabicyclo[2.2.2]octane (DABCO)
  • ACS Publications. Protection (and Deprotection)

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Preventing racemization during synthesis of chiral Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of chiral tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, with a primary focus on preventing racemization and maintaining enantiomeric purity. The insights provided herein are a synthesis of established chemical principles and field-proven experience.

Section 1: Understanding and Preventing Racemization - FAQs

This section addresses fundamental questions regarding the potential for racemization during the synthesis of chiral 2,5-diazabicyclo[2.2.2]octane derivatives.

Q1: What is racemization and why is it a critical concern in the synthesis of this molecule?

A: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate).[1][2] In the context of drug development, where one enantiomer of a chiral molecule often exhibits the desired therapeutic activity while the other may be inactive or even harmful, maintaining enantiomeric purity is paramount.[1] The rigid, bicyclic structure of 2,5-diazabicyclo[2.2.2]octane contains stereogenic centers that are susceptible to inversion under certain reaction conditions, leading to a loss of optical activity and compromising the final product's efficacy and safety.

Q2: At which stages of the synthesis is racemization most likely to occur?

A: Racemization can be a risk at several key stages:

  • Formation of the Bicyclic Ring System: The cyclization step to form the diazabicyclooctane core can be susceptible to racemization, particularly if the reaction conditions (e.g., harsh bases, high temperatures) facilitate the formation of achiral intermediates like enolates or carbanions.[1][3]

  • Protecting Group Manipulation: The introduction and, more critically, the removal of protecting groups can create conditions that promote racemization. For instance, strongly acidic or basic conditions used for deprotection can lead to the loss of stereochemical integrity.

  • Purification: While less common, prolonged exposure to certain chromatographic media or solvents during purification could potentially contribute to racemization, especially if residual acidic or basic impurities are present.

Q3: How does the choice of protecting group influence the risk of racemization?

A: The choice of protecting group is crucial. An ideal protecting group should be stable under the reaction conditions used for subsequent steps but readily removable under mild conditions that do not compromise the stereocenters.[4] For the synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, the tert-butoxycarbonyl (Boc) group is commonly used. While generally stable, its removal with strong acids like trifluoroacetic acid (TFA) must be carefully controlled to minimize the risk of racemization. The selection of protecting groups for other reactive functionalities on the molecule must also be considered to ensure their removal conditions are orthogonal and do not affect the stereochemistry of the bicyclic core.[4][5]

Section 2: Troubleshooting Guide - A Stage-by-Stage Analysis

This guide provides specific troubleshooting advice for common issues encountered during the synthesis, with a focus on practical, evidence-based solutions.

Issue: Loss of Enantiomeric Excess During Bicyclic Ring Formation

Symptom: Chiral HPLC or NMR analysis of the crude product after cyclization shows a significant decrease in enantiomeric excess (% ee) compared to the starting material.

Root Cause Analysis and Solutions:

The primary cause of racemization during the formation of the 2,5-diazabicyclo[2.2.2]octane ring system is often the use of reaction conditions that promote the formation of planar, achiral intermediates.

dot

Racemization_Mechanism Chiral_Starting_Material Chiral Precursor (High % ee) Harsh_Conditions Harsh Conditions (Strong Base / High Temp) Chiral_Starting_Material->Harsh_Conditions Exposure to Achiral_Intermediate Achiral Intermediate (e.g., Enolate/Carbanion) Harsh_Conditions->Achiral_Intermediate Promotes formation of Racemic_Product Racemic Product (Low % ee) Achiral_Intermediate->Racemic_Product Leads to

Caption: Mechanism of racemization during ring formation.

Troubleshooting Steps:

  • Re-evaluate the Base: Strong, non-nucleophilic bases are often required for cyclization. However, excessively harsh bases can lead to racemization.

    • Recommendation: Consider using milder bases such as potassium carbonate or triethylamine in combination with a suitable solvent. The choice of base should be carefully optimized to achieve a balance between reaction rate and preservation of stereochemistry.

  • Optimize Reaction Temperature: Higher temperatures can provide the activation energy for racemization pathways.

    • Recommendation: Conduct the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. Consider running a temperature screening experiment to identify the optimal conditions. For example, a reaction that is sluggish at room temperature may proceed cleanly at 40-50 °C without significant racemization.

  • Solvent Selection: The polarity and proticity of the solvent can influence the stability of charged intermediates and transition states.

    • Recommendation: Aprotic solvents such as acetonitrile or DMF are often good choices. Protic solvents could potentially facilitate proton exchange that leads to racemization.

Data-Driven Decision Making: Impact of Base and Temperature on % ee

BaseTemperature (°C)Enantiomeric Excess (% ee)
Sodium Hydride8065%
Potassium Carbonate6092%
Triethylamine40>98%

This is illustrative data and actual results may vary.

Issue: Racemization During Boc-Protection or Deprotection

Symptom: A decrease in % ee is observed after the introduction or removal of the Boc protecting group.

Root Cause Analysis and Solutions:

While Boc protection is generally straightforward, the deprotection step, which typically involves strong acids, is a common point of racemization.

dot

Deprotection_Workflow cluster_0 Boc Deprotection Chiral_Boc_Protected Chiral Boc-Protected Compound Strong_Acid Strong Acid (e.g., TFA) Chiral_Boc_Protected->Strong_Acid Treatment with Carbocation_Intermediate Carbocation Intermediate (Potential for Racemization) Strong_Acid->Carbocation_Intermediate Forms Deprotected_Product Deprotected Product Carbocation_Intermediate->Deprotected_Product Leads to

Caption: Potential for racemization during Boc deprotection.

Troubleshooting Steps:

  • Control Deprotection Conditions: The concentration of the acid and the reaction time are critical.

    • Recommendation: Use the mildest acidic conditions possible for Boc removal. A solution of 20-50% TFA in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature is a good starting point. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acid.

  • Consider Alternative Protecting Groups: If racemization during deprotection remains a persistent issue, exploring alternative protecting groups with milder removal conditions may be necessary.

    • Recommendation: The carboxybenzyl (Cbz) group, which can be removed by hydrogenolysis, is a viable alternative that often preserves stereochemistry.[5]

Section 3: Experimental Protocols and Best Practices

This section provides detailed protocols for key experimental procedures, designed to minimize the risk of racemization.

Protocol: Enantioselective Synthesis via Chiral Auxiliaries

One of the most robust methods for establishing the stereochemistry of the 2,5-diazabicyclo[2.2.2]octane core is through the use of chiral auxiliaries.[6][7][8][9] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.[6]

Step-by-Step Protocol:

  • Attachment of Chiral Auxiliary: Couple a suitable chiral auxiliary (e.g., an Evans oxazolidinone) to a precursor of the diazabicyclooctane system.

  • Diastereoselective Cyclization: Perform the key cyclization reaction. The chiral auxiliary will sterically hinder one face of the molecule, leading to the preferential formation of one diastereomer.

  • Removal of Chiral Auxiliary: Cleave the chiral auxiliary under mild conditions that do not affect the newly formed stereocenters.

  • Analysis of Diastereomeric and Enantiomeric Purity: Analyze the product by chiral HPLC or NMR with a chiral solvating agent to determine the diastereomeric and enantiomeric excess.

Protocol: Monitoring Enantiomeric Purity by Chiral HPLC

Regularly monitoring the enantiomeric purity at each step of the synthesis is crucial for identifying and addressing sources of racemization early on. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[10]

General HPLC Method:

  • Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for your specific compound.

  • Detection: UV detection is commonly used if the molecule has a chromophore.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.[10]

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol: Determination of Enantiomeric Purity by NMR Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric purity through the use of chiral derivatizing agents or chiral solvating agents.[11][12] These agents react with the enantiomers to form diastereomers, which have distinct NMR signals.

Using a Chiral Derivatizing Agent (e.g., Mosher's Acid):

  • React the chiral amine with an excess of the chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Integrate the well-resolved signals corresponding to each diastereomer to determine their ratio and calculate the % ee.

Section 4: References

  • Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. PubMed.[Link]

  • Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications (RSC Publishing).[Link]

  • Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. American Chemical Society.[Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.[Link]

  • Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. RSC Publishing.[Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances.[Link]

  • Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate.[Link]

  • Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters. ResearchGate.[Link]

  • Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis.[Link]

  • Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. European Journal of Organic Chemistry.[Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide.[Link]

  • Racemization. Wikipedia.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]

  • Chiral auxiliary. Wikipedia.[Link]

  • A Convenient Approach to the Enantiopure (15,25,45,55)-and (1R,2S,4R,5S)-2,5-Bis(phenylmethyl)-l,4-diazabicyclo[2.2.2]-octane. ResearchGate.[Link]

  • 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications (RSC Publishing).[Link]

  • Racemisation in Chemistry and Biology. The University of Manchester.[Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.[Link]

  • General mechanism of base‐catalysed racemisation. ResearchGate.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.[Link]

  • Synthesis and Molecular Structure of Chiral (2S,5S)-Tert-Butyl 3-Oxo-2-Oxa-5-Azabicyclo[2.2.2]octane-5-Carboxylate. Amanote Research.[Link]

  • Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-tert-butyl carboxylate. Google Patents.

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]

  • Amino Acid-Protecting Groups. ResearchGate.[Link]

  • Methods of producing heteropolycycles via bis-epoxidation. Google Patents.

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.[Link]

  • Racemization Assays. Thieme.[Link]

  • Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate.[Link]

Sources

Troubleshooting low yields in Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Welcome to the technical support guide for Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (Boc-DBCO). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bicyclic diamine scaffold. Here, we address common challenges encountered during its use, focusing on practical, field-tested solutions to improve reaction yields and product purity. Our guidance is grounded in established chemical principles to help you navigate the intricacies of this unique building block.

Frequently Asked Questions (FAQs): General Handling & Properties

Q: What are the recommended storage and handling conditions for Boc-DBCO?

A: Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate should be stored in a cool, dark place, ideally refrigerated at 2-8°C under an inert atmosphere (e.g., argon or nitrogen)[1]. The secondary amine moiety can be susceptible to slow oxidation, and the compound can be hygroscopic. Always handle with appropriate personal protective equipment in a well-ventilated area.

Q: What are the key structural features of Boc-DBCO that influence its reactivity?

A: The defining feature is its rigid bicyclo[2.2.2]octane core, which locks the molecule into a specific conformation. This has two major consequences:

  • Steric Hindrance: The secondary amine at the N5 position is sterically encumbered, which can significantly slow the kinetics of reactions like N-alkylation or acylation compared to simpler acyclic or monocyclic secondary amines.

  • Enhanced Nucleophilicity: The lone pairs of the two nitrogen atoms are held in a specific orientation. This fixed geometry can enhance the nucleophilicity of the N5 amine, a phenomenon sometimes referred to as the "cage effect"[2].

Q: In which common solvents is Boc-DBCO soluble?

A: Boc-DBCO generally exhibits good solubility in a range of polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF). It has lower solubility in nonpolar solvents like hexanes and is sparingly soluble in water. For reactions, the choice of solvent should also consider the solubility of the other reagents and the required reaction temperature.

Troubleshooting Guide: N-Alkylation & N-Acylation Reactions

This is the most common class of reaction for this substrate. Low yields are frequently traced back to issues with reactivity, side reactions, or workup procedures.

Q: My N-alkylation reaction shows low or no conversion, with significant starting material remaining. What are the likely causes and solutions?

A: This is a classic issue stemming from the interplay between steric hindrance and electrophile reactivity.

  • Causality: The sterically hindered N5 amine requires a sufficiently reactive electrophile and conditions that provide enough energy to overcome the activation barrier. A weak electrophile (e.g., an alkyl chloride) may not react efficiently.

  • Troubleshooting Steps:

    • Increase Electrophile Reactivity: If possible, switch to a more reactive electrophile. The general order of reactivity for alkyl halides is R-I > R-OTf > R-Br >> R-Cl.

    • Elevate Reaction Temperature: Refluxing in a higher-boiling solvent like acetonitrile (82°C) or DMF (153°C) is often necessary. Reactions that are sluggish at room temperature can often be driven to completion with heat.

    • Optimize Base Selection: The base is critical. It must be strong enough to neutralize the acid byproduct but should not introduce competing side reactions. See the table below for guidance.

    • Consider Solvent Effects: A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions compared to less polar solvents like THF.

| Table 1: Base Selection for N-Alkylation of Boc-DBCO | | :--- | :--- | :--- | | Base | Typical Use Case | Key Considerations | | K₂CO₃ / Cs₂CO₃ | Mild alkylating agents (e.g., benzyl bromide, methyl iodide). | Heterogeneous, requires vigorous stirring. Cesium carbonate is more soluble and reactive but also more expensive. | | Triethylamine (TEA) | General purpose. | Can sometimes form quaternary ammonium salts with highly reactive electrophiles, consuming the reagent. | | DIPEA (Hünig's Base) | Highly Recommended. Sterically hindered electrophiles. | Non-nucleophilic, reducing the risk of side reactions. Its bulk can be advantageous in this sterically crowded environment. | | DBU | When a very strong, non-nucleophilic base is needed. | Can sometimes promote elimination side reactions with susceptible electrophiles. |

Q: I'm observing a significant byproduct with approximately double the mass of my starting material. What is it and how can I prevent it?

A: This is likely a dimer formed from an unwanted reaction between your starting material and the Boc-protecting group of another molecule.

  • Causality: Under certain conditions, particularly with strong bases or high temperatures, the Boc group can be partially cleaved or activated, leading to the formation of an isocyanate intermediate. This highly reactive species can then be trapped by the free N5-amine of another molecule of your starting material to form a urea dimer[3].

  • Troubleshooting Workflow:

    G start High MW Byproduct Observed check_base Are you using a very strong base (e.g., NaH, LDA)? start->check_base check_temp Is the reaction run at high temperature (>100°C) for extended periods? check_base->check_temp No cause_iso Probable Cause: Isocyanate formation from Boc group activation. check_base->cause_iso Yes check_temp->cause_iso Yes sol_base Solution: Switch to a non-nucleophilic amine base like DIPEA. cause_iso->sol_base sol_temp Solution: Attempt reaction at the lowest effective temperature. cause_iso->sol_temp sol_boc Alternative: Use a more stable protecting group if downstream chemistry allows (e.g., Cbz). cause_iso->sol_boc

    Figure 1: Troubleshooting Dimer Formation.

Troubleshooting Guide: Boc-Deprotection

Removing the Boc group is a critical step that can be fraught with yield-destroying side reactions if not properly controlled.

Q: My Boc-deprotection with neat Trifluoroacetic Acid (TFA) gives a low yield and a complex mixture of products. How can I improve this?

A: The primary culprit is the highly reactive tert-butyl cation (t-Bu⁺) generated during the acidic cleavage of the Boc group[4]. This electrophilic species can cause a number of problems.

  • Causality: The t-Bu⁺ cation is a potent alkylating agent. If other nucleophilic sites exist on your molecule (e.g., electron-rich aromatic rings, thiols, or even the newly liberated secondary amine), it can lead to unwanted tert-butylation, resulting in byproducts that are difficult to separate[5].

  • Troubleshooting Steps:

    • Use a Scavenger: This is the most critical fix. A scavenger is a nucleophile added to the reaction mixture to trap the t-Bu⁺ cation before it can react with your product. Common and effective scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. A typical condition is TFA/DCM (1:1) with 3-5 equivalents of TES at 0°C to room temperature[3].

    • Milder Acidic Conditions: If your molecule is sensitive, stronger acids can be detrimental. Consider using a milder acid system like 4M HCl in dioxane or gaseous HCl in diethyl ether or methanol. These reactions may be slower but are often cleaner[6].

    • Control Temperature: Perform the deprotection at 0°C to minimize side reactions. Only warm to room temperature if the reaction is sluggish.

| Table 2: Comparison of Boc-Deprotection Conditions | | :--- | :--- | :--- | | Reagent System | Pros | Cons & Mitigation | | Neat TFA | Fast, potent. | Generates t-Bu⁺. Mitigation: Add scavengers (TES, anisole). | | TFA in DCM (e.g., 20-50%) | Milder than neat TFA, better control. | Still generates t-Bu⁺. Mitigation: Scavengers are still highly recommended. | | 4M HCl in Dioxane | Common, effective, volatile byproduct (HCl). | Can be slower, dioxane is a peroxide former. | | Gaseous HCl in Ether/MeOH | Clean, byproducts are volatile. | Requires handling of corrosive gas. Can form methyl esters if MeOH is used with carboxylic acids present. | | TMSI or ZnBr₂ in DCM | Lewis acid conditions, useful for orthogonality. | Can be substrate-specific, may require screening[7]. |

Troubleshooting Guide: Product Isolation & Purification

Q: My product is a sticky oil or is difficult to purify by column chromatography. What strategies can I use?

A: The free amine products derived from Boc-DBCO are often basic, polar, and may not behave well on silica gel.

  • Causality: Free amines can streak badly on standard silica gel due to strong interactions with the acidic silanol groups. This leads to poor separation and low recovery.

  • Troubleshooting Steps:

    • Base-Washed Silica: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of base, such as 1-2% triethylamine or ammonia in the eluent system. This deactivates the acidic sites and significantly improves peak shape.

    • Salt Formation & Extraction: If the product is an oil, consider converting it to a salt (e.g., hydrochloride or tartrate). Salts are often crystalline and much easier to handle, filter, and dry. This can be achieved by dissolving the crude product in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether or a solution of the corresponding acid.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) using water/acetonitrile or water/methanol gradients (often with a TFA or formic acid modifier) can provide excellent separation where normal-phase fails.

    • Sublimation: The parent 2,5-diazabicyclo[2.2.2]octane is known to be purifiable by sublimation[8]. While the Boc-protected version has a higher molecular weight, this technique may be viable for certain derivatives, especially for final polishing to remove non-volatile impurities.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Boc-DBCO

This protocol provides a robust starting point for the N-alkylation using a moderately reactive alkyl bromide.

  • Reaction Setup: To a solution of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN, approx. 0.1 M), add the alkyl bromide (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Execution: Stir the mixture under a nitrogen atmosphere at 60-80°C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. To improve peak shape, it is advisable to use an eluent system containing 0.5-1% triethylamine.

References

  • Preparation of diazabicyclo-octane.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-carboxylic acid tert-butyl ester.
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. [Link]

  • The One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives with 1,4-diazabicyclo[2.2.2]octane in Aqueous Media. Oriental Journal of Chemistry. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • COMPLEX FORMATION OF 1,4-DIAZABICYCLO[2.2.2]OCT- ANE WITH COPPER(II) TETRASULFOPHTHALOCYANINE IN AQUEOUS SOLUTION. REAL-J. [Link]

  • Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters. ResearchGate. [Link]

  • N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega. [Link]

  • 1 Protection Reactions. Wiley-VCH. [Link]

Sources

Technical Support Center: Managing Reaction Byproducts of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our focus is to provide practical, in-depth solutions to common challenges related to the formation and management of reaction byproducts. This guide is divided into two primary sections: byproducts generated during the synthesis of the title compound and byproducts encountered when it is used in subsequent chemical transformations.

Part 1: Byproducts from the Synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

The most common route to this compound is the mono-protection of the parent diamine, 2,5-diazabicyclo[2.2.2]octane. The primary challenge in this synthesis is achieving high selectivity for the mono-protected product over the di-protected byproduct and separating it from the unreacted starting material.

Frequently Asked Questions & Troubleshooting

Q1: My reaction mixture shows three spots on TLC/peaks in LC-MS corresponding to the starting diamine, the desired mono-Boc product, and a less polar byproduct. What is the byproduct and how can I minimize it?

A: The less polar byproduct is almost certainly the di-protected species, Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate. Its formation is a classic issue in the protection of symmetrical diamines.

  • Causality: When di-tert-butyl dicarbonate (Boc₂O) is added to the free diamine, both nitrogen atoms are nucleophilic and can react. Even with stoichiometric control (i.e., adding only one equivalent of Boc₂O), a statistical mixture of starting material, mono-protected, and di-protected product is often obtained because the mono-protected product is still nucleophilic enough to react a second time.[1]

  • Solution: The most effective strategy is to differentiate the two nitrogen atoms in situ. This is achieved by converting the diamine into its mono-hydrochloride salt by adding one equivalent of acid (e.g., HCl) before the introduction of Boc₂O. The protonated nitrogen is no longer nucleophilic, directing the Boc group to the free amine. This significantly enhances the yield of the mono-Boc product.[2][3][4]

cluster_0 In-Situ Differentiation Strategy Diamine 2,5-Diazabicyclo- [2.2.2]octane Mono_HCl Mono-HCl Salt (One N is non-nucleophilic) Diamine->Mono_HCl + 1 eq. HCl Mono_Boc Desired Mono-Boc Product Mono_HCl->Mono_Boc + 1 eq. (Boc)₂O Boc2O (Boc)₂O

Caption: Workflow for selective mono-Boc protection.

Q2: I've minimized the di-Boc byproduct, but now I have trouble separating the desired mono-Boc product from the unreacted diamine starting material. What is an effective purification strategy?

A: This is a common issue due to the basic nature of both compounds. A multi-step acid-base extraction is highly effective and avoids the need for tedious chromatography.

  • Causality: Both the unreacted diamine and the mono-Boc product have a basic secondary amine, making them soluble in acidic aqueous solutions and organic solvents.

  • Solution:

    • Initial Organic Wash: After the reaction, concentrate the mixture. Add a nonpolar organic solvent like diethyl ether and stir. The unreacted diamine hydrochloride salt is often poorly soluble in ether and can sometimes be removed by filtration. The di-Boc byproduct, being non-polar and neutral, will be highly soluble in the ether.[5]

    • Acid-Base Extraction: Dissolve the remaining mixture in an organic solvent (e.g., CH₂Cl₂ or EtOAc). Wash with a dilute aqueous acid (e.g., 1M HCl). Both the mono-Boc product and any remaining diamine will be protonated and move to the aqueous layer. Discard the organic layer which contains the di-Boc byproduct.

    • Liberation and Extraction: Basify the aqueous layer to pH >12 with a strong base (e.g., 2N NaOH).[2] This deprotonates the ammonium salts. Now, extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). The desired mono-Boc product will move into the organic layer, while the more polar, unreacted diamine may have lower affinity for the organic solvent, allowing for separation. Repeating the extraction will improve recovery.

Q3: My starting material was 2-benzyl-2,5-diazabicyclo[2.2.2]octane, and I'm removing the benzyl group by catalytic hydrogenation before Boc protection. My final product is contaminated. What could be the issue?

A: The most likely byproduct is incomplete debenzylation. The starting material for your Boc protection is a mixture of the desired diamine and the mono-benzyl diamine.

  • Causality: Catalytic hydrogenation for benzyl group removal can sometimes be sluggish or incomplete, especially if the catalyst is not sufficiently active or if catalyst poisons are present.[6]

  • Troubleshooting:

    • Monitor the Debenzylation: Ensure the debenzylation reaction goes to completion by TLC or LC-MS before proceeding.

    • Catalyst Choice: Use a fresh, high-quality catalyst (e.g., 10% Pd/C). In difficult cases, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required.

    • Reaction Conditions: Ensure adequate hydrogen pressure (a balloon is often sufficient, but a Parr shaker may be needed) and efficient stirring to ensure good contact between the substrate, catalyst, and hydrogen.[6]

Data Summary: Key Byproducts in Synthesis
Compound NameCommon AbbreviationTypical Byproduct of...Key Analytical Feature (¹H NMR)
Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylateDi-Boc DBOBoc ProtectionAbsence of N-H proton signal. Symmetrical spectrum. The Boc signal (singlet, ~1.4 ppm) integrates to 18H.
2,5-Diazabicyclo[2.2.2]octaneDBO (free base)Incomplete ReactionAbsence of Boc signal. Sharp N-H proton signal.
2-Benzyl-2,5-diazabicyclo[2.2.2]octaneBn-DBOIncomplete DebenzylationPresence of aromatic signals (~7.2-7.4 ppm) and a benzylic CH₂ signal (~3.6 ppm).[7]

Part 2: Byproducts from Reactions Using Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

The primary use of this reagent is as a precursor to the mono-functionalized bicyclic diamine scaffold. This almost always involves the acid-catalyzed removal of the Boc group.

Frequently Asked Questions & Troubleshooting

Q1: I performed a Boc deprotection using Trifluoroacetic Acid (TFA) and my product mass in the LC-MS is 56 units higher than expected. What happened?

A: Your product has likely been alkylated by a tert-butyl group. This is a very common side reaction during Boc deprotection.

  • Causality: Strong acids like TFA cleave the Boc group by protonating the carbonyl oxygen, leading to the release of CO₂, the free amine, and a tert-butyl cation (t-Bu⁺).[8][9] This cation is a reactive electrophile. If your substrate contains other nucleophilic sites (e.g., phenols, thiols, electron-rich aromatics, or even indoles), they can be alkylated by the t-Bu⁺ cation.[9]

Boc_Amine R-NH-Boc Protonation Protonated Boc-Amine H⁺ Boc_Amine->Protonation + H⁺ (TFA) Fragmentation Fragmentation Protonation->Fragmentation Cleavage Deprotection Deprotection Fragmentation:Carbamic Acid->Deprotection:Free Amine Decarboxylation Side_Reaction Alkylated Byproduct Nu-t-Bu Fragmentation:t-Bu⁺ Cation->Side_Reaction Alkylation Nucleophile Substrate Nucleophile (Nu:) Nucleophile->Side_Reaction

Caption: Mechanism of Boc deprotection and t-butylation.

  • Solution: Use a "scavenger." A scavenger is a nucleophile that is added to the reaction mixture to trap the t-Bu⁺ cation before it can react with your substrate.

    • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or even water in small amounts can be effective.

    • Mechanism: TES, for example, reacts with the t-Bu⁺ cation to form the stable triethylsilyl cation and isobutane gas, effectively removing the problematic electrophile.

Q2: My Boc deprotection is very slow or incomplete when using HCl in dioxane. How can I improve it?

A: While HCl in dioxane is a standard reagent, its effectiveness can be hampered by several factors.

  • Causality:

    • Reagent Age: Anhydrous HCl solutions can degrade over time, especially with improper storage, leading to lower effective molarity.

    • Water Content: The presence of water can hydrolyze the Boc group, but the reaction is often slower than the anhydrous acid-catalyzed mechanism. Excessive water can interfere with the process.

    • Steric Hindrance: The bicyclic structure can present some steric hindrance, potentially slowing the reaction compared to a simple acyclic amine.

  • Solutions:

    • Use Fresh Reagent: Use a recently purchased or freshly prepared solution of HCl in dioxane.

    • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often drive it to completion. Monitor by TLC/LC-MS to avoid decomposition.

    • Switch Acid: Trifluoroacetic acid (TFA) is a stronger acid and often provides faster and cleaner deprotections.[8] A common condition is using neat TFA or a 25-50% solution of TFA in dichloromethane (DCM) at room temperature. Remember to use a scavenger if your substrate is sensitive!

Part 3: Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 2,5-Diazabicyclo[2.2.2]octane

This protocol is adapted from methodologies designed for the selective mono-protection of diamines.[2][3][4]

  • Materials:

    • 2,5-Diazabicyclo[2.2.2]octane (1.0 eq)

    • Anhydrous Methanol (MeOH)

    • Chlorotrimethylsilane (Me₃SiCl) (1.0 eq) or a titrated solution of HCl in an organic solvent.

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 eq)

    • 2N Sodium Hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2,5-diazabicyclo[2.2.2]octane in anhydrous MeOH (~0.5 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent of Me₃SiCl dropwise. Me₃SiCl reacts with MeOH to generate one equivalent of HCl in situ.[4] Stir the mixture for 30 minutes at 0 °C and then for 30 minutes at room temperature to allow for the formation and equilibration of the mono-hydrochloride salt.

    • Add a solution of Boc₂O (1.0-1.1 eq) in a small amount of MeOH to the reaction mixture.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Perform the acid-base workup as described in Part 1, Q2 to remove the di-Boc byproduct and unreacted starting material.

    • Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, typically as a white to off-white solid.

Protocol 2: Boc Deprotection with Scavenger
  • Materials:

    • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate derivative (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Triethylsilane (TES) (1.5-2.0 eq)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

    • Add the scavenger, triethylsilane (1.5-2.0 eq), to the solution.

    • Cool the mixture to 0 °C and slowly add TFA (10-20 eq).

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Once complete, carefully concentrate the reaction mixture in vacuo. Co-evaporation with toluene can help remove residual TFA.

    • Dissolve the residue in DCM and carefully quench by washing with saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often isolated as its trifluoroacetate salt or can be converted to the free base.

References

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]

  • Ma, L., et al. (2022). A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A.
  • Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]

  • Baghernejad, B. (2011). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Gao, Y., et al. (2012). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Fröhlich, R., et al. (2001). Synthesis of 2,5-Diazabicyclo[2.2.
  • Miranda-Soto, V., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

  • University of Birmingham. (n.d.). Enantioselective synthesis of diketopiperazines and triketopiperazines.
  • ACS Publications. (n.d.). Multifunctional 1,4-Diazabicyclo[2.2.2]octane Cross-Linked Poly(2,6-dimethyl-1,4-phenylene oxide)
  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. [Link]

  • BIP. (n.d.).
  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. [Link]

  • Thieme. (n.d.). 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides.
  • ResearchGate. (2018). Preparation and Characterization of Dabco (1,4-Diazabicyclo [2.2.2]octane)
  • PubMed. (2023). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis.
  • PubMed. (2016). cis-2,5-Diaminobicyclo[2.2.
  • SciSpace. (n.d.).
  • Wikipedia. (n.d.). DABCO.
  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
  • PubMed. (2022). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies.
  • ScienceDirect. (n.d.). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules.
  • Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
  • ResearchGate. (n.d.). Highly Selective Reduction of Carbonyl Compounds and O-Acetylation of Arylalcohols in the Presence of a Nickel Ion-Containing 1,4-Diazabicyclo[2.2.2]octane (DABCO)-Based Ionic Liquid.
  • PubChem. (n.d.). 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane. [Link]

Sources

Technical Support Center: Catalyst Selection for Functionalizing Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the functionalization of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This bicyclic diamine scaffold is a valuable building block in medicinal chemistry and drug development. However, its rigid, sterically hindered structure presents unique challenges for selective functionalization, particularly at the N5 position. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate catalyst selection and troubleshoot common issues encountered during C-N cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy for functionalizing the diazabicyclooctane core.

Q1: What are the primary catalytic methods for N-arylation of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate?

A: The two most prevalent and effective methods are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.[1][2]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope, high functional group tolerance, and typically milder reaction conditions compared to traditional Ullmann reactions.[3][4] The continual development of sophisticated phosphine ligands has made it possible to couple even highly hindered amines like the diazabicyclooctane core.[1][5]

  • Copper-Catalyzed N-Arylation (Ullmann-type): Copper catalysis has re-emerged as a powerful, cost-effective alternative to palladium.[6] While historically requiring harsh conditions, modern protocols using specific ligands can facilitate the coupling of sterically hindered partners.[6][7] It can be particularly effective for certain heteroaryl halides.

Q2: Why is catalyst and ligand selection so critical for this specific substrate?

A: The primary challenge is steric hindrance. The N5 nitrogen atom is a secondary amine embedded within a rigid bicyclic structure. This bulkiness significantly slows down key steps in the catalytic cycle, such as the coordination of the amine to the metal center and the final reductive elimination step that forms the C-N bond.[8] An improperly chosen catalyst system will fail to overcome this steric barrier, resulting in low or no product formation. Therefore, the ligand's architecture is paramount; it must be bulky enough to promote the reductive elimination step while allowing the hindered amine to access the catalytic center.[8][9]

Q3: How do I choose between a Palladium and a Copper catalyst system?

A: Your choice depends on the specific coupling partners, cost considerations, and available laboratory resources.

  • Choose Palladium when:

    • You are working with less reactive aryl chlorides or bromides.[10]

    • High functional group tolerance is critical for your substrate.

    • You require milder reaction conditions (e.g., lower temperatures).

    • Access to a variety of specialized biarylphosphine ligands is available.[9]

  • Choose Copper when:

    • You are using more reactive aryl iodides or activated aryl bromides.[11]

    • Cost is a primary concern, as copper catalysts are generally more economical than palladium.[6]

    • You are coupling with specific N-heterocycles where copper has shown superior performance.[12]

    • Palladium-based methods have failed or given low yields.

Q4: What is the role of the base in these C-N coupling reactions?

A: The base is crucial for deprotonating the amine nucleophile (at the N5-H position) after it coordinates to the metal center, forming a more nucleophilic metal-amido complex. This is a key step in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.[13] Common choices include sodium or potassium tert-butoxide (NaOtBu, KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][9] The choice of base is often interdependent with the choice of metal, ligand, and solvent.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Yield in Palladium-Catalyzed N-Arylation

You are attempting a Buchwald-Hartwig reaction with your aryl halide and Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, but you observe very low conversion to the desired product.

Possible Cause 1: Inappropriate Ligand Selection

The steric hindrance of the diazabicyclooctane core requires a specialized ligand. Standard, less bulky phosphine ligands like triphenylphosphine or even some bidentate ligands like BINAP may be ineffective.[9]

Solution: Employ bulky, electron-rich monodentate biarylphosphine ligands. These ligands are designed to accelerate both the oxidative addition and, crucially, the rate-limiting reductive elimination steps for hindered substrates.[5][8]

Catalyst System Selection Workflow

sub Start: Functionalize Boc-2,5-diazabicyclo[2.2.2]octane halide Aryl/Heteroaryl Halide? sub->halide cl_br Aryl Chloride or e⁻ rich Bromide halide->cl_br Less Reactive i_br Aryl Iodide or e⁻ poor Bromide halide->i_br More Reactive pd_system Use Palladium System (e.g., Pd₂(dba)₃ or G3/G4 Precatalyst) cl_br->pd_system i_br->pd_system Reliable option cu_system Consider Copper System (e.g., CuI, CuSO₄) i_br->cu_system Cost-effective option ligand Select Bulky Biaryl Phosphine Ligand pd_system->ligand xphos XPhos or tBuXPhos (General, Robust) ligand->xphos 1st Choice ruphos RuPhos or tBuBrettPhos (Good for Hindered Substrates) ligand->ruphos Alternative base Select Base: NaOtBu or LHMDS xphos->base ruphos->base solvent Solvent: Toluene or Dioxane (Anhydrous) base->solvent cu_ligand Ligand: Phenanthroline, DMEDA, or Ligand-Free cu_system->cu_ligand cu_base Select Base: K₂CO₃, Cs₂CO₃, or tBuOLi cu_ligand->cu_base cu_solvent Solvent: DMF or NMP cu_base->cu_solvent

Caption: Decision workflow for catalyst system selection.

Possible Cause 2: Inactive Catalyst or Insufficient Loading

The palladium precatalyst may not have been properly activated to the active Pd(0) species, or the catalyst loading is too low for a challenging transformation.

Solution:

  • Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are air-stable and generate the active L-Pd(0) species more reliably than using separate sources like Pd₂(dba)₃.

  • Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve conversion.[14]

  • Ensure Inert Conditions: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.

Possible Cause 3: Incorrect Base

The chosen base may be too weak or may not be soluble enough in the reaction medium to effectively deprotonate the amine.

Solution: For hindered amines, strong, soluble bases are often required.

  • Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig aminations.

  • Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic base that can be very effective.

  • Avoid weaker bases like triethylamine (TEA) or DIPEA for this transformation, as they are generally insufficient to drive the catalytic cycle.[15]

Problem: Side Reaction - Evidence of Boc Deprotection

You observe the formation of a doubly-arylated product or other unexpected byproducts, suggesting the Boc protecting group is not stable under the reaction conditions.

Possible Cause 1: High Reaction Temperature

While the Boc group is generally stable to basic conditions, it can be thermally labile, especially at temperatures exceeding 100-120 °C for prolonged periods.[16]

Solution:

  • Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 80-100 °C) for a longer time. The use of a highly active catalyst system (e.g., a G4 precatalyst with a ligand like tBuBrettPhos) can enable reactions at lower temperatures.[10]

  • Monitor Reaction Time: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged heating that could lead to deprotection.

Possible Cause 2: Acidic Impurities

The Boc group is highly sensitive to acid.[17] Any acidic impurities in your reagents or solvent can catalyze its removal.

Solution:

  • Reagent Purity: Ensure your amine starting material is pure. If it is a salt (e.g., HCl salt), it must be neutralized to the free base before use.

  • Solvent Quality: Use high-purity, anhydrous solvents. Passing solvents through an alumina plug can remove trace acidic impurities.

Section 3: Reference Protocols & Data

The following protocols are provided as validated starting points for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is adapted for a sterically hindered secondary amine with an unactivated aryl bromide.

Simplified Buchwald-Hartwig Catalytic Cycle

pd0 L-Pd(0) pd2_halide L-Pd(II)(Ar)(X) pd0->pd2_halide Oxidative Addition (+ Ar-X) pd2_amine [L-Pd(II)(Ar)(AmineH)]⁺X⁻ pd2_halide->pd2_amine Amine Coordination (+ Amine-H) pd2_amido L-Pd(II)(Ar)(Amine) pd2_amine->pd2_amido Deprotonation (- Base-H⁺X⁻) pd2_amido->pd0 Reductive Elimination product Ar-Amine pd2_amido->product

Caption: Key steps in the Buchwald-Hartwig C-N coupling cycle.

Procedure:

  • To an oven-dried Schlenk flask under an Argon atmosphere, add the Palladium precatalyst (e.g., XPhos Pd G3, 0.03 mmol, 3 mol%).

  • Add the biarylphosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%), aryl bromide (1.0 mmol, 1.0 equiv), and Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.2 mmol, 1.2 equiv).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction by adding water. Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type)

This protocol is a starting point for coupling with an aryl iodide.

Procedure:

  • To a reaction vial, add Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), aryl iodide (1.0 mmol, 1.0 equiv), and Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (1.2 mmol, 1.2 equiv).

  • Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • If required by the specific aryl iodide, add a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%).

  • Add anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (4 mL).

  • Seal the vial and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 18-36 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and ethyl acetate. Filter through a pad of celite to remove insoluble copper salts.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Catalyst System Components

For successful N-arylation of the title compound, a judicious selection of components is necessary. The table below summarizes common choices.

ComponentPalladium-Catalyzed SystemCopper-Catalyzed SystemRationale & Causality
Metal Source Pd₂(dba)₃, Pd(OAc)₂, or Precatalysts (G2, G3, G4)CuI, Cu₂O, CuSO₄Pd precatalysts offer reliability.[1] CuI is a common, effective, and inexpensive source for Ullmann couplings.[2]
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhosN,N'-ligands (DMEDA), Amino acids (L-Proline), PhenanthrolineBulky ligands are essential to facilitate reductive elimination from the sterically crowded Pd center.[5] Ligands for Cu prevent catalyst agglomeration and accelerate the reaction.
Base NaOtBu, KOtBu, LHMDSK₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOLiStrong, soluble bases are needed for Pd systems.[13] Inorganic bases are often sufficient for Cu-catalyzed reactions with aryl iodides.[2]
Solvent Toluene, Dioxane, THF (anhydrous)DMF, NMP, DMSO (anhydrous)Aprotic solvents are required. Higher boiling point solvents are often used for Cu catalysis due to higher required temperatures.
Temperature 80 - 110 °C100 - 140 °CHighly active Pd systems can operate at lower temperatures, preserving sensitive functional groups like the Boc group.[10]

References

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  • Gagnon, A., & Du, C. (2018). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters. [Link]

  • Kaur, N., et al. (2022). Copper-catalyzed arylations and heteroarylations. IntechOpen. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Shekhar, S., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]

  • Ye, M., & Yu, J. (2014). 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides and Its Application to the Construction of 3-Alkylated γ-Lactams. R Discovery. [Link]

  • Bugaenko, D. I., et al. (2023). Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides. The Journal of Organic Chemistry, 88(6), 3567–3581. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2018). Second-Generation Palladium Catalyst System for Transannular C-H Functionalization of Azabicycloalkanes. Journal of the American Chemical Society. [Link]

  • Corcoran, E. B., et al. (2016). The Quest for the Ideal Base: Rational Design of a Nickel Precatalyst Enables Mild, Homogeneous C-N Cross-Coupling. Angewandte Chemie International Edition. [Link]

  • Vautravers, N. (2016). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. ChemRxiv. [Link]

  • Wuttke, S., et al. (2012). Directing the Breathing Behavior of Pillared-Layered Metal–Organic Frameworks via a Systematic Library of Functionalized Linkers Bearing Flexible Substituents. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Science of Synthesis. (n.d.). 1,4-Diazabicyclo[2.2.2]octane-Catalyzed Reaction of a-Halo. [Link]

  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]

  • Lee, D. W., & Lim, H.-J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

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  • Pearson. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (abbreviated DABCO) is a tertiary amine that can be used as a catalyst for transesterification. [Link]

  • Kumar, V., et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega. [Link]

  • Kumar, A., & Kumar, S. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]

  • Oakwood Products. (n.d.). 2, 5-Diazabicyclo[2.2.2]octane-2-carboxylic acid tert-butyl ester, min 98%, 1 gram. [Link]

  • Phan, N. T. S., et al. (2014). A Metal–Organic Framework Cu2(BDC)2(DABCO) as an Efficient and Reusable Catalyst for Ullmann-Type N-Arylation of Imidazoles. Catalysis Letters. [Link]

  • CN111892599B - Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-tert-butyl carboxylate. (n.d.).
  • Karchava, A. V., & Bugaenko, D. I. (2018). Transition metals free N-arylation with rynes, diaryliodonium salts and N-oxides of azines. Russian Chemical Reviews. [Link]

  • Kaur, S., et al. (2023). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Chemistry & Biodiversity. [Link]

  • P Journot, T., et al. (2020). DABCO-promoted photocatalytic C–H functionalization of aldehydes. Beilstein Journal of Organic Chemistry. [Link]

  • Deadman, J. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Miranda-Soto, V., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

  • Bita, B. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]

  • Lensen, N., & Brigaud, T. (2013). Dual protection of amino functions involving Boc. RSC Advances. [Link]

  • Britton, R., et al. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research. [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Biaryls. [Link]

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Technical Support Center: Cost-Effective Synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This valuable building block features a conformationally rigid bicyclic scaffold essential for developing novel therapeutics, particularly in areas targeting the central nervous system. Its constrained structure allows for precise orientation of substituents, making it a privileged scaffold in modern medicinal chemistry.

However, constructing this strained ring system and achieving selective mono-N-Boc protection can be challenging. This guide provides an in-depth analysis of cost-effective synthetic strategies, detailed experimental protocols, and a comprehensive troubleshooting section in a question-and-answer format to address common issues encountered in the lab.

Overview of Cost-Effective Synthetic Strategies

Two primary strategies stand out for their cost-effectiveness and scalability. The choice between them often depends on the availability and cost of the starting materials.

  • Route A: The Diketopiperazine Reduction Pathway. This is a classic and robust approach that builds the bicyclic core from simple acyclic precursors, culminating in a key reduction step. It is often favored in academic and early-stage research settings.

  • Route B: The Sequential Debenzylation Pathway. This route starts from a pre-formed, commercially available dibenzylated bicyclic core. It is an excellent option for process chemistry and scale-up, as the core ring structure is already established.

Comparative Analysis of Synthetic Routes
ParameterRoute A: Diketopiperazine ReductionRoute B: Sequential Debenzylation
Starting Materials Diethyl meso-2,5-dibromoadipate, Benzylamine2,5-Di(N-benzyl)diazabicyclo[2.2.2]octane
Key Steps Cyclization to diketopiperazine, LiAlH₄ reductionHydrogenolysis (x2), Boc protection
Number of Steps 3 (from dibromoadipate)3
Primary Cost Driver LiAlH₄, SolventsPalladium catalyst, Starting material cost
Scalability Good; LiAlH₄ handling can be challenging on a large scale.Excellent; Relies on standard hydrogenation and protection chemistry.
Key Challenge Handling pyrophoric reagents; achieving selective mono-Boc protection.Catalyst costs and efficiency; achieving selective mono-Boc protection.

Synthetic Route Visualizations

Route A: Diketopiperazine Reduction Pathway

Route_A A Diethyl meso-2,5-dibromoadipate B 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione A->B Benzylamine, NaI, K2CO3, DMF C 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane B->C LiAlH4, THF, Reflux D 2,5-Diazabicyclo[2.2.2]octane C->D H2, Pd/C, EtOH E TARGET Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate D->E Boc2O, Controlled Stoichiometry, DCM or THF Route_B A 2,5-Di(N-benzyl)diazabicyclo[2.2.2]octane (Starting Material) B 2-(N-benzyl)-2,5-diazabicyclo[2.2.2]octane A->B H2, Pd(OH)2/C, Controlled Stoichiometry C Tert-butyl 5-(N-benzyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate B->C Boc2O, Base, THF D TARGET Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate C->D H2, Pd/C, EtOH or MeOH

Caption: Workflow for Route B, starting from a pre-formed bicyclic core.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Part 1: Ring Formation & Reduction (Route A)
Question: My initial cyclization to form the diketopiperazine (intermediate B, Route A) is low-yielding. What's going wrong?

Answer: This double N-alkylation/lactamization is sensitive to several factors. Here are the common culprits and solutions:

  • Purity of Starting Materials: Ensure your diethyl meso-2,5-dibromoadipate is pure. Residual acid can neutralize the base and stall the reaction. Use freshly distilled benzylamine.

  • Insufficient Base: Potassium carbonate (K₂CO₃) is a mild base. Ensure it is finely powdered and thoroughly dried to maximize surface area and reactivity. You need at least 2 equivalents for the alkylations and 2 equivalents for the subsequent deprotonations leading to cyclization. Using 4-5 equivalents is common.

  • Reaction Temperature: The reaction often requires elevated temperatures (e.g., 80-120 °C in DMF) to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish.

  • Presence of Iodide: The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) is crucial. It facilitates a Finkelstein reaction, converting the alkyl bromides in situ to the more reactive alkyl iodides, which significantly accelerates the N-alkylation steps. [1][2]* High Dilution: While counterintuitive, running the reaction under reasonably high dilution can favor the intramolecular cyclization over intermolecular polymerization, which is a common side reaction.

Question: The LiAlH₄ reduction of the diketopiperazine is messy and gives a poor yield. How can I improve it?

Answer: Lithium aluminum hydride (LAH) reductions of amides can be challenging. Success hinges on technique and a proper workup.

  • Reagent Quality: Use a fresh, active bottle of LAH. Old LAH can have a coating of inactive hydroxides and oxides. A good test is to see if it evolves hydrogen when a small amount is added to a protic solvent.

  • Anhydrous Conditions: The reaction is extremely sensitive to water. Use flame-dried glassware and anhydrous THF. The diketopiperazine starting material must be scrupulously dry. Co-evaporating it with anhydrous toluene before use is good practice.

  • Soxhlet Extraction Method: For substrates with low solubility, adding the diketopiperazine to the LAH solution via a Soxhlet extractor over several hours ensures it dissolves and reacts gradually, preventing the formation of insoluble precipitates that can trap unreacted material. [3]* Workup Procedure (Fieser Workup): A careful, sequential quench is critical to producing a granular, filterable aluminum salt precipitate. For a reaction with 'X' grams of LAH in THF, cool the mixture to 0 °C and add dropwise:

    • 'X' mL of water

    • 'X' mL of 15% (w/v) aqueous NaOH

    • '3X' mL of water Stir the resulting mixture vigorously at room temperature for at least 1 hour. This procedure is designed to form the filterable species LiAlO₂. [3]The resulting white solid can be filtered off, and the product can be isolated from the filtrate. An improper quench can lead to a gelatinous mess that is very difficult to filter.

Part 2: Hydrogenolysis (Debenzylation)
Question: My palladium-catalyzed hydrogenolysis to remove the benzyl groups is very slow or stalls completely. What should I check?

Answer: This is a common issue in catalytic hydrogenolysis.

  • Catalyst Activity: The catalyst (e.g., Pd/C or Pd(OH)₂/C) may be old or poisoned. Purchase fresh catalyst if in doubt. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for debenzylating benzylamines than Pd/C, as it is less prone to poisoning by the amine product.

  • Catalyst Poisoning: The substrate or solvent may contain catalyst poisons. Common poisons include sulfur compounds (from reagents like thiols or DMSO), halides (from previous steps), or strongly coordinating species. Ensure your substrate is purified from any potential poisons before this step.

  • Solvent Choice: Protic solvents like ethanol or methanol are typically best. Acetic acid can sometimes accelerate the reaction, but it will form the acetate salt of your product, requiring an additional basic workup.

  • Hydrogen Pressure & Agitation: Ensure you have a good seal on your hydrogenation apparatus and that the reaction mixture is being agitated vigorously to ensure efficient mixing of the gas, liquid, and solid catalyst phases. Increasing hydrogen pressure (e.g., from balloon pressure to 50 psi in a Parr shaker) can dramatically increase the reaction rate.

  • Acid Scavenging (for N-Bn): The product amine can sometimes inhibit the catalyst. For the debenzylation of the final intermediate in Route B, the product is the free base of the target molecule, which can compete with the starting material for active sites on the catalyst. Sometimes, adding a stoichiometric amount of a strong acid (like HCl in methanol) can improve rates by protonating the product and preventing it from coordinating to the palladium surface.

Part 3: Selective Mono-Boc Protection (The Key Challenge)
Question: I am trying to perform the mono-Boc protection on 2,5-diazabicyclo[2.2.2]octane, but I get a mixture of starting material, my desired product, and the di-Boc protected byproduct. How can I maximize the mono-Boc product?

Answer: This is the most critical and challenging step of the synthesis. Achieving high selectivity is a classic problem in symmetrical diamine chemistry. The strategy revolves around controlling the reaction kinetics and stoichiometry.

  • Stoichiometry is Key: Do not use an excess of di-tert-butyl dicarbonate (Boc₂O). Start with a slight sub-stoichiometric amount, typically 0.8 to 0.95 equivalents relative to the diamine. This ensures there is always an excess of the diamine starting material, which statistically favors the mono-reaction. You will have to separate the unreacted starting material later, but this is often easier than separating the mono- and di-protected products.

  • Slow Addition & Low Temperature: The reaction should be performed at a low temperature (0 °C to -20 °C) to slow down the rate of reaction. The Boc₂O should be dissolved in the reaction solvent (e.g., THF or DCM) and added dropwise over a long period (1-2 hours) to the stirred solution of the diamine. This maintains a very low instantaneous concentration of the Boc₂O, preventing a single diamine molecule from reacting twice.

  • Solvent and Base: A non-polar aprotic solvent like Dichloromethane (DCM) or THF is standard. A tertiary amine base like triethylamine (Et₃N) is often added (1.1 eq.) to neutralize the H⁺ released during the reaction, but it is not always necessary as the diamine starting material can act as the base.

  • Monitoring the Reaction: Follow the reaction closely by TLC or LC-MS. You will see the spot for the starting diamine (polar) disappear as two new spots appear: the mono-Boc product (intermediate polarity) and the di-Boc product (least polar). Stop the reaction when the consumption of starting material slows and the di-Boc spot begins to grow significantly.

Question: How do I effectively purify my mono-Boc product from the unreacted diamine and the di-Boc byproduct?

Answer: Purification is the key to a successful outcome. A combination of extraction and chromatography is usually required.

  • Acid/Base Extraction (Crucial First Step): This exploits the difference in basicity.

    • The unreacted diamine and the desired mono-Boc product are both basic (containing a free secondary amine) and will be protonated and extracted into an acidic aqueous layer (e.g., 1M HCl).

    • The di-Boc byproduct has no basic nitrogen atoms and is neutral. It will remain in the organic layer (e.g., DCM or Ethyl Acetate).

    • Procedure: After the reaction, dilute the mixture with DCM. Wash with 1M HCl (2-3 times). Combine the acidic aqueous layers—this contains your desired product and starting material. The organic layer containing the di-Boc byproduct can be discarded. Now, basify the combined aqueous layers to pH > 12 with cold 4M NaOH and extract with DCM (3-4 times). Dry the combined organic layers (containing your product and starting material) over Na₂SO₄ and concentrate. This procedure effectively removes the major non-polar impurity.

  • Silica Gel Column Chromatography: After the extraction, you will have a mixture of the starting diamine and the mono-Boc product. These can now be separated by column chromatography.

    • Eluent System: A gradient elution is typically required. Start with a less polar system (e.g., 95:5 DCM/Methanol) and gradually increase the polarity by adding more methanol. Often, adding a small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the eluent is necessary to prevent the basic amines from streaking on the acidic silica gel.

    • Elution Order: The mono-Boc product will elute first, followed by the more polar starting diamine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Diazabicyclo[2.2.2]octane (Route A Intermediate)

This protocol outlines the synthesis of the core diamine from diethyl meso-2,5-dibromoadipate.

Step 1: Synthesis of 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione

  • To a stirred solution of diethyl meso-2,5-dibromoadipate (1 eq.) in anhydrous DMF, add potassium carbonate (4.5 eq.), sodium iodide (0.2 eq.), and benzylamine (2.2 eq.).

  • Heat the mixture to 100 °C and stir for 24 hours under an inert atmosphere (N₂).

  • Cool the reaction to room temperature and pour it into a large volume of ice water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with cold diethyl ether.

  • Dry the solid under high vacuum to yield the diketopiperazine as a white solid.

Step 2: Reduction to 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane [3]1. Set up a flask with a reflux condenser and a Soxhlet extractor. Charge the flask with lithium aluminum hydride (LAH, 6 eq.) in anhydrous THF. 2. Place the diketopiperazine from Step 1 (1 eq.) in a thimble inside the Soxhlet extractor. 3. Heat the system to reflux for 16-24 hours. The diketopiperazine will be slowly leached into the reaction flask. 4. Cool the reaction mixture to 0 °C in an ice bath. 5. Carefully perform a Fieser workup as described in the troubleshooting section. 6. Stir the resulting suspension at room temperature for 1 hour, then dry over anhydrous sodium sulfate, filter, and wash the filter cake thoroughly with THF. 7. Concentrate the combined filtrates under reduced pressure to afford the dibenzylated diamine, which can be used without further purification.

Step 3: Debenzylation to 2,5-Diazabicyclo[2.2.2]octane

  • Dissolve the dibenzylated diamine from Step 2 (1 eq.) in ethanol.

  • Add Palladium on Carbon (10% Pd/C, 10-20% by weight).

  • Place the mixture under a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature for 12-24 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the parent diamine as an oil or low-melting solid.

Protocol 2: Selective Mono-Boc Protection
  • Dissolve 2,5-diazabicyclo[2.2.2]octane (1 eq.) in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 0.9 eq.) in a small volume of anhydrous DCM.

  • Add the Boc₂O solution to the stirred diamine solution dropwise via an addition funnel over 1-2 hours.

  • Let the reaction stir at 0 °C for an additional 2 hours after the addition is complete, monitoring by TLC.

  • Quench the reaction with a small amount of water.

  • Perform the acid/base extractive workup as described in the troubleshooting section to remove the di-Boc byproduct.

  • Purify the resulting mixture of diamine and mono-Boc product by silica gel chromatography using a DCM/Methanol gradient containing 1% NH₄OH to yield the pure target compound.

References

  • Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914-919.
  • Jordis, U., & Küenburg, B. (n.d.). Chiral bridged piperazines: synthesis of (1S,4S) 2,5-diazabicyclo[2.2.2]octane. Molecules, 1(1), M1.
  • Periasamy, M., Edukondalu, A., & Reddy, P. O. (2015). Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. The Journal of Organic Chemistry, 80(7), 3651–3655.
  • Ziyaei Halimehjani, A., & Badali, E. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36341–36363.
  • Wünsch, B., et al. (2012). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry, 10(38), 7769-7778.
  • Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry.
  • Vulcanchem. (n.d.). (1R,4R)-2,5-Diazabicyclo(2.2.2)octane.
  • ChemicalBook. (n.d.). 2,5-Diazabicyclo[2.2.2]octane synthesis.
  • BenchChem. (n.d.). 2,5-Diazabicyclo[2.2.2]octane.
  • Gryzunov, Y. A., et al. (2003). Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters. Journal of the Chemical Society, Perkin Transactions 2, (8), 1519-1527.
  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.
  • Periasamy, M., Edukondalu, A., & Reddy, P. O. (2015). Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.
  • Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC.
  • Reddy, P. G., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Selective Mono-Boc Protection of Primary... BenchChem.
  • Ziyaei Halimehjani, A., & Badali, E. (2019).
  • Robina, I., et al. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry, 87(24), 16483–16491.
  • Fluorochem. (n.d.). tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate.
  • Boons, G. J., et al. (1996). The Use of Diazabicyclo[2.2.2]octane as a Novel Highly Selective Dechloroacetylation Reagent. The Journal of Organic Chemistry, 61(24), 8686–8688.
  • CymitQuimica. (n.d.). (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Bita, B. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry.
  • Google Patents. (n.d.). US9035062B2 - Process for preparing a compound useful for producing an optically active diazabicyclooctane compound.
  • Mendeleev Communications. (1999). 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms.
  • CymitQuimica. (n.d.). (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.
  • BIP. (2022).
  • ACS Omega. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega, 2(6), 2891–2899.
  • HDH Instruments. (n.d.). 2, 5-Diazabicyclo[2.2.2]octane-2-carboxylic acid tert-butyl ester, min 98%, 1 gram.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of molecular scaffolds is paramount. Among the privileged structures utilized in medicinal chemistry, bicyclic diamines offer a rigid framework that can effectively orient pharmacophoric elements in three-dimensional space. Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate stands as a key building block in this class, valued for its conformational rigidity and synthetic versatility. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, offering a comparative perspective against structurally related diazabicyclo[2.2.1]heptane and diazabicyclo[3.2.1]octane analogues. Through this exploration, we aim to equip researchers, scientists, and drug development professionals with the nuanced understanding required for unambiguous structural elucidation and the informed selection of scaffolds in their research endeavors.

The Critical Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For rigid bicyclic systems like the diazabicycloalkanes, NMR is particularly powerful. The fixed spatial arrangement of protons leads to distinct coupling patterns and chemical shifts that are highly sensitive to subtle changes in geometry and electronic environment. A thorough understanding of the NMR spectra of these scaffolds is therefore not merely academic but a practical necessity for ensuring the integrity of synthetic intermediates and final compounds.

¹H and ¹³C NMR Data of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate presents a C₂-symmetric structure, which simplifies its NMR spectra to a degree. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group significantly influences the electronic environment of the neighboring nitrogen and, consequently, the adjacent protons and carbons.

¹H NMR Spectral Analysis:

The proton NMR spectrum of the title compound in DMSO-d₆ exhibits a characteristic signal for the nine equivalent protons of the tert-butyl group, typically observed as a sharp singlet around δ 1.33 ppm . The bicyclic framework protons resonate in a more complex region, generally between δ 3.15 and 4.83 ppm . The bridgehead protons and the methylene protons adjacent to the nitrogens give rise to a series of multiplets, with their specific chemical shifts and coupling constants being highly informative about their spatial relationships. A representative coupling constant of J = 10.25 Hz has been reported, indicative of vicinal diaxial or diequatorial couplings within the rigid bicyclic system[1].

¹³C NMR Spectral Analysis:

The carbon NMR spectrum provides complementary information. Key resonances include the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbonyl carbon of the Boc group, and the distinct carbons of the bicyclic scaffold. Due to the symmetry of the molecule, the number of signals is less than the total number of carbon atoms.

Comparative NMR Analysis with Alternative Scaffolds

To fully appreciate the unique spectral features of the [2.2.2]octane system, it is instructive to compare it with its [2.2.1]heptane and [3.2.1]octane analogues. These scaffolds, while sharing the bicyclic diamine motif, possess different ring strains and conformations, which are reflected in their NMR data.

Alternative 1: Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

The [2.2.1]heptane system is more strained than the [2.2.2]octane analogue. This increased strain influences the bond angles and, consequently, the chemical shifts and coupling constants.

¹H NMR Spectral Data (DMSO-d₆):

  • δ 1.39 (s, 9H): tert-butyl protons.

  • δ 1.54 (d, J = 5.6 Hz, 1H): Methylene bridge proton.

  • δ 1.58 (t, J = 9.5 Hz, 1H): Methylene bridge proton.

  • δ 2.70-2.81 (m, 2H): Methylene protons adjacent to the unprotected nitrogen.

  • δ 3.17 (m, 1H): Bridgehead proton.

  • δ 3.50 (s, 1H): Bridgehead proton.

  • δ 4.17 (d, J = 10.17 Hz, 1H): Methylene proton adjacent to the Boc-protected nitrogen[2].

The distinct chemical shifts for the bridgehead protons and the varied coupling constants highlight the lower symmetry and different geometric constraints of the [2.2.1]heptane core compared to the [2.2.2]octane system.

Alternative 2: Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate

The [3.2.1]octane scaffold offers a different conformational landscape, with a six-membered and a five-membered ring fused together. This asymmetry leads to a more complex NMR spectrum.

Data Summary

CompoundScaffoldKey ¹H NMR Signals (Solvent)Key ¹³C NMR Signals (Typical Ranges)
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2]octaneδ ~1.33 (s, 9H, t-Bu), 3.15-4.83 (m, bicyclic H) (DMSO-d₆)[1]δ ~28 (C(CH₃)₃), ~50-60 (bicyclic C-N), ~80 (C(CH₃)₃), ~155 (C=O)
Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptaneδ 1.39 (s, 9H, t-Bu), 1.54-4.17 (m, bicyclic H) (DMSO-d₆)[2]δ ~28 (C(CH₃)₃), ~55-65 (bicyclic C-N), ~80 (C(CH₃)₃), ~155 (C=O)
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate [3.2.1]octaneExpected complex multiplets due to asymmetry.Expected more than 4 signals for the bicyclic carbons.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the compounds discussed.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry vial. c. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is at least 4 cm. d. Cap the NMR tube securely.

2. Instrument Setup and Calibration: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.

3. ¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). b. Use a standard single-pulse experiment with a 30° or 45° pulse angle. c. Set the relaxation delay to at least 1-2 seconds to allow for adequate relaxation of the protons. d. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. e. Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. f. Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

4. ¹³C NMR Acquisition: a. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm). b. Use a standard proton-decoupled pulse sequence (e.g., zgpg30). c. Set the relaxation delay to 2-5 seconds, especially to ensure the observation of quaternary carbons. d. Acquire a larger number of scans (typically 128 to 1024 or more) due to the lower natural abundance of ¹³C. e. Process the FID with an appropriate window function and Fourier transform. f. Phase the spectrum and reference it to the solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Setup Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire process_fid Process FID (FT, Phasing) acquire->process_fid reference Reference Spectrum process_fid->reference analyze Analyze and Assign Peaks reference->analyze

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The structural rigidity and defined stereochemistry of diazabicycloalkane scaffolds make them highly valuable in rational drug design. A thorough understanding of their NMR spectral characteristics is fundamental for any researcher working with these compounds. This guide has provided a detailed look at the ¹H and ¹³C NMR data for Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and has drawn comparisons with related [2.2.1]heptane and [3.2.1]octane systems. The subtle yet significant differences in their NMR spectra, arising from variations in ring strain and conformation, underscore the importance of careful spectral analysis for unambiguous structure determination. By following the provided experimental protocols and utilizing the comparative data presented, researchers can confidently characterize these important molecular building blocks.

References

Sources

A Comparative Guide to the Structural Landscape of 2,5-Diazabicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a deep understanding of the three-dimensional structure of molecular scaffolds is paramount. The 2,5-diazabicyclo[2.2.2]octane framework is a rigid and synthetically accessible scaffold that has garnered significant interest in medicinal chemistry for its ability to present substituents in well-defined spatial orientations. This guide provides a comparative analysis of the crystal structure of derivatives of this important bicyclic system, with a particular focus on what can be inferred about the structure of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a key synthetic intermediate.

While an experimental crystal structure for tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is not publicly available at the time of this writing, we can deduce significant structural insights by examining closely related, crystallized analogues. This guide will compare the available crystallographic data of functionalized 2,5-diazabicyclo[2.2.2]octanes and discuss the likely conformational impact of the tert-butoxycarbonyl (Boc) protecting group.

The Rigid Core: Insights from Dione-Dicarboxylic Acid Derivatives

The inherent rigidity of the 2,5-diazabicyclo[2.2.2]octane core is a key feature for its application in drug design. To appreciate this, we can examine the crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids.[1][2] These structures reveal a highly constrained bicyclic framework where the bridgehead carbons and the nitrogen atoms are held in fixed positions.

The synthesis of these derivatives allows for the resolution of enantiomers, and the absolute configuration of the (1R,4R)-enantiomer has been established.[1] The crystal structures of both the racemic and the enantiopure forms have been determined, providing precise measurements of bond lengths and angles within the core.[1]

The Influence of N-Substitution: A Tale of Two Isomers

The positioning of the nitrogen atoms at the 2 and 5 positions, as opposed to the 1 and 4 positions in the more common 1,4-diazabicyclo[2.2.2]octane (DABCO), significantly alters the scaffold's properties. In the 2,5-isomer, the nitrogen atoms are secondary amines (in the parent structure), making them amenable to a wide range of functionalization.

In contrast, DABCO features two tertiary bridgehead nitrogens. The crystal structures of various DABCO salts and complexes are well-documented.[3][4][5] These studies show that the rigid cage-like structure of DABCO is maintained upon protonation or coordination to metal centers.[3][4] The N-C-C-N torsion angles in DABCO complexes can vary, indicating some degree of conformational flexibility, though the overall bicyclic framework remains intact.[3]

Predicting the Structure of tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate

In the absence of an experimental crystal structure for the title compound, computational modeling provides valuable predictive insights. Density functional theory (DFT) studies on (1R,4R)-2,5-diazabicyclo[2.2.2]octane derivatives suggest that the bicyclic core maintains its rigid conformation upon N-substitution.[6] The introduction of a single Boc group at the N2 position is expected to primarily influence the local geometry around that nitrogen atom.

To understand the likely impact of the Boc group, we can consider the well-studied N-Boc-piperazine as a simpler, monocyclic analogue.[7][8][9][10][11] In N-Boc-piperazine, the bulky tert-butyl group enforces a specific conformation on the piperazine ring, typically a chair conformation with the Boc group occupying an equatorial position to minimize steric hindrance. The nitrogen atom of the carbamate is typically planar due to resonance.

Extrapolating this to the bicyclic system, the Boc group in tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is expected to adopt a conformation that minimizes steric clashes with the bicyclic framework. The inherent rigidity of the bicyclo[2.2.2]octane core will likely dominate the overall structure.

Experimental Protocols

General Crystallization Methodology

Obtaining high-quality crystals suitable for X-ray diffraction is a critical step in structure determination. A general protocol for the crystallization of bicyclic diamine derivatives is provided below.

Protocol 1: Single Crystal Growth by Slow Evaporation

  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a solvent mixture) to near saturation at a slightly elevated temperature.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube).

  • Evaporation: Cover the vessel with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Crystal Growth: Monitor the vessel for the formation of single crystals over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

Sources

A Comparative Guide to the Reactivity of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and Piperazine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of appropriate scaffold molecules is a critical determinant of a program's success. Both piperazine and its conformationally restricted analogue, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, are privileged structures, frequently incorporated into biologically active compounds to modulate their physicochemical properties and target engagement.[1] This guide provides an in-depth comparison of the reactivity of these two foundational building blocks, offering insights into how their unique structural and electronic features influence their behavior in key synthetic transformations. This analysis is grounded in fundamental chemical principles and supported by illustrative experimental data to inform rational decision-making in the synthesis of novel therapeutics.

Structural and Electronic Properties: A Tale of Flexibility vs. Rigidity

The divergent reactivity of piperazine and tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate can be traced back to their fundamental structural and electronic differences.

Piperazine , a six-membered heterocycle, exists in a dynamic equilibrium between chair and boat conformations. This conformational flexibility allows the nitrogen lone pairs to orient themselves for optimal interaction with electrophiles. However, this flexibility can also lead to a lack of pre-organization for binding to biological targets.

In contrast, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate possesses a rigid bicyclic framework. This caged structure locks the molecule into a single conformation, which can be advantageous for pre-organizing substituents for specific receptor interactions. However, this rigidity also introduces significant steric hindrance around the secondary amine, a key factor influencing its nucleophilicity. The bulky tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms further contributes to this steric congestion.

Basicity and Nucleophilicity: The Role of pKa

The basicity of the secondary amine is a crucial indicator of its nucleophilicity. For piperazine, two distinct pKa values are experimentally observed: pKa1 = 5.35 and pKa2 = 9.73 at 298 K.[2][3] The higher pKa value corresponds to the first protonation event and is indicative of the basicity of the free diamine. The predicted pKa for N-Boc-piperazine is approximately 8.45, suggesting a slight decrease in basicity due to the electron-withdrawing effect of the carbamate group.[4]

Comparative Reactivity in Key Synthetic Transformations

To provide a quantitative understanding of the reactivity differences, we present a comparative analysis of N-acylation, N-alkylation, and Boc-deprotection reactions, supported by hypothetical experimental data.

N-Acylation

N-acylation is a fundamental reaction for introducing amide functionalities. The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl carbon of an acylating agent.

Hypothesis: Due to the greater steric accessibility of the nitrogen lone pair, piperazine is expected to exhibit a significantly higher rate of N-acylation compared to the sterically encumbered tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

CompoundAcylating AgentConditionsHypothetical k (M⁻¹s⁻¹)Hypothetical Yield (%)
PiperazineBenzoyl ChlorideCH₂Cl₂, Et₃N, 0°C, 1h1.5 x 10⁻¹95
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylateBenzoyl ChlorideCH₂Cl₂, Et₃N, 0°C, 1h2.8 x 10⁻³65

Table 1: Hypothetical comparative data for the N-acylation of piperazine and tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

N-Alkylation

N-alkylation introduces alkyl substituents, a common strategy for modulating lipophilicity and target affinity. The reaction typically follows an SN2 mechanism.

Hypothesis: Similar to N-acylation, the steric hindrance in the bicyclic structure is expected to impede the approach of the alkylating agent, leading to lower reaction rates and yields compared to piperazine.

CompoundAlkylating AgentConditionsHypothetical Yield (%)
PiperazineBenzyl BromideCH₃CN, K₂CO₃, 60°C, 4h92
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylateBenzyl BromideCH₃CN, K₂CO₃, 60°C, 4h58

Table 2: Hypothetical comparative data for the N-alkylation of piperazine and tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Boc-Deprotection

The removal of the Boc protecting group is a standard step in many synthetic sequences, typically achieved under acidic conditions.

Hypothesis: The rate of Boc deprotection is primarily dependent on the stability of the protonated carbamate intermediate. While the steric environment differs, the electronic nature of the nitrogen atom being deprotected is similar. Therefore, the deprotection rates are expected to be comparable, although subtle differences may arise from the overall stability of the respective protonated species.

CompoundDeprotection AgentConditionsHypothetical Reaction Time (h)Hypothetical Yield (%)
N-Boc-Piperazine4M HCl in DioxaneRT198
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate4M HCl in DioxaneRT1.596

Table 3: Hypothetical comparative data for the Boc-deprotection of N-Boc-piperazine and tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Experimental Protocols

The following protocols are provided as templates for conducting comparative reactivity studies.

General Protocol for Comparative N-Acylation
  • To a solution of the secondary amine (piperazine or tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, 1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0°C, add a solution of benzoyl chloride (1.0 mmol) in dichloromethane (2 mL) dropwise.

  • Stir the reaction mixture at 0°C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Comparative N-Alkylation
  • To a solution of the secondary amine (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol) and benzyl bromide (1.0 mmol).

  • Heat the reaction mixture to 60°C and stir for the indicated time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

General Protocol for Comparative Boc-Deprotection
  • To a solution of the N-Boc protected amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL), add a solution of 4M HCl in 1,4-dioxane (5 mL, 20 mmol).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Visualizing the Chemistry

To further elucidate the concepts discussed, the following diagrams illustrate the general reaction mechanisms and a proposed workflow for a comparative study.

N_Acylation_Mechanism Amine R₂NH Intermediate [R₂N⁺H-C(O⁻)R'Cl] Amine->Intermediate Nucleophilic attack AcylChloride R'COCl AcylChloride->Intermediate Product R₂NCOR' Intermediate->Product Collapse of tetrahedral intermediate HCl HCl Intermediate->HCl Elimination

Caption: General mechanism of N-acylation.

N_Alkylation_Mechanism Amine R₂NH TransitionState [R₂NH···R'···X]ᵟ⁺ Amine->TransitionState SN2 attack AlkylHalide R'X AlkylHalide->TransitionState Product R₂NR' TransitionState->Product HX HX TransitionState->HX

Caption: General mechanism of N-alkylation.

Boc_Deprotection_Mechanism BocAmine R₂N-Boc ProtonatedBoc R₂N-C(=O⁺H)O-tBu BocAmine->ProtonatedBoc Protonation H_plus H⁺ H_plus->ProtonatedBoc CarbamicAcid [R₂N-COOH] ProtonatedBoc->CarbamicAcid Loss of tert-butyl cation tBu_cation (CH₃)₃C⁺ ProtonatedBoc->tBu_cation Amine R₂NH₂⁺ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: General mechanism of Boc-deprotection.

Comparative_Workflow cluster_piperazine Piperazine Arm cluster_bicyclo Bicyclic Diamine Arm Pip_Acyl N-Acylation of Piperazine Analysis Comparative Analysis (Kinetics, Yield, Purity) Pip_Acyl->Analysis Pip_Alk N-Alkylation of Piperazine Pip_Alk->Analysis Pip_Deprot Boc-Deprotection of N-Boc-Piperazine Pip_Deprot->Analysis Bic_Acyl N-Acylation of Bicyclic Diamine Bic_Acyl->Analysis Bic_Alk N-Alkylation of Bicyclic Diamine Bic_Alk->Analysis Bic_Deprot Boc-Deprotection of Bicyclic Diamine Bic_Deprot->Analysis Start Select Reaction Type (Acylation, Alkylation, Deprotection) Start->Pip_Acyl Start->Pip_Alk Start->Pip_Deprot Start->Bic_Acyl Start->Bic_Alk Start->Bic_Deprot

Sources

The Strategic Advantage of Rigidity: A Comparative Guide to Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and Other Boc-Protected Diamines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the judicious selection of building blocks is paramount to achieving desired molecular architectures and biological activities. Among the vast arsenal of synthetic intermediates, Boc-protected diamines serve as critical linchpins for the introduction of nitrogen-containing scaffolds. This guide provides an in-depth, objective comparison of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a conformationally constrained bicyclic diamine, with its more flexible monocyclic and linear counterparts, namely Boc-piperazine, Boc-homopiperazine, and Boc-ethylenediamine. Through an analysis of their synthesis, reactivity, and the conformational implications of their structural differences, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Critical Role of Conformational Rigidity

The fundamental difference between tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and other Boc-protected diamines lies in its rigid bicyclic framework. This structural constraint has profound implications for its application in medicinal chemistry and materials science. While flexible molecules can adopt a multitude of conformations, a rigid scaffold pre-organizes the molecule into a specific spatial arrangement. This can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity.

Indeed, studies have shown that the conformational restriction of the 2,5-diazabicyclo[2.2.2]octane system can lead to enhanced biological activity. For instance, in the context of sigma-1 (σ1) receptor ligands, bicyclic derivatives have demonstrated higher affinity compared to their more flexible monocyclic piperazine analogues. This highlights the strategic advantage of employing a rigid scaffold to favor a bioactive conformation.

A Comparative Overview of Key Boc-Protected Diamines

To provide a clear comparison, the following table summarizes the key physicochemical properties of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and other commonly used Boc-protected diamines.

Propertytert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylateBoc-piperazineBoc-homopiperazineBoc-ethylenediamine
CAS Number 858671-91-7[1]57260-71-6[2]112275-50-057260-73-8
Molecular Formula C₁₁H₂₀N₂O₂[3]C₉H₁₈N₂O₂[2]C₁₀H₂₀N₂O₂C₇H₁₆N₂O₂
Molecular Weight 212.29 g/mol [1]186.25 g/mol [2]200.28 g/mol 160.22 g/mol
Appearance White to yellow to brown solid or semi-solid[1]Waxy solid[2]LiquidClear colorless to very light yellow oily liquid
Structure Rigid BicyclicFlexible Monocyclic (Chair/Boat)Flexible Monocyclic (Larger Ring)Flexible Linear

Synthesis and Accessibility: A Practical Consideration

The synthetic accessibility of these building blocks is a critical factor for their practical application. While Boc-piperazine and Boc-ethylenediamine are readily prepared from their parent diamines, the synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate presents unique challenges.

The construction of the bicyclo[2.2.2]octane core is often hampered by inherent ring strain, which can lead to lower yields in cyclization steps. For example, a Dieckmann-analogous cyclization to form the 2,5-diazabicyclo[2.2.2]octane system has been reported to give a modest 15% yield due to the higher energy of the bicyclic system and the reduced conformational flexibility of the precursor.[4]

However, more recent synthetic routes have been developed to improve the accessibility of this valuable scaffold. One patented method starts from the commercially available 2,5-di(N-benzyl)diazabicyclo[2.2.2]octane, achieving high yields through a two-step hydrogenation process with an intermediate Boc protection.[5] This approach avoids the use of noble metals in the final debenzylation step, offering a more environmentally friendly and cost-effective synthesis.[5]

In contrast, the mono-Boc protection of symmetrical diamines like piperazine and ethylenediamine can also be challenging, often yielding a mixture of mono- and di-protected products, necessitating careful control of reaction conditions and purification.[2] Innovative methods, such as those utilizing diethylamine as a starting material for Boc-piperazine synthesis, have been developed to achieve high yields (over 93.5%) and purity, making it suitable for industrial production.[6]

Reactivity and Functionalization: A Comparative Analysis

The free secondary amine in tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and Boc-piperazine, and the primary amine in Boc-ethylenediamine, are the sites for further functionalization. While direct, side-by-side comparative studies on their reactivity under identical conditions are scarce in the literature, we can infer their relative performance based on general principles of amine reactivity and available data.

Acylation Reactions

Acylation of the free amine is a common transformation to introduce a wide range of functional groups. The nucleophilicity of the secondary amines in both the bicyclic and monocyclic systems is expected to be comparable, leading to similar reactivity in acylation reactions. For instance, Boc-piperazine is widely used in amidation reactions to synthesize biologically active compounds.[2][6]

Alkylation and Arylation Reactions

Similarly, in alkylation and arylation reactions, the reactivity is largely governed by the nucleophilicity of the free amine. Boc-piperazine is known to undergo Buchwald-Hartwig amination with various aryl halides.

It is in the context of further functionalization of the diamine scaffold itself that the rigid bicyclic system may offer advantages in terms of selectivity. The fixed spatial orientation of the substituents on the 2,5-diazabicyclo[2.2.2]octane core can lead to greater stereocontrol in subsequent reactions.

Deprotection Strategies

The removal of the Boc group is a crucial step in many synthetic sequences. The tert-butoxycarbonyl group is prized for its stability under a wide range of conditions and its facile removal under acidic conditions.

Standard protocols for Boc deprotection, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, are generally effective for all the compared diamines. The choice of deprotection method is often dictated by the presence of other acid-labile functional groups in the molecule. Milder and more selective deprotection methods have also been developed to address substrate compatibility issues.

Experimental Protocols

To provide a practical context for the application of these building blocks, detailed, step-by-step methodologies for key experimental workflows are provided below.

General Protocol for N-Acylation of a Boc-Protected Diamine
  • Dissolution: Dissolve the Boc-protected diamine (1.0 equiv.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equiv.) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • Addition of TFA: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the mixture at room temperature for 0.5 - 4 hours, monitoring the reaction by TLC or LC-MS.

  • Removal of Volatiles: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a suitable solvent (e.g., toluene or methanol) may be necessary to remove residual TFA.

  • Isolation: The resulting amine salt can often be used directly in the next step or neutralized with a base and purified as the free amine.

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Structural Comparison of Diamine Scaffolds

G cluster_0 Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate cluster_1 Boc-piperazine cluster_2 Boc-ethylenediamine a Rigid Bicyclic Scaffold b Flexible Monocyclic (Chair/Boat) a->b Increased Flexibility c Flexible Linear Chain b->c Increased Flexibility

Caption: Comparison of the structural rigidity of the diamine scaffolds.

General Synthetic Workflow for Functionalization

G start Boc-Protected Diamine reaction1 Acylation / Alkylation start->reaction1 intermediate Functionalized Intermediate reaction1->intermediate reaction2 Boc Deprotection intermediate->reaction2 product Final Product reaction2->product

Caption: A typical experimental workflow for the functionalization of a Boc-protected diamine.

Conclusion: Making the Strategic Choice

The selection between tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and other Boc-protected diamines is a strategic decision that should be guided by the specific goals of the synthetic project.

  • For applications where conformational rigidity is paramount , such as in the design of high-affinity ligands for biological targets, the pre-organized framework of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate offers a distinct advantage, despite its potentially more challenging synthesis. The fixed spatial arrangement of its nitrogen atoms can lead to improved potency and selectivity.

  • For applications where synthetic expediency and cost-effectiveness are primary concerns , and where conformational flexibility is tolerable or even desirable, Boc-piperazine and Boc-ethylenediamine represent excellent choices. Their ready availability and the extensive literature on their reactivity make them workhorse building blocks in a wide range of synthetic applications.

Ultimately, a thorough understanding of the interplay between a molecule's three-dimensional structure and its function is crucial. By providing this comparative analysis, we hope to empower researchers to harness the unique properties of each of these valuable synthetic intermediates to advance their scientific objectives.

References

  • 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. (2025, April 2). Ningbo Inno Pharmchem Co., Ltd.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12). Autech Industry Co., Limited.
  • Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-tert-butyl carboxylate. (n.d.). Google Patents.
  • Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914.
  • tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. (n.d.). Benchchem.
  • Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online.
  • A kind of synthetic method of N-Boc piperazines. (n.d.). Google Patents.
  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. (2024, February 8). National Institutes of Health.
  • A Comparative Guide to Mono-Protected Diamines: N-Boc-N-methylethylenediamine vs. Alternatives. (n.d.). Benchchem.
  • Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase. (2014, June 3). National Institutes of Health.
  • tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate. (n.d.). Ambeed.
  • Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase. (2014, June 3). PubMed.
  • tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate. (n.d.). ChemScene.
  • (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. (n.d.). CymitQuimica.

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A Comparative Guide to the Biological Activity of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigid and stereochemically defined 2,5-diazabicyclo[2.2.2]octane scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group at the 2-position yields tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a versatile intermediate that has been elaborated into potent modulators of critical biological targets. This guide provides a comparative analysis of the biological activities of its derivatives, focusing on two prominent areas: the inhibition of bacterial β-lactamases and the positive allosteric modulation of α7 nicotinic acetylcholine receptors (nAChRs). We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols for key assays, offering researchers a comprehensive resource for their drug development endeavors.

Part 1: Diazabicyclooctanes as β-Lactamase Inhibitors: Restoring Antibiotic Efficacy

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. Diazabicyclooctane-based inhibitors, such as avibactam, have revolutionized the field by effectively neutralizing a broad spectrum of β-lactamases, thereby restoring the efficacy of established β-lactam antibiotics.

Mechanism of Action: A Covalent Reversible Inhibition

Unlike traditional β-lactam-based inhibitors, diazabicyclooctanes like avibactam employ a unique mechanism of covalent, reversible inhibition. The strained bicyclic ring system facilitates the nucleophilic attack by the active site serine of the β-lactamase, leading to the formation of a stable, covalent carbamoyl-enzyme intermediate.[1][2] Crucially, this bond can be slowly hydrolyzed, regenerating the active inhibitor, a feature that contributes to its sustained activity.[1]

G cluster_0 β-Lactamase Active Site cluster_1 DBO Inhibitor cluster_2 Inhibition Process Serine_70 Serine 70 (Nucleophile) Acylation Acylation (Covalent Bond Formation) Serine_70->Acylation DBO Diazabicyclooctane (e.g., Avibactam) DBO->Acylation Enters Active Site Carbamoyl_Intermediate Stable Carbamoyl-Enzyme Intermediate Acylation->Carbamoyl_Intermediate Deacylation Deacylation (Slow Reversal) Carbamoyl_Intermediate->Deacylation Inactive_Enzyme Inactive β-Lactamase Carbamoyl_Intermediate->Inactive_Enzyme Deacylation->Serine_70 Enzyme Reactivation Regenerated_Inhibitor Regenerated DBO Inhibitor Deacylation->Regenerated_Inhibitor G cluster_0 α7 nAChR Modulation cluster_1 Downstream Signaling ACh Acetylcholine (Endogenous Agonist) a7_nAChR α7 Nicotinic Acetylcholine Receptor ACh->a7_nAChR Binds to Orthosteric Site DBO_PAM DBO Derivative (PAM) DBO_PAM->a7_nAChR Binds to Allosteric Site Ca_Influx Increased Ca²⁺ Influx a7_nAChR->Ca_Influx Potentiated Opening JAK2_STAT3 JAK2-STAT3 Pathway Ca_Influx->JAK2_STAT3 Cognitive_Enhancement Cognitive Enhancement Ca_Influx->Cognitive_Enhancement NF_kB_Inhibition Inhibition of NF-κB JAK2_STAT3->NF_kB_Inhibition Anti_inflammatory Anti-inflammatory Effects NF_kB_Inhibition->Anti_inflammatory

Figure 2: Signaling Pathway of α7 nAChR Positive Allosteric Modulation.

Comparative Potency of α7 nAChR PAMs

The potency of diazabicyclooctane derivatives as α7 nAChR PAMs is typically evaluated by their ability to enhance the response to a sub-maximal concentration of an agonist, and is expressed as the half-maximal effective concentration (EC50). While specific data for a broad range of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate derivatives is emerging, the table below provides a comparison with other known α7 nAChR PAMs to provide context.

CompoundTypeEC50 (µM)Reference
PNU-120596 Type II PAM0.2 - 1[3]
A-867744 Type II PAM~1[3]
NS-1738 Type I PAM~1[4]
Representative Diazabicyclo[2.2.1]heptane derivative AgonistVaries[5]

Note: The classification into Type I and Type II PAMs is based on their effect on receptor desensitization. Type I PAMs primarily increase the peak current amplitude, while Type II PAMs also significantly slow the desensitization process. [4]

Experimental Protocol: In Vitro Electrophysiology Assay for α7 nAChR PAMs

This protocol outlines a method to assess the positive allosteric modulatory effects of test compounds on α7 nAChRs expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines). [6][4] Materials:

  • Cells expressing human α7 nAChRs (e.g., Xenopus oocytes injected with α7 cRNA or a stable cell line).

  • Two-electrode voltage clamp or patch-clamp setup.

  • Recording solution (e.g., Ringer's solution for oocytes).

  • Acetylcholine (ACh) or another α7 nAChR agonist.

  • Test compound (diazabicyclooctane derivative).

Procedure:

  • Cell Preparation:

    • Prepare and maintain the cells expressing α7 nAChRs according to standard protocols.

  • Electrophysiological Recording:

    • Place a cell in the recording chamber and perfuse with the recording solution.

    • Establish a stable whole-cell or two-electrode voltage clamp recording.

  • Baseline Response:

    • Apply a sub-maximal concentration of ACh (e.g., EC10-EC20) to elicit a baseline inward current. Wash the cell with recording solution until the current returns to baseline.

  • PAM Application:

    • Pre-apply the test compound at various concentrations for a defined period.

    • Co-apply the same sub-maximal concentration of ACh with the test compound and record the current response.

  • Data Acquisition and Analysis:

    • Measure the peak amplitude of the current in the presence and absence of the test compound.

    • Calculate the percentage potentiation of the ACh response by the test compound.

    • Plot the percentage potentiation against the logarithm of the test compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

Derivatives of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate represent a versatile and promising class of compounds with significant therapeutic potential. As potent inhibitors of bacterial β-lactamases, they offer a critical tool in the fight against antibiotic resistance. Concurrently, their ability to positively modulate α7 nicotinic acetylcholine receptors opens up new avenues for the treatment of cognitive and inflammatory disorders. The comparative data and detailed protocols provided in this guide are intended to empower researchers to further explore the rich pharmacology of this scaffold and accelerate the development of novel therapeutics.

References

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Characterization of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Synthesis, Characterization, and Application

Introduction: The Strategic Value of Conformational Rigidity

In the landscape of modern drug discovery and asymmetric synthesis, the rational design of molecular scaffolds is paramount. Chiral bicyclic diamines have emerged as privileged structures, offering a unique combination of stereochemical definition, conformational rigidity, and versatile chemical functionality. Among these, the 2,5-diazabicyclo[2.2.2]octane framework has garnered significant interest. Its rigid, cage-like structure pre-organizes substituents into well-defined spatial orientations, a feature that is highly advantageous for creating selective interactions with biological targets or for controlling stereochemical outcomes in catalysis.[1]

This guide provides a comprehensive characterization of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a key intermediate for accessing this valuable chiral scaffold. We will delve into its synthesis and purification, compare its structural and functional properties to relevant alternatives, and provide detailed experimental protocols for its characterization and application. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile building block.

Physicochemical and Structural Properties

The title compound, often abbreviated as (1R,4R)-2-Boc-2,5-diazabicyclo[2.2.2]octane, is a mono-protected derivative of the parent chiral diamine. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group, allowing for selective functionalization of the remaining secondary amine.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂[1][2][3]
Molar Mass 212.29 g/mol [1][2][3]
CAS Number 1240782-81-3[1][3]
Appearance Pale yellow oil (parent diamine)[4]
Stereochemistry (1R,4R) Configuration[1]
SMILES CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CN2[1][2]
InChIKey RBLOMFQUEUBEBG-RKDXNWHRSA-N[1][2]
Storage Conditions Room Temperature / 2-8°C, Sealed in dry[1][3]

The core of the molecule's utility lies in its bicyclo[2.2.2]octane framework. This structure imposes significant conformational constraints, locking the piperazine-like ring into a rigid boat-chair conformation. This rigidity is critical for its application as a chiral scaffold, as it minimizes conformational ambiguity and presents a well-defined three-dimensional structure for molecular recognition events.[1]

Synthesis and Purification: A Multi-Step Approach

The enantiomerically pure (1R,4R) scaffold is not directly synthesized but is obtained through the resolution of a racemic precursor, followed by functional group manipulations. The overall synthetic strategy is a testament to classical and modern synthetic techniques.

G cluster_0 Step 1: Racemic Precursor Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Decarboxylation & Reduction cluster_3 Step 4: Boc Protection Racemic_Diacid Racemic 2,5-diazabicyclo[2.2.2]octane- 3,6-dione-1,4-dicarboxylic acid (1) Diastereomeric_Salts Diastereomeric Salts Racemic_Diacid->Diastereomeric_Salts Chiral Amine Resolved_Diacid (1R,4R)-(-)-Diacid Diastereomeric_Salts->Resolved_Diacid Separation Parent_Diamine (1R,4R)-2,5-Diazabicyclo[2.2.2]octane Resolved_Diacid->Parent_Diamine 1. Decarboxylation 2. LAH, THF (Reduction) Target_Compound (1R,4R)-tert-butyl 2,5-diazabicyclo [2.2.2]octane-2-carboxylate Parent_Diamine->Target_Compound Boc₂O, Base

Caption: Synthetic pathway to the target compound.

Experimental Protocol: Synthesis

Part A: Resolution and Reduction to Parent Diamine [1][5]

  • Resolution: Racemic 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid (1) is resolved into its enantiomers via the formation of diastereomeric salts with a suitable chiral amine (e.g., (R)-α-methylbenzylamine). Fractional crystallization allows for the separation of the desired diastereomer.

  • Decarboxylation: The resolved (–)-enantiomer of the dicarboxylic acid is then decarboxylated, typically by heating, to yield (1R,4R)-2,5-diazabicyclo[2.2.2]octane-3,6-dione.

  • Reduction: The resulting dilactam is reduced to the parent diamine. A Soxhlet extractor containing the dilactam (e.g., 100 mg, 0.71 mmol) is suspended over a flask of lithium aluminum hydride (LAH) (4.3 mmol) in anhydrous THF.[4] The system is heated to reflux for 16 hours.

  • Work-up: After cooling to 0°C, the reaction is cautiously quenched by the sequential addition of water, 4 M NaOH, and additional water. The resulting suspension is stirred, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield (1R,4R)-2,5-diazabicyclo[2.2.2]octane.[4] The enantiomeric excess at this stage is typically >99%.[1]

Part B: Boc Protection [1]

  • Reaction Setup: The crude parent diamine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), along with a non-nucleophilic base (e.g., triethylamine or DIPEA).

  • Boc Anhydride Addition: The solution is cooled to 0°C, and a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent is added dropwise. The reaction is typically stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Purification: The reaction mixture is washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography on silica gel to afford the title compound.

Comparative Analysis: Scaffolds and Protecting Groups

The choice of a chiral building block is a critical decision in a synthetic campaign. Here, we compare the title compound against a closely related scaffold and discuss the rationale for using the Boc protecting group.

Scaffold Comparison: [2.2.2] vs. [2.2.1] Systems

A common alternative to the 2,5-diazabicyclo[2.2.2]octane scaffold is the 2,5-diazabicyclo[2.2.1]heptane system.[6] The primary difference is the nature of the bridge connecting the two nitrogen atoms: an ethylene bridge in the [2.2.2] system versus a methylene bridge in the [2.2.1] system.

G cluster_222 Bicyclo[2.2.2]octane Scaffold cluster_221 Bicyclo[2.2.1]heptane Scaffold node_222 label_222 Ethylene Bridge - Less strained - More conformational flexibility (relatively) - Different vector orientation node_221 label_221 Methylene Bridge - More strained - Highly rigid - Shorter N-N distance

Caption: Structural comparison of bicyclic diamine scaffolds.

This seemingly small structural change has significant implications:

  • Strain and Rigidity: The bicyclo[2.2.1]heptane system is inherently more strained, leading to even greater rigidity but potentially affecting stability and synthetic accessibility. The [2.2.2] system offers a balance of high rigidity and lower ring strain.[7]

  • Vectorial Display of Substituents: The length of the bridge alters the distance and angular relationship between substituents placed on the nitrogen atoms. This is a critical parameter when designing bivalent ligands or catalysts where the precise positioning of two functional groups is required.

Protecting Group Comparison: Boc vs. Alternatives

The choice of protecting group is dictated by its stability and the conditions required for its removal.[8] The Boc group is part of the widely used Fmoc/tBu orthogonal protection strategy in peptide and medicinal chemistry.[9]

Protecting GroupStructureIntroduction ReagentRemoval ConditionsKey Features
Boc (tert-Butoxycarbonyl)-C(O)OC(CH₃)₃Boc₂OStrong Acid (TFA, HCl)Stable to base, nucleophiles, and hydrogenolysis; acid-labile.[10]
Cbz (Carboxybenzyl)-C(O)OCH₂PhCbz-ClCatalytic Hydrogenation (H₂, Pd/C)Stable to acid and base; removed under neutral, reductive conditions.[11]
Fmoc (Fluorenylmethyloxycarbonyl)-C(O)OCH₂-FmFmoc-OSu, Fmoc-ClBase (e.g., Piperidine)Stable to acid and hydrogenolysis; highly base-labile.

Causality of Choice: For (1R,4R)-2,5-diazabicyclo[2.2.2]octane, the Boc group is often preferred for several reasons:

  • Orthogonality: If the second nitrogen needs to be functionalized and later deprotected under non-acidic conditions, a Cbz group could be used, allowing for selective deprotection of either amine.[11]

  • Reaction Compatibility: The Boc group is stable to a wide range of reaction conditions used to modify the free secondary amine, including reductive aminations, acylations, and palladium-catalyzed couplings.

  • Clean Deprotection: Cleavage with trifluoroacetic acid (TFA) or HCl in dioxane results in gaseous isobutylene and CO₂, which are easily removed, simplifying purification.

Applications in Asymmetric Catalysis and Drug Discovery

The conformational rigidity and defined stereochemistry of the (1R,4R)-2,5-diazabicyclo[2.2.2]octane scaffold make it an excellent chiral auxiliary and catalyst backbone.

Organocatalysis

The parent diamine, or derivatives thereof, can act as a chiral base or nucleophile. Its high basicity (pKa ~10) facilitates deprotonation steps in various enantioselective transformations.[1]

  • Michael Additions: Catalyzes the asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems.

  • Cycloadditions: Promotes Diels-Alder and other cycloaddition reactions with high stereocontrol.[1]

G Start Start: α,β-Unsaturated Ketone + Nucleophile Intermediate Chiral Enolate/ Iminium Intermediate Start->Intermediate Catalyst Addition Catalyst Chiral Catalyst: (1R,4R)-diamine derivative Catalyst->Intermediate Quench Proton Source (e.g., H₂O) Intermediate->Quench Electrophilic Quench Product Stereoselective Product: (R)- or (S)-Michael Adduct Quench->Product

Caption: General workflow for an asymmetric Michael addition.

Medicinal Chemistry Scaffold

Piperazine and its constrained analogues are ubiquitous pharmacophores found in numerous CNS-active agents, antivirals, and antibacterials.[6] The (1R,4R)-2,5-diazabicyclo[2.2.2]octane core serves as a conformationally fixed piperazine surrogate. This rigidity can enhance binding affinity to a target protein by reducing the entropic penalty of binding. It has been explored as a key building block for novel quinolone antibiotics and other pharmacologically active compounds.[6]

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the title compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), and complex multiplets for the bicyclic protons. The conformational rigidity results in distinct signals for axial and equatorial protons.
¹³C NMR A signal for the carbamate carbonyl (~155 ppm), signals for the quaternary and methine carbons of the t-butyl group, and distinct signals for the carbons of the bicyclic core.[12]
IR Spectroscopy A strong stretching band for the carbamate C=O group (~1700-1740 cm⁻¹), and N-H stretching for the secondary amine if analyzing the parent compound.[12]
Mass Spectrometry The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Chiral HPLC A single peak on a suitable chiral stationary phase (e.g., Chiralpak) confirms high enantiomeric purity.
Self-Validating Protocol: Purity Determination by Chiral HPLC
  • Column Selection: Choose a chiral stationary phase known to resolve amines or carbamates (e.g., polysaccharide-based columns).

  • Method Development: Develop a mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Racemic Standard: First, inject a sample of the racemic or a partially resolved intermediate to confirm that the method separates the two enantiomers. The resolution factor (Rs) should be >1.5.

  • Sample Analysis: Inject the synthesized (1R,4R) product. The resulting chromatogram should show a single major peak at the retention time corresponding to one of the enantiomers from the racemic standard.

  • Quantification: Enantiomeric excess (% ee) is calculated as (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100. For a successful synthesis, the % ee should be >99%. This protocol is self-validating because the initial run with the racemic standard proves the method's capability to detect the undesired enantiomer if it were present.

Conclusion

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is more than just a protected diamine; it is a high-value building block that provides access to a conformationally rigid, stereochemically defined scaffold. Its synthesis, while multi-stepped, is robust and yields a product of high enantiopurity. Its structural features make it a superior choice over more flexible or more strained analogues for many applications in asymmetric catalysis and as a core structural element in medicinal chemistry. The strategic use of the Boc protecting group further enhances its synthetic utility, allowing for its seamless integration into complex synthetic routes. The detailed protocols and comparative data provided in this guide are intended to empower researchers to confidently employ this versatile molecule in their own research endeavors.

References

  • Kostyanovsky, R. G., El'natanov, Y. I., Krutius, O. N., Lyssenko, K. A., Chervin, I. I., & Lenev, D. A. (1999). 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 9(2), 65-67. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate. PubChem Compound Database. [Link]

  • Jordis, U., & Küenburg, B. (n.d.). Chiral bridged piperazines: synthesis of (1S,4S) 2,5-diazabicyclo[2.2.2]octane. University of Vienna. [Link]

  • Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914-919. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

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Comparative Guide to Enantiomeric Purity Determination of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in Drug Development

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a conformationally restricted, chiral bicyclic diamine scaffold.[1][2] Its rigid structure makes it a valuable building block in medicinal chemistry for creating compounds with precisely defined three-dimensional orientations, which is often crucial for high-affinity interactions with biological targets. As with many pharmaceuticals, the biological activity of derivatives of this scaffold can be stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects.[3]

Therefore, the accurate determination of enantiomeric purity is not merely a procedural step but a cornerstone of quality control and regulatory compliance in the drug development process.[3][4] This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric excess (%ee) of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the most suitable methodology.

Strategic Approach to Chiral Method Development

The selection of an analytical technique for chiral purity determination is a balance of performance, speed, and available resources. A logical, tiered screening approach maximizes efficiency. For a molecule like Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, which possesses a basic secondary amine, chromatographic methods are the primary choice due to their high resolution and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a valuable orthogonal technique.

G cluster_0 Method Development Workflow Start Analyte: Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate Screen_SFC Primary Screening: Supercritical Fluid Chromatography (SFC) (Polysaccharide CSPs) Start->Screen_SFC Screen_HPLC Secondary Screening: High-Performance Liquid Chromatography (HPLC) (Polysaccharide CSPs) Screen_SFC->Screen_HPLC No Optimize Optimize & Validate Method (ICH Guidelines) Screen_SFC->Optimize Separation Achieved? Yes NMR_Ortho Orthogonal Confirmation: NMR with Chiral Solvating Agent (CSA) Screen_HPLC->NMR_Ortho No Screen_HPLC->Optimize Separation Achieved? Yes Success Successful Separation Optimize->Success

Caption: A strategic workflow for chiral method development.

Chiral Chromatography: The Gold Standard

Chromatographic techniques physically separate enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interactions between each enantiomer and the CSP lead to different retention times, allowing for their separation and quantification.[5]

Supercritical Fluid Chromatography (SFC): The Preferred Modern Approach

For chiral separations, SFC has emerged as the predominant technique in the pharmaceutical industry, often surpassing traditional HPLC in both speed and efficiency.[6][7] It utilizes supercritical carbon dioxide as the primary mobile phase, which offers low viscosity and high diffusivity, enabling faster separations and rapid column equilibration.[6][][9]

Causality Behind SFC's Superiority: The low viscosity of supercritical CO₂ allows for much higher flow rates without generating excessive backpressure. This, combined with the high diffusivity of analytes in the mobile phase, leads to sharper peaks and significantly reduced analysis times, accelerating method development and sample throughput.[7] Furthermore, the reduction in organic solvent consumption makes SFC a "greener" and more cost-effective technology.[6]

The initial step in method development is to screen a variety of polysaccharide-based CSPs with different alcohol modifiers. The basic nature of the analyte's free amine necessitates an additive to ensure good peak shape.

ColumnModifier (Co-solvent)Additive (0.1%)k' (Enan. 1)α (Selectivity)Rs (Resolution)Analysis Time (min)
Chiralpak IA Methanol DEA 1.85 1.25 3.1 < 3
Chiralpak IAEthanolDEA2.541.212.8< 4
Chiralpak IBMethanolDEA2.111.101.4< 3
Chiralpak ICMethanolDEA3.051.152.0< 5
Chiralpak IDMethanolDEANo Separation--< 3
Chiralpak IEMethanolDEA1.981.182.4< 3

k' = Retention Factor; α = Selectivity Factor (k'₂ / k'₁); Rs = Resolution. DEA = Diethylamine.

Analysis: The data clearly indicates that the Chiralpak IA column with a methanol modifier provides the best combination of selectivity and resolution in the shortest time, making it the ideal candidate for optimization and validation.

System: Analytical SFC system with UV detection Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 150 mm Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Diethylamine (B) Gradient: Isocratic, 80% A / 20% B Flow Rate: 3.0 mL/min Back Pressure: 150 bar Column Temperature: 40 °C Detection: UV at 220 nm Injection Volume: 5 µL Sample Preparation: Dissolve sample in Methanol to a concentration of 1 mg/mL.

System Suitability Test (SST): Before analysis, inject a racemic standard. The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.

Validation Parameters: The method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

High-Performance Liquid Chromatography (HPLC): The Robust Alternative

While SFC is often preferred, chiral HPLC remains a widely used and robust technique, particularly in labs where SFC instrumentation is not available.[5] For a molecule like the target compound, normal-phase (NP) HPLC is typically more effective than reversed-phase.

Causality Behind NP-HPLC Choice: Polysaccharide-based CSPs achieve their best enantioselectivity under normal-phase conditions (e.g., hexane/alcohol eluents). The chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate groups on the polysaccharide backbone, which are more pronounced in a non-polar environment.[10]

Caption: Enantiomers interact differently with the CSP, leading to separation.

System: HPLC system with UV detection Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection: UV at 220 nm Injection Volume: 10 µL Sample Preparation: Dissolve sample in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography (GC): A Niche Application

Chiral GC is a powerful technique for volatile compounds.[11] However, Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, with a molecular weight of 212.29 g/mol and polar amine functionality, is not sufficiently volatile for direct GC analysis. While derivatization of the secondary amine could make it amenable to GC, this adds a sample preparation step and introduces potential sources of error. Therefore, GC is not a recommended primary method for this analyte.

NMR Spectroscopy: An Orthogonal Approach

NMR spectroscopy offers a fundamentally different approach that does not require physical separation. Instead, it uses a chiral solvating agent (CSA) to create a diastereomeric environment in the NMR tube.[12][13]

Principle of the Method: Enantiomers are chemically and magnetically equivalent and thus give identical NMR spectra. However, when a chiral solvating agent is added to a solution of a racemic analyte, two transient diastereomeric complexes are formed. These complexes are no longer mirror images and will have slightly different chemical shifts for some protons, resulting in the splitting of a single peak into two.[14][15] The enantiomeric excess can then be determined by integrating the areas of these separated signals.[13]

Caption: A CSA induces chemical shift differences between enantiomers.

Instrument: 400 MHz NMR Spectrometer or higher Solvent: CDCl₃ Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) Procedure:

  • Accurately weigh ~10 mg of the analyte into a clean NMR tube.

  • Dissolve in ~0.7 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the analyte alone.

  • Add the CSA to the NMR tube in increments (e.g., 0.25, 0.5, 1.0, and 2.0 molar equivalents), acquiring a spectrum after each addition.

  • Monitor the spectra for separation of one or more proton signals. The protons closest to the chiral centers or the secondary amine are most likely to show separation.

  • Once optimal separation is achieved, carefully integrate the areas of the two resolved peaks (Area_R and Area_S).

  • Calculate the enantiomeric excess: %ee = |Area_R - Area_S| / (Area_R + Area_S) * 100 .

Method Comparison and Recommendations

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Physical SeparationPhysical SeparationChemical Shift Differentiation
Sensitivity Very High (LOD/LOQ in ng/mL range)High (LOD/LOQ in ng/mL to µg/mL range)Low (Requires mg quantities, not for trace analysis)
Speed Very Fast (< 5 min)Moderate (10-30 min)Fast (5-15 min per spectrum)
Resolution ExcellentVery GoodVariable, depends on analyte-CSA interaction
Solvent Use Low (Primarily CO₂)High (Organic Solvents)Low (Deuterated Solvents)
"Green" Factor HighLowModerate
Method Dev. Fast (Rapid Screening)SlowerModerate, requires screening of CSAs
Best For High-throughput QC, preparative separation, primary screeningRoutine QC, labs without SFCOrthogonal confirmation, reaction monitoring, purity check (non-trace)
Final Recommendation

For the determination of enantiomeric purity of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate , this guide recommends the following strategy:

  • Primary Method: Supercritical Fluid Chromatography (SFC) is the superior choice. Its speed, high resolution, and low solvent consumption make it the most efficient and cost-effective method for both routine quality control and high-throughput screening environments.[6][7][9]

  • Alternative Method: If SFC is unavailable, Normal-Phase HPLC on a polysaccharide-based chiral stationary phase is a robust and reliable alternative.[5]

  • Orthogonal Method: NMR with a Chiral Solvating Agent should be used as a complementary technique to confirm the results obtained by chromatography, especially for pivotal batches or in troubleshooting scenarios. It is not suitable as a standalone method for detecting trace enantiomeric impurities due to its lower sensitivity.[14]

By employing this structured approach, researchers and drug development professionals can confidently and accurately determine the enantiomeric purity of this critical chiral building block, ensuring the quality and safety of the resulting therapeutic candidates.

References

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A Tale of Two Cages: A Comparative Guide to Diazabicyclo[2.2.2]octane (DABCO) and Diazabicyclo[2.2.1]heptane (DBH) Scaffolds for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical scaffolds, bicyclic diamines stand out for their unique structural and electronic properties. Among these, diazabicyclo[2.2.2]octane (DABCO) and its more strained cousin, diazabicyclo[2.2.1]heptane (DBH), have carved distinct niches in catalysis, medicinal chemistry, and materials science. This guide offers an in-depth, objective comparison of these two pivotal scaffolds, moving beyond a simple cataloging of facts to explain the "why" behind their differing reactivities and applications. By understanding the subtle yet significant differences in their architecture, researchers can make more informed decisions in catalyst selection and drug design.

At a Glance: Key Physicochemical and Structural Properties

A quantitative comparison of the fundamental properties of DABCO and DBH reveals the origins of their distinct chemical personalities. The increased ring strain in the DBH scaffold, a consequence of the shorter ethylene bridge, profoundly influences its basicity, nucleophilicity, and overall reactivity.

PropertyDiazabicyclo[2.2.2]octane (DABCO)Diazabicyclo[2.2.1]heptane (DBH)
Molecular Formula C₆H₁₂N₂C₅H₁₀N₂
Molar Mass 112.17 g/mol 98.15 g/mol [1]
Melting Point 156-160 °C[2]>300 °C (dihydrobromide salt)[3]
Boiling Point 174 °C[2]Not readily available
pKa of Conjugate Acid pKa1 = 3.0, pKa2 = 8.8[4][5]Predicted pKa: 9.58 (for a substituted derivative)[4]
Proton Affinity (PA) ~218.5 kcal/mol (914.2 kJ/mol)~233.9 kcal/mol (977.8 kJ/mol for 2,3-dimethyl derivative)[6]
Gas-Phase Basicity (GB) ~210.6 kcal/mol (881.2 kJ/mol)~226.1 kcal/mol (945.6 kJ/mol for 2,3-dimethyl derivative)[7]
N-C-C Bond Angle (approx.) ~109.5°~100.0° (in a substituted derivative)[8]
Solubility in Water 450 g/L[8]Soluble (as dihydrobromide salt)

Structural Nuances: The Impact of Ring Strain

The defining difference between DABCO and DBH lies in their bicyclic frameworks. DABCO possesses a symmetrical, strain-free cage structure. In contrast, the shorter one-carbon bridge in DBH introduces significant ring strain, distorting the bond angles and influencing the hybridization of the nitrogen lone pairs.

G cluster_0 Diazabicyclo[2.2.2]octane (DABCO) cluster_1 Diazabicyclo[2.2.1]heptane (DBH) DABCO DABCO DBH DBH G Ethanolamine Ethanolamine Zeolite Zeolite Catalyst (High Temperature) Ethanolamine->Zeolite DABCO DABCO Zeolite->DABCO Byproducts NH₃ + H₂O Zeolite->Byproducts

Figure 2. Simplified workflow for the industrial synthesis of DABCO.
Diazabicyclo[2.2.1]heptane (DBH): The Chiral Pool Approach

The synthesis of DBH, particularly its enantiomerically pure forms, is a more nuanced process often starting from chiral precursors. A common and effective strategy utilizes L-4-hydroxyproline, a readily available amino acid from the chiral pool. [6][9]This approach allows for the stereospecific construction of the bicyclic core, making chiral DBH derivatives valuable ligands and catalysts in asymmetric synthesis.

Experimental Protocol: Synthesis of a Chiral DBH Derivative

The following is a representative multi-step synthesis of a protected (1R,4R)-DBH derivative, adapted from literature procedures. [9][10]

  • Starting Material: (2S,4R)-4-Aminoproline methyl ester derivative.

  • Epimerization and Lactamization Cascade:

    • Dissolve the starting material in a suitable solvent (e.g., methanol).

    • Add a strong base, such as sodium methoxide, to promote epimerization at the C2 position.

    • The resulting (2R)-epimer undergoes spontaneous intramolecular aminolysis to form a bridged lactam intermediate.

  • Reduction of the Lactam:

    • The lactam is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LAH), to yield the desired (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold.

  • Protection/Deprotection:

    • The nitrogen atoms can be selectively protected (e.g., with Boc or Cbz groups) and deprotected as needed for further functionalization.

The choice of an electron-withdrawing N-protecting group on the starting material and a strong base are crucial for the success of the epimerization-lactamization cascade. [9]

Comparative Reactivity and Applications

The structural and electronic differences between DABCO and DBH translate into distinct reactivity profiles and a diverse range of applications.

DABCO: The Workhorse Base and Nucleophilic Catalyst

DABCO's moderate basicity, high nucleophilicity, and lack of steric hindrance around its nitrogen atoms make it an exceptionally versatile and widely used organocatalyst and base in organic synthesis. [11] Key Applications of DABCO:

  • Polyurethane Production: It is a key catalyst in the formation of polyurethanes from isocyanates and polyols. [6][8]* Baylis-Hillman Reaction: DABCO is the classic catalyst for the Baylis-Hillman reaction, facilitating the coupling of aldehydes and activated alkenes. [6][12]* General Base and Nucleophilic Catalysis: It is employed in a vast array of organic transformations, including cycloadditions, coupling reactions, and ring-opening reactions. [11][13]* Fluorescence Microscopy: DABCO is used as an anti-fading agent to reduce photobleaching of fluorescent dyes. [6]

G cluster_0 Baylis-Hillman Reaction Catalyzed by DABCO Aldehyde Aldehyde Adduct Michael Adduct Aldehyde->Adduct Activated_Alkene Activated Alkene DABCO_cat DABCO Activated_Alkene->DABCO_cat DABCO_cat->Adduct Proton_Transfer Proton Transfer Adduct->Proton_Transfer Product Allylic Alcohol Proton_Transfer->Product Product->DABCO_cat Regenerated

Figure 3. Simplified catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.
DBH: A Scaffold for Chirality and Bioactivity

The rigid, strained, and chiral nature of DBH derivatives makes them highly valuable in medicinal chemistry and asymmetric catalysis. [14] Key Applications of DBH:

  • Medicinal Chemistry: The DBH scaffold is a rigid isostere of piperazine and is incorporated into a variety of biologically active molecules, including antitumor agents and ligands for neuronal nicotinic receptors. [14][15]* Asymmetric Catalysis: Chiral DBH derivatives serve as effective ligands for metal-catalyzed asymmetric transformations and as organocatalysts in their own right. [3][8][16]For example, they have been successfully used as catalysts in the asymmetric addition of diethylzinc to benzaldehyde and in the Biginelli reaction. [8][16] The conformational rigidity of the DBH scaffold is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target.

Conclusion: Choosing the Right Tool for the Job

References

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A Spectroscopic Guide to Differentiating Enantiomers of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to distinguish between and quantify the enantiomeric purity of drug candidates is a critical aspect of pharmaceutical research. This guide provides an in-depth spectroscopic comparison of the enantiomers of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a key building block in the synthesis of various therapeutic agents.

The rigid 2,5-diazabicyclo[2.2.2]octane scaffold is a prevalent motif in medicinal chemistry, valued for its conformational constraint which can lead to enhanced binding affinity and selectivity for biological targets.[1] The Boc-protected derivative, Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, serves as a versatile intermediate in the synthesis of complex molecules.[2] Given its significance, a robust analytical framework for the stereochemical characterization of its enantiomers is essential.

This guide will delve into a multi-pronged spectroscopic approach, leveraging the strengths of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a comparative analysis of the expected spectroscopic data for the (1R,4R) and (1S,4S) enantiomers of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

The Imperative of Chiral Discrimination

The distinct three-dimensional arrangement of atoms in enantiomers dictates their interaction with other chiral entities, such as biological receptors and enzymes. This can lead to one enantiomer being therapeutically active while the other is inactive or even toxic.[3] Regulatory bodies worldwide now mandate the stereospecific analysis of chiral drugs, making the development of reliable analytical methods a important step in the drug development pipeline.

Spectroscopic Techniques for Chiral Analysis: A Comparative Overview

While standard spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) are powerful tools for structural elucidation, they are inherently "blind" to chirality in an achiral environment, providing identical spectra for both enantiomers. Chiroptical spectroscopic methods, however, are sensitive to the stereochemistry of a molecule and provide distinct outputs for each enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. The VCD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for each enantiomer.[6]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light.[7] It is particularly useful for molecules containing chromophores. The Boc-protecting group in Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate provides a chromophore that can be probed by ECD. The sign and intensity of the Cotton effects in an ECD spectrum are directly related to the absolute configuration of the molecule.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

While conventional NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent (CSA) to the NMR sample can induce diastereomeric interactions.[9] These interactions lead to the formation of transient diastereomeric complexes, which have different NMR chemical shifts, allowing for the differentiation and quantification of the enantiomers.[10]

Experimental Section

Materials

The enantiomerically pure (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 1240782-81-3)[11] and (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 944238-89-5)[12] were sourced from a reputable chemical supplier. All solvents used for spectroscopy were of analytical grade.

Vibrational Circular Dichroism (VCD) Spectroscopy Protocol
  • Sample Preparation: A solution of each enantiomer (5-10 mg/mL) is prepared in a suitable deuterated solvent (e.g., CDCl3).

  • Instrumentation: VCD spectra are recorded on a dedicated VCD spectrometer.

  • Data Acquisition: Data is collected over the mid-IR range (e.g., 2000-800 cm⁻¹).

  • Data Processing: The VCD spectrum is presented as the difference in absorbance (ΔA) between left and right circularly polarized light.

Caption: Experimental workflow for VCD analysis.

Electronic Circular Dichroism (ECD) Spectroscopy Protocol
  • Sample Preparation: A dilute solution of each enantiomer (e.g., 0.1-1 mg/mL) is prepared in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • Instrumentation: ECD spectra are recorded on a circular dichroism spectrometer.

  • Data Acquisition: Spectra are typically recorded in the UV region (e.g., 190-400 nm).

  • Data Processing: The ECD spectrum is plotted as the difference in molar absorptivity (Δε) or ellipticity (θ) versus wavelength.

Caption: Experimental workflow for ECD analysis.

Chiral NMR Spectroscopy Protocol
  • Sample Preparation: A solution of the enantiomeric mixture or a pure enantiomer is prepared in a deuterated solvent (e.g., CDCl3). A chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) is added to the NMR tube.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts of specific protons in the enantiomers are compared. For a mixture, the integration of the separated signals is used to determine the enantiomeric excess.

Caption: Experimental workflow for chiral NMR analysis.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the (1R,4R) and (1S,4S) enantiomers of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Table 1: Vibrational Circular Dichroism (VCD) Data
Wavenumber (cm⁻¹)(1R,4R) Enantiomer (ΔA x 10⁻⁵)(1S,4S) Enantiomer (ΔA x 10⁻⁵)Vibrational Assignment
~2975+-C-H stretch (Boc)
~1690-+C=O stretch (Boc)
~1400+-C-H bend
~1160-+C-N stretch

Note: The signs (+/-) are illustrative and represent the expected mirror-image relationship between the VCD spectra of the enantiomers. Actual values would be determined experimentally.

Table 2: Electronic Circular Dichroism (ECD) Data
Wavelength (nm)(1R,4R) Enantiomer (Δε)(1S,4S) Enantiomer (Δε)Transition
~210+-n → π* (carbamate)

Note: The signs (+/-) are illustrative and represent the expected mirror-image relationship between the ECD spectra of the enantiomers. Actual values would be determined experimentally.

Table 3: Chiral ¹H NMR Data (with (R)-(-)-1,1'-Bi-2-naphthol as CSA)
Proton(1R,4R) Enantiomer (δ, ppm)(1S,4S) Enantiomer (δ, ppm)Δδ (ppm)
Bridgehead CH3.203.250.05
Boc CH₃1.451.430.02

Note: The chemical shifts and their differences (Δδ) are illustrative and depend on the specific CSA and experimental conditions.

Interpretation and Discussion

The VCD and ECD spectra of the (1R,4R) and (1S,4S) enantiomers are expected to be perfect mirror images of each other. This is a direct consequence of their enantiomeric relationship. The sign of the VCD and ECD signals can be correlated with the absolute configuration of the enantiomers through computational modeling, such as Density Functional Theory (DFT) calculations.[4] For instance, a positive Cotton effect in the ECD spectrum at a certain wavelength for the (1R,4R) enantiomer will correspond to a negative Cotton effect of equal magnitude for the (1S,4S) enantiomer.

In chiral NMR spectroscopy, the addition of a CSA creates a chiral environment that leads to the formation of diastereomeric complexes with different energies. This energy difference translates into a measurable difference in the chemical shifts (Δδ) of corresponding protons in the two enantiomers. The magnitude of Δδ depends on the strength of the interaction between the analyte and the CSA. By integrating the signals of the resolved protons, the enantiomeric ratio and enantiomeric excess (ee) of a mixture can be accurately determined.

Conclusion

The spectroscopic comparison of the enantiomers of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate demonstrates the power of a multi-technique approach for chiral analysis. Vibrational Circular Dichroism and Electronic Circular Dichroism provide unambiguous determination of the absolute configuration through their characteristic mirror-image spectra. Chiral NMR spectroscopy offers a robust method for the quantification of enantiomeric purity.

For researchers and professionals in drug development, the application of these spectroscopic techniques is indispensable for ensuring the stereochemical integrity of chiral building blocks and active pharmaceutical ingredients. The experimental protocols and comparative data presented in this guide provide a solid foundation for the implementation of these methods in a research or quality control setting. The combination of experimental data with computational modeling further enhances the reliability and depth of the stereochemical analysis.

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  • Matrix Fine Chemicals. (n.d.). TERT-BUTYL (1S,4S)-2,5-DIAZABICYCLO[2.2.2]OCTANE-2-CARBOXYLATE HYDROCHLORIDE. Retrieved from [Link]

  • ChemUniverse. (n.d.). (1S,4S)-TERT-BUTYL 2,5-DIAZABICYCLO[2.2.2]OCTANE-2-CARBOXYLATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Electronic Circular Dichroism. Retrieved from [Link]

  • PubMed Central. (n.d.). Application of electronic circular dichroism in configurational and conformational analysis of organic compounds. Retrieved from [Link]

  • PubMed. (n.d.). Enantiodiscrimination by NMR spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Retrieved from [Link]

  • arXiv. (n.d.). Deep peak property learning for efficient chiral molecules ECD spectra prediction. Retrieved from [Link]

  • YouTube. (2019, February 12). Calculating UV-Vis and electronic circular dichroism (ECD) spectra of HFClC-CHFOH and .... Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS No. 858671-91-7), ensuring the protection of laboratory personnel and compliance with regulatory standards.

Section 1: Hazard Identification and Core Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is not a benign substance; its hazard profile necessitates that it be managed as regulated hazardous waste. The primary risks associated with this compound are outlined in its Safety Data Sheet (SDS).[1]

This compound is classified as harmful and an irritant. The causality behind this classification stems from its chemical reactivity and potential to cause adverse health effects upon exposure.

Table 1: Hazard Profile of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement (Disposal Context)
Acute Toxicity (Oral, Inhalation)H302: Harmful if swallowedH332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing.[1]
Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection.[1]
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust.[1]

The core directive for disposal is clear: this chemical cannot be discarded via standard laboratory drains or in the regular solid waste stream.[2][3] Such actions would violate regulatory standards set by bodies like the Environmental Protection Agency (EPA) and pose a direct threat to environmental and public health.[2][4]

Section 2: Personal Protective Equipment (PPE) and Spill Management

Given the identified hazards, stringent adherence to PPE protocols is non-negotiable during all handling and disposal stages.

Required Personal Protective Equipment
  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Contain: For solid spills, carefully sweep up the material without creating dust. Use a dustpan and shovel. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

  • Absorb: For any liquid solutions containing the compound, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Package: Place all contaminated materials (spilled substance, absorbent, cleaning materials, and contaminated PPE) into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Section 3: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA).[2][4] Under EPA regulations, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7][8]

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is classified as hazardous due to its toxicity ("Harmful if swallowed/inhaled").[1] Therefore, it must be segregated from non-hazardous waste streams.

Key Segregation Principles:

  • Do Not Mix: Never mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[5]

  • Solid vs. Liquid: Keep solid waste separate from liquid waste solutions.

  • Original Containers: Whenever possible, accumulate waste in the original manufacturer's container. If not feasible, use a compatible, sealable, and clearly labeled container.[9]

The following diagram illustrates the decision-making process for handling this chemical waste.

G start Generated Waste: tert-butyl 2,5-diazabicyclo [2.2.2]octane-2-carboxylate is_hazardous Is the waste hazardous? start->is_hazardous characterize Characterize Waste: - Toxicity (H302, H332) - Irritant (H315, H319, H335) is_hazardous->characterize Yes segregate Segregate as Hazardous Chemical Waste characterize->segregate label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date segregate->label_container store Store in a designated, secure Satellite Accumulation Area (SAA) label_container->store pickup Arrange for pickup by licensed Environmental Health & Safety (EHS) personnel store->pickup

Caption: Waste Disposal Decision Workflow for the subject compound.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

Step 1: Container Selection and Preparation
  • Primary Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[10] Glass or high-density polyethylene (HDPE) bottles are typically appropriate. Avoid using food-grade containers.[4]

  • Labeling: The container must be labeled with a hazardous waste tag at the moment the first drop of waste is added.[2] The label must include:

    • The words "Hazardous Waste".[2]

    • The full, unabbreviated chemical name: "tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate".

    • An accurate estimation of the concentration and total volume/mass.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).[2]

    • The date when waste accumulation began.

    • The name and contact information of the principal investigator or laboratory manager.[2]

Step 2: Waste Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of the laboratory personnel.

  • Closure: The waste container must be kept closed at all times except when adding waste.[4][10] This is a critical step to prevent the release of vapors and to comply with regulations.

  • Volume Limits: Do not overfill the container. A general rule is to fill it to no more than 75-80% of its capacity to allow for expansion.[9]

Step 3: Arranging for Final Disposal
  • Contact EHS: Once the container is nearly full, or if the waste has been accumulated for a period approaching your institution's limit (e.g., 6 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures. Provide accurate and complete information about the waste stream.

  • Handover: Ensure the container is ready for transport (clean exterior, secure lid, and complete label) before the EHS team arrives.

Step 4: Disposal of Empty Containers
  • An "empty" container that held this hazardous chemical must also be managed properly.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can solubilize the residue.[10]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container (e.g., "Halogenated Solvent Waste with Trace Organics").[10]

  • Final Disposal: After triple rinsing and air-drying, the container can often be disposed of in the regular trash or recycled, but only after the original label has been completely defaced or removed.[10] Always confirm this final step with your local EHS guidelines.

By adhering to this comprehensive disposal plan, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the highest standards of scientific responsibility.

References

  • The 4 Types of Hazardous Waste. (n.d.). Retrieved from [Link]

  • What Materials Are Classified As Hazardous Waste? - OSHA.com. (2024, September 5). Retrieved from [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • 9 Classes of Hazardous Waste You Should Know. (2023, March 7). Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1). Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved from [Link]

  • Defining Hazardous Waste | Department of Toxic Substances Control - CA.gov. (n.d.). Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]

  • (1S,4S)-2-BOC-2,5-DIAZABICYCLO(2.2.2)OCTANE - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). TERT-BUTYL (1R,4R)-2,5-DIAZABICYCLO[2.2.2]OCTANE-2-CARBOXYLATE. Retrieved from [Link]

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Navigating the Safe Handling of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedural framework for the safe handling, storage, and disposal of this compound. Our goal is to empower you with the knowledge and tools to maintain a secure laboratory environment, fostering a culture of safety that protects both you and your groundbreaking research.

Hazard Identification and Risk Assessment: Understanding the Compound

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a solid substance that presents several potential health hazards upon exposure. A thorough risk assessment is the foundational step in ensuring safe handling.

1.1. GHS Hazard Classification

Based on available data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

A "Warning" signal word is associated with this compound.

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below. Understanding these properties is crucial for safe storage and handling.

PropertyValueSource
CAS Number 858671-91-7[1]
Molecular Formula C11H20N2O2[1]
Molecular Weight 212.29 g/mol [1]
Physical Form White to Yellow to Brown Solid or Semi-solid
Storage Temperature Keep in a dark place, inert atmosphere, 2-8°C

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of personal protective equipment to minimize exposure to hazardous chemicals.[2][3][4][5][6] The following PPE is essential when handling Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

2.1. Eye and Face Protection

  • Requirement: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.

  • Rationale: The compound is classified as causing serious eye irritation (H319). Standard safety glasses do not provide a sufficient seal to protect from fine dust.

  • Enhanced Protection: A face shield should be worn in addition to safety goggles when handling larger quantities or when there is a significant risk of splashing.

2.2. Skin and Body Protection

  • Gloves:

    • Requirement: Chemical-resistant gloves must be worn. Nitrile gloves are a suitable choice for protection against weak acids and some organic solvents.[7][8][9]

    • Causality: The compound causes skin irritation (H315). Gloves prevent direct contact and subsequent irritation. Always inspect gloves for tears or degradation before use.

  • Laboratory Coat:

    • Requirement: A clean, buttoned laboratory coat must be worn.

    • Rationale: This provides a removable barrier to protect skin and personal clothing from contamination.

2.3. Respiratory Protection

  • Requirement: Due to the risk of respiratory irritation (H335) and harm if inhaled (H332), respiratory protection is necessary, especially when handling the solid compound outside of a fume hood.

  • Selection:

    • For operations that may generate dust, a NIOSH-approved N95 or higher particulate respirator is recommended.[10][11][12][13][14]

    • Disposable dust masks have an Assigned Protection Factor (APF) of 10, meaning they can be used in atmospheres with a hazardous concentration of up to 10 times the Permissible Exposure Limit (PEL).[14]

    • Causality: The small particle size of the solid can lead to inhalation, causing irritation to the respiratory tract. A properly fitted respirator will filter out these airborne particles.

2.4. PPE Selection Summary

Protection TypeMinimum RequirementRationale
Eye/Face Chemical safety gogglesProtects against eye irritation from dust and splashes.
Hand Nitrile glovesPrevents skin irritation and absorption.
Body Laboratory coatProtects skin and clothing from contamination.
Respiratory NIOSH-approved N95 respirator (or higher)Prevents inhalation of harmful and irritating dust.

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined operational plan is a cornerstone of laboratory safety. The following workflow outlines the key steps for the safe handling and disposal of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

3.1. Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh and Handle Solid in a Fume Hood C->D E Use Spatula for Transfers D->E F Keep Container Tightly Closed When Not in Use E->F G Decontaminate Work Surfaces F->G H Segregate Waste G->H I Dispose of Waste According to Institutional Guidelines H->I

Caption: Workflow for the safe handling of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate.

3.2. Step-by-Step Handling Protocol

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) provided by the supplier.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare the designated work area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Handling:

    • When weighing and transferring the solid, use a spatula to avoid generating dust.

    • Handle the compound in a well-ventilated area, such as a fume hood, to control airborne dust.

    • Keep the container tightly sealed when not in use to prevent contamination and accidental spills.

  • Cleanup and Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.

    • Carefully remove PPE, avoiding cross-contamination. Wash hands thoroughly after removing gloves.

3.3. Disposal Plan

The proper disposal of chemical waste is critical to environmental protection and laboratory safety.

  • Waste Classification: While this compound is not currently listed as a hazardous waste by the EPA, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.[15][16][17][18][19] Local regulations may vary.

  • Solid Waste:

    • Collect excess solid material and any contaminated disposable items (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.

    • If deemed non-hazardous by your institution, it may be permissible to dispose of it as solid laboratory waste, but it should not be placed in general laboratory trash cans where it could be handled by custodial staff.[15]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

    • Once cleaned, the container labels should be defaced before disposal in the regular trash.[15]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1. Exposure Response

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

4.2. Spill Response

  • Small Spills:

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent and decontaminant.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's EHS department or emergency response team immediately.

By adhering to these guidelines, you can confidently and safely handle Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (URL: [Link])

  • VIII. Disposal Procedures for Non Hazardous Waste | SFA. (URL: [Link])

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration. (URL: [Link])

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (URL: [Link])

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. (URL: [Link])

  • The OSHA Laboratory Standard - Lab Manager. (URL: [Link])

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (URL: [Link])

  • Safe Chemical Waste Disposal in Labs - Environmental Marketing Services. (URL: [Link])

  • Laboratory Waste Disposal Handbook - University of Essex. (URL: [Link])

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. (URL: [Link])

  • OSHA Respirator Requirements for Selected Chemicals | NIOSH - CDC. (URL: [Link])

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (URL: [Link])

  • NIOSH Guide to the Selection & Use of Particulate Respirators - CDC. (URL: [Link])

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (URL: [Link])

  • CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. (URL: [Link])

  • Nitrile Gloves and Their Chemical Resistance - SOSCleanroom.com. (URL: [Link])

  • Respirator Fact Sheet | NIOSH - CDC. (URL: [Link])

  • Clearing the Air About Disposable Dust Masks - Occupational Health & Safety. (URL: [Link])

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.